Ethyl Caffeate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7,12-13H,2H2,1H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKYDMULARNCIS-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70876375 | |
| Record name | Ethyl 3,4-dihydroxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66648-50-8, 102-37-4 | |
| Record name | Ethyl trans-caffeate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66648-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl caffeate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3,4-dihydroxycinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70876375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caffeic acid ethyl ester | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301712 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What are the chemical and physical properties of ethyl caffeate?
An In-depth Technical Guide to the Chemical and Physical Properties of Ethyl Caffeate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a naturally occurring phenolic compound, an ester of caffeic acid and ethanol. It is found in a variety of plants, including Bidens pilosa and has garnered significant interest within the scientific community for its diverse pharmacological activities.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and a summary of its known biological signaling pathways.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a quantitative look at its key properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2][5][6] |
| Molecular Weight | 208.21 g/mol | [1][2][3][7] |
| Appearance | Light yellow to yellow solid/crystals | [1][3][5] |
| Odor | Characteristic aromatic odor | [2][3][4] |
| Melting Point | 149.5 °C | [3][8] |
| Boiling Point | 377.0 ± 32.0 °C (Predicted) | [3][8] |
| Solubility | Insoluble in water; very soluble in alcohol; Soluble in DMSO (250 mg/mL) | [2][3][8] |
| UV-vis (λmax) | 324 nm and a shoulder at c. 295 nm (in acidified methanol) | [9] |
| CAS Number | 102-37-4 | [1][2][6][7] |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of this compound.
¹H NMR (400 MHz, DMSO-d₆)[4]
-
δ 9.58 (br s, 1H, OH)
-
δ 9.14 (br s, 1H, OH)
-
δ 7.47 (d, J = 15.93 Hz, 1H, CH=CH)
-
δ 7.05 (s, 1H, ArH)
-
δ 7.00 (dd, J = 8.24, 1.16 Hz, 1H, ArH)
-
δ 6.76 (d, J = 8.12 Hz, 1H, ArH)
-
δ 6.26 (d, J = 15.89 Hz, 1H, CH=CO)
-
δ 4.16 (q, J = 7.04 Hz, 2H, CH₂CH₃)
-
δ 1.24 (t, J = 7.08 Hz, 3H, CH₂CH₃)
¹³C NMR (101 MHz, DMSO-d₆)[4]
-
δ 167.01
-
δ 148.83
-
δ 146.02
-
δ 145.45
-
δ 125.97
-
δ 121.80
-
δ 116.19
-
δ 115.26
-
δ 114.51
-
δ 60.15
-
δ 14.73
Mass Spectrometry
-
ESI-MS (m/z): 207.1 [M-H]⁻, 415.1 [2M-H]⁻[10]
Experimental Protocols
The following sections detail generalized methodologies for determining the key physical and chemical properties of organic compounds like this compound.
Determination of Melting Point
The melting point of a solid organic compound is a key indicator of its purity and can be determined using a melting point apparatus.[11]
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is the end of the range. For a pure compound, this range is typically narrow.
Determination of Boiling Point
The boiling point of a liquid can be determined by simple distillation.[11]
-
Apparatus Setup: A simple distillation apparatus is assembled with a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Procedure: The liquid sample is placed in the round-bottom flask with a few boiling chips. The liquid is heated, and the vapor rises. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.
-
Measurement: The temperature is recorded when the vapor temperature stabilizes while the liquid is boiling and condensing in the condenser. This stable temperature is the boiling point.
Solubility Testing
Solubility is determined by observing the dissolution of a solute in a solvent.[12][13]
-
Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A small volume of the solvent (e.g., 1 mL) is added to the test tube.
-
Observation: The mixture is agitated, and the solubility is observed at room temperature. Observations are recorded as soluble, partially soluble, or insoluble. This can be repeated with a range of polar and non-polar solvents to create a solubility profile.
Spectroscopic Analysis
Spectroscopic techniques are used to elucidate the molecular structure.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded using an NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆), and the solution is placed in an NMR tube. The resulting spectrum provides information about the chemical environment of the hydrogen and carbon atoms in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a technique like Electrospray Ionization (ESI-MS), the sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
-
UV-Visible Spectroscopy: The UV-Vis spectrum is obtained by dissolving the compound in a suitable solvent (e.g., methanol) and placing the solution in a cuvette in a UV-Vis spectrophotometer. The absorbance is measured over a range of wavelengths to determine the wavelength of maximum absorbance (λmax).
Signaling Pathways and Biological Activities
This compound has been shown to modulate several key signaling pathways, which are central to its observed anti-inflammatory and other biological effects.
Inhibition of NF-κB Signaling Pathway
This compound is a known suppressor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][9][16] This pathway is a critical regulator of the inflammatory response. By inhibiting NF-κB activation, this compound reduces the expression of downstream pro-inflammatory mediators.
Modulation of Th1 Immune Response
This compound can also suppress the Th1 immune response by blocking the transcriptional expression of key signaling molecules in the interferon-γ (IFN-γ) pathway.[17]
Inhibition of MET Signaling in Cancer
In the context of cancer, particularly osimertinib-resistant lung cancer, this compound has been shown to suppress the expression of MET, a receptor tyrosine kinase.[18] This can in turn affect downstream pathways like the PI3K/AKT pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 102-37-4 [amp.chemicalbook.com]
- 4. This compound | 102-37-4 [chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound | C11H12O4 | CID 5317238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound CAS#: 102-37-4 [amp.chemicalbook.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of this compound and a Spinacetin Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. docsity.com [docsity.com]
- 13. amherst.edu [amherst.edu]
- 14. lehigh.edu [lehigh.edu]
- 15. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 16. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | PGE Synthase | COX | NO Synthase | NF-κB | TargetMol [targetmol.com]
- 18. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Caffeate: A Technical Guide to its Natural Sources and Isolation from Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl caffeate, the ethyl ester of caffeic acid, is a naturally occurring phenolic compound that has garnered significant attention in the scientific community for its diverse pharmacological activities. Exhibiting potent antioxidant, anti-inflammatory, and anticancer properties, this compound presents a promising lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the natural plant sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the key signaling pathways it modulates.
Natural Sources of this compound
This compound has been identified in a variety of plant species, where it contributes to the plant's defense mechanisms and displays a range of biological activities. The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting time. Key plant sources are detailed below.
Table 1: Natural Plant Sources of this compound and Reported Yields
| Plant Species | Family | Plant Part(s) | Reported this compound Content/Yield | References |
| Polygonum amplexicaule var. sinense | Polygonaceae | Rhizome | 0.10 - 0.25 mg/g of dried plant material | [1] |
| Bidens pilosa | Asteraceae | Whole plant, Flowers | Present; quantitative yield of pure compound not specified in reviewed literature. | [2][3] |
| Elephantopus scaber | Asteraceae | Whole plant | Present; quantitative yield of pure compound not specified in reviewed literature. | [4][5] |
| Prunus yedoensis | Rosaceae | Petals | Isolated; quantitative yield not specified in reviewed literature. | [3][6] |
| Artemisia aucheri | Asteraceae | Aerial parts | Isolated; quantitative yield not specified in reviewed literature. | |
| Phellodendron chinense | Rutaceae | Bark | Present | |
| Verdicchio Wine | - | - | Present |
Isolation and Purification of this compound from Plant Materials
The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification techniques. The general workflow for this process is outlined below, followed by specific protocols for selected plant species.
Experimental Workflow for Natural Product Isolation
General workflow for the isolation of this compound from plant materials.
Experimental Protocols
Isolation of this compound from Polygonum amplexicaule var. sinense
This protocol is adapted from a study that successfully isolated and quantified this compound from the rhizomes of Polygonum amplexicaule var. sinense[7].
I. Extraction
-
Air-dry the rhizomes of P. amplexicaule and grind them into a fine powder.
-
Macerate 1 kg of the powdered plant material with 10 L of 95% ethanol at room temperature for 72 hours.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract. The reported yield of the ethanol extract is approximately 1.185 kg[7].
II. Liquid-Liquid Partitioning
-
Suspend the crude ethanol extract in a 9:1 mixture of water and methanol.
-
Perform successive partitioning with petroleum ether, ethyl acetate, and n-butanol.
-
Separate and concentrate the ethyl acetate fraction, which will contain the this compound. The reported yield of the ethyl acetate fraction is approximately 490.0 g[7].
III. Silica Gel Column Chromatography
-
Subject the ethyl acetate fraction to column chromatography on a silica gel (200-300 mesh) column.
-
Elute the column with a step gradient of hexane-acetone (from 9:1 to 1:9).
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.
IV. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
-
Further purify the fractions containing this compound by preparative RP-HPLC on a C18 column.
-
Use a mobile phase gradient of methanol and water. A typical gradient might start with a lower concentration of methanol and gradually increase to elute the compound.
-
Monitor the elution at a wavelength of 324 nm, which is the λmax of this compound.
-
Collect the peak corresponding to this compound and remove the solvent under vacuum to obtain the pure compound.
Isolation of this compound from Elephantopus scaber
The following protocol is based on methodologies reported for the isolation of compounds from Elephantopus scaber[5][8].
I. Extraction
-
Extract 60 kg of dried and powdered whole plant material of E. scaber with 70% ethanol four times[5].
-
Combine the extracts and concentrate under vacuum to yield approximately 1.8 kg of residue[5].
II. Liquid-Liquid Partitioning
-
Suspend the residue in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
Concentrate the ethyl acetate fraction for further purification.
III. Multi-Step Chromatographic Purification
-
Subject the ethyl acetate partition to vacuum flash chromatography on a silica gel column, eluting with a gradient of dichloromethane-methanol (from 100:1 to 3:1) to yield several fractions[5].
-
Further fractionate the relevant fractions using HP-20 macroporous resin column chromatography with a step gradient of aqueous ethanol (30% to 90%)[5].
-
Purify the resulting fractions using Sephadex LH-20 column chromatography with 95% ethanol to remove pigments[5].
-
Subject the pigment-free fractions to open-type ODS column chromatography with an ethanol-water gradient (20% to 80%)[5].
-
Finally, purify the fractions containing this compound by semi-preparative RP-HPLC using an acetonitrile-water mobile phase[5]. For instance, a gradient of 35:65 (v/v) acetonitrile-water at a flow rate of 2.5 mL/min has been used to isolate other compounds from this plant and could be adapted for this compound[5].
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation and cell proliferation.
NF-κB Signaling Pathway
This compound is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. By inhibiting NF-κB activation, this compound suppresses the expression of pro-inflammatory mediators such as iNOS, COX-2, and various cytokines.
Inhibition of the NF-κB signaling pathway by this compound.
PI3K/AKT Signaling Pathway
Recent studies have shown that this compound can modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. In the context of certain cancers, this compound has been found to inhibit this pathway, leading to reduced cancer cell proliferation and survival.
Inhibition of the PI3K/AKT signaling pathway by this compound.
Conclusion
This compound is a valuable natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources and detailed methodologies for its isolation and purification. The elucidation of its mechanisms of action, particularly its inhibitory effects on the NF-κB and PI3K/AKT signaling pathways, provides a solid foundation for further research and development. The protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating the advancement of this compound as a potential therapeutic agent.
References
- 1. Isolation and Identification of Bioactive Compounds from Bidens spp. Using HPLC-DAD and GC-MS Analysis and Their Biological Activity as Anticancer Molecules | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Chemical Constituents of Elephantopus scaber: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. asianjtm.syphu.edu.cn [asianjtm.syphu.edu.cn]
- 6. Separation and identification of phenolic compounds in Bidens pilosa L. by ultra high performance liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Bioactivities of Compounds from Elephantopus scaber, an Ethnomedicinal Plant from Southwest China - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Ethyl Caffeate in Medicinal Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the biosynthetic pathway of ethyl caffeate, a phenolic compound of significant interest in the pharmaceutical and nutraceutical industries due to its diverse bioactive properties. This document provides a comprehensive overview of the enzymatic reactions, precursors, and key intermediates involved in its formation within medicinal plants. It also includes quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows to support further research and development.
Introduction
This compound is the ethyl ester of caffeic acid, a hydroxycinnamic acid widely distributed in the plant kingdom. It has been identified in various medicinal plants, including Polygonum amplexicaule, Prunus yedoensis, and Ligularia fischeri[1]. The compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antifibrotic properties, making it a promising candidate for drug development. Understanding its biosynthesis is crucial for optimizing its production through metabolic engineering or selecting plant sources with high yields.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of caffeic acid. This is followed by the activation of caffeic acid to its coenzyme A (CoA) thioester, which is then esterified with ethanol. Two primary upstream routes leading to the synthesis of caffeoyl-CoA have been elucidated, starting from either L-phenylalanine or L-tyrosine.
Upstream Phenylpropanoid Pathway: From Phenylalanine to Caffeoyl-CoA
The canonical phenylpropanoid pathway commences with the amino acid L-phenylalanine. A series of enzymatic reactions convert it into p-coumaroyl-CoA, a central intermediate. This intermediate is then hydroxylated to form caffeoyl-CoA.
The key enzymatic steps are:
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to coenzyme A to form p-coumaroyl-CoA.
-
p-Coumarate 3-Hydroxylase (C3'H): Another cytochrome P450 monooxygenase that hydroxylates p-coumaroyl-CoA to yield caffeoyl-CoA.
Alternative Upstream Pathway: From Tyrosine to Caffeoyl-CoA
An alternative biosynthetic route, particularly prevalent in some plant species and successfully engineered in microorganisms, starts with L-tyrosine. This pathway bypasses the initial steps of the canonical phenylpropanoid pathway.
The key enzymatic steps are:
-
Tyrosine Ammonia-Lyase (TAL): Catalyzes the deamination of L-tyrosine to p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.
-
p-Coumarate 3-Hydroxylase (C3'H) or p-Coumaric Acid Hydroxylase (HpaBC) in engineered systems: Hydroxylates p-coumaroyl-CoA or p-coumaric acid to yield the caffeoyl moiety, which is then activated to caffeoyl-CoA[1].
Final Step: Esterification to this compound
The final and committing step in the biosynthesis of this compound is the esterification of caffeoyl-CoA with ethanol. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) , which belongs to the BAHD superfamily of acyltransferases. Specifically, enzymes with activity towards aromatic acyl-CoAs and short-chain alcohols, such as a Fatty Alcohol:Caffeoyl-CoA Acyltransferase (FACT) -like enzyme, are implicated in this step.
The availability of both precursors, caffeoyl-CoA and ethanol, is crucial for the synthesis of this compound. While caffeoyl-CoA is a direct product of the phenylpropanoid pathway, the endogenous production of ethanol in plant tissues, typically associated with anaerobic conditions, is also a key factor.
Quantitative Data
The concentration of this compound can vary significantly between different plant species and even within different tissues of the same plant. The following table summarizes some of the reported quantitative data for this compound in select medicinal plants.
| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Reference |
| Polygonum amplexicaule var. sinense | Root tubers | 0.05 - 0.25 | [2][3] |
| Prunus yedoensis | Petals | Not quantified, but isolated | [4] |
| Ligularia fischeri | Not specified | Not explicitly quantified for this compound, but known to contain it. | [1] |
Note: Quantitative data for this compound in many medicinal plants is still limited and requires further investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Extraction and Quantification of this compound and Precursors by HPLC-MS/MS
This protocol describes a general method for the extraction and quantification of this compound and its precursors from plant material. Optimization may be required depending on the specific plant matrix.
4.1.1. Extraction
-
Sample Preparation: Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue and grind to a fine powder.
-
Solvent Extraction:
-
Weigh approximately 100 mg of the dried, powdered plant material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol (v/v) containing an appropriate internal standard (e.g., a deuterated analog).
-
Vortex vigorously for 1 minute.
-
Sonicate for 30 minutes in a water bath at room temperature.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube.
-
Repeat the extraction process on the pellet with another 1.5 mL of 80% methanol.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution: Reconstitute the dried extract in 200 µL of 50% methanol. Vortex and centrifuge at 13,000 x g for 10 minutes to pellet any insoluble material. Transfer the clear supernatant to an HPLC vial for analysis.
4.1.2. HPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over a suitable time frame (e.g., 15 minutes), followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
MS Detection: Operate the mass spectrometer in negative ionization mode using Multiple Reaction Monitoring (MRM) for quantification. Optimize the precursor-to-product ion transitions and collision energies for this compound and its precursors (caffeic acid, p-coumaric acid, etc.).
In Vitro Assay for Alcohol Acyltransferase (AAT) Activity
This protocol describes a method to measure the activity of an AAT enzyme capable of synthesizing this compound. This can be performed with a recombinantly expressed and purified enzyme or a crude protein extract from the plant of interest.
-
Enzyme Preparation:
-
Recombinant Enzyme: Express the candidate AAT gene (e.g., in E. coli or yeast) with a purification tag (e.g., His-tag). Purify the recombinant protein using affinity chromatography.
-
Crude Plant Extract: Homogenize fresh or frozen plant tissue in an extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT, and protease inhibitors). Centrifuge to remove cell debris and use the supernatant for the assay.
-
-
Reaction Mixture (total volume of 100 µL):
-
50 mM Tris-HCl buffer (pH 7.5)
-
100 µM Caffeoyl-CoA (substrate)
-
10 mM Ethanol (substrate)
-
1-10 µg of purified enzyme or 50-100 µg of crude protein extract
-
-
Reaction Incubation:
-
Initiate the reaction by adding the enzyme.
-
Incubate at 30°C for a suitable time (e.g., 30-60 minutes).
-
Stop the reaction by adding 10 µL of 10% formic acid.
-
-
Product Extraction and Analysis:
-
Add 200 µL of ethyl acetate to the reaction mixture.
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the upper ethyl acetate phase to a new tube and evaporate to dryness.
-
Reconstitute the residue in 50 µL of 50% methanol.
-
Analyze the formation of this compound by HPLC-MS/MS as described in section 4.1.2.
-
Gene Expression Analysis by RT-qPCR
This protocol provides a general framework for analyzing the expression levels of candidate AAT genes in different plant tissues or under various conditions.
-
RNA Extraction and Quality Control:
-
Extract total RNA from plant tissues using a commercial kit or a CTAB-based method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (A260/280 and A260/230 ratios) and by gel electrophoresis to check for intact ribosomal RNA bands.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Primer Design and Validation:
-
Design gene-specific primers for the candidate AAT gene(s) and suitable reference genes (housekeeping genes) with stable expression across the experimental conditions.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Perform the qPCR in a real-time PCR cycler with appropriate cycling conditions (denaturation, annealing, and extension steps).
-
Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method or a standard curve method.
-
Conclusion
The biosynthesis of this compound in medicinal plants involves the well-established phenylpropanoid pathway for the synthesis of its precursor, caffeoyl-CoA, and a final esterification step with ethanol catalyzed by an alcohol acyltransferase. While the overall pathway is understood, further research is needed to identify the specific AATs involved in different plant species and to obtain detailed kinetic and quantitative data. The protocols and information provided in this guide serve as a foundation for researchers to further investigate and potentially engineer the biosynthesis of this valuable medicinal compound.
References
- 1. Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography Coupled with Tandem Mass Spectrometry: Measuring Lignin Precursors by LC-MS (Journal Article) | OSTI.GOV [osti.gov]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
What is the mechanism of action for ethyl caffeate's anti-inflammatory effects?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl caffeate, a naturally occurring phenolic compound, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning this compound's anti-inflammatory effects. The primary mechanism of action involves the direct inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway by impairing the DNA binding of the NF-κB complex. This guide synthesizes current research findings, presenting detailed signaling pathways, quantitative data on its inhibitory effects, and the experimental protocols used to elucidate these mechanisms.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a key focus of drug discovery. This compound, a derivative of caffeic acid, has emerged as a molecule of interest due to its potent anti-inflammatory activities observed in both in vitro and in vivo models.[1][2] This document aims to provide an in-depth technical overview of its core mechanism of action.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The cornerstone of this compound's anti-inflammatory effect lies in its ability to suppress the NF-κB signaling pathway.[1][2][3] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][4]
Direct Impairment of NF-κB DNA Binding
Unlike many anti-inflammatory compounds that target upstream components of the NF-κB cascade, this compound's primary action is at the level of the activated NF-κB complex.[1][2] Studies have shown that this compound does not prevent the phosphorylation and degradation of the inhibitor of κB (IκB), nor does it inhibit the nuclear translocation of the NF-κB p65 subunit.[1][2] Instead, it directly interferes with the ability of the translocated NF-κB to bind to its specific DNA recognition sequences (κB sites) in the promoter regions of target genes.[1][2] This impairment of DNA binding is a critical step, as it prevents the initiation of gene transcription for a host of pro-inflammatory mediators. The catechol moiety and the α,β-unsaturated ester group within the structure of this compound are thought to be crucial for this inhibitory activity.[1][2]
Downstream Consequences of NF-κB Inhibition
By preventing NF-κB from binding to DNA, this compound effectively downregulates the expression of key inflammatory enzymes and mediators. This includes a marked reduction in the production of:
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme responsible for the production of nitric oxide (NO), a potent pro-inflammatory molecule.[1][2]
-
Cyclooxygenase-2 (COX-2): A key enzyme in the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), which are central mediators of pain and inflammation.[1][2][5]
-
Prostaglandin E2 (PGE2): A major product of the COX-2 pathway that contributes to vasodilation, increased vascular permeability, and pain sensitization.[1][2]
The suppression of these downstream targets is a direct consequence of the inhibition of NF-κB-mediated gene transcription.
Signaling Pathway Diagram
Other Potential Anti-Inflammatory Mechanisms
While the inhibition of NF-κB DNA binding is the most well-documented mechanism, emerging evidence suggests that this compound may exert its anti-inflammatory effects through additional pathways.
SIRT1/NF-κB Signaling Pathway
Recent studies suggest that this compound may also modulate the SIRT1/NF-κB signaling axis.[6] Sirtuin 1 (SIRT1) is a NAD-dependent deacetylase that can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. It is proposed that this compound may activate SIRT1, leading to the suppression of NF-κB and the subsequent release of downstream inflammatory cytokines.[6]
Aryl Hydrocarbon Receptor (AhR) Signaling
This compound has been shown to inhibit the signaling of the aryl hydrocarbon receptor (AhR).[7][8] AhR is a ligand-activated transcription factor involved in regulating immune responses and inflammation. By antagonizing AhR activation, this compound may suppress the expression of AhR target genes, such as CYP1A1, and inhibit AhR-mediated potentiation of mast cell activation, contributing to its anti-allergic and anti-inflammatory effects.[7][8]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathways (including ERK, JNK, and p38) are crucial in transducing extracellular signals to cellular responses, including inflammation. While one study reported that this compound did not affect the activation of MAPKs induced by lipopolysaccharide (LPS) in macrophages,[1][2] the structurally related compound, caffeic acid phenethyl ester (CAPE), has been shown to modulate MAPK pathways.[9] Further investigation is warranted to fully elucidate the role of this compound in MAPK signaling.
Nrf2 Pathway Activation
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, playing a key role in the resolution of inflammation.[10][11] Caffeic acid phenethyl ester (CAPE) has been demonstrated to activate the Nrf2 pathway, particularly under conditions of oxidative stress.[12] Given the structural similarities, it is plausible that this compound may also activate this protective pathway, although direct evidence is currently limited.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of this compound from key in vitro and in vivo studies.
Table 1: In Vitro Anti-inflammatory Effects of this compound
| Experimental Model | Stimulant | Biomarker | This compound Concentration | Observed Effect | Reference |
| RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) Production | IC₅₀ = 5.5 µg/mL | Dose-dependent inhibition | [1][2] |
| RAW 264.7 Macrophages | LPS | iNOS mRNA Expression | 1 µg/mL | ~56% reduction | [1] |
| RAW 264.7 Macrophages | LPS | PGE₂ Production | 1 µg/mL | Marked suppression | [1] |
| RAW 264.7 Macrophages | LPS | PGE₂ Production | 2-5 µg/mL | Total inhibition | [1] |
| MCF-7 Cells | TPA | COX-2 Transcriptional Activity | - | Inhibitory effect | [1][2] |
| Nuclear Extracts from LPS-stimulated cells | - | NF-κB DNA Binding | 10 µg/mL | Significant inhibition | [1] |
| Nuclear Extracts from LPS-stimulated cells | - | NF-κB DNA Binding | 20 µg/mL | Complete inhibition | [1] |
| BMMCs | DHNA | IL-6 Production | 10 µM | Inhibition | [7] |
Table 2: In Vivo Anti-inflammatory Effects of this compound
| Experimental Model | Stimulant | Biomarker | This compound Dosage | Observed Effect | Reference |
| Mouse Skin | TPA | COX-2 Expression | - | Significant inhibition | [1][2] |
| Mouse Small Intestine | DHNA | CYP1A1 Expression | 10 mg/kg (p.o.) | Inhibition | [7] |
Key Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent such as lipopolysaccharide (LPS; e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of NO in the culture supernatant is determined by measuring the amount of its stable metabolite, nitrite, using the Griess reagent.
-
Protocol:
-
Collect cell culture supernatants after treatment.
-
Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
Western Blot Analysis
-
Principle: To detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, IκB, p-IκB, NF-κB p65).
-
Protocol:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies specific to the target proteins overnight at 4°C.
-
Wash and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Electrophoretic Mobility Shift Assay (EMSA)
-
Principle: To assess the DNA binding activity of NF-κB.
-
Protocol:
-
Isolate nuclear extracts from treated cells.
-
Incubate nuclear extracts with a biotin-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence.
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
Transfer the complexes to a positively charged nylon membrane.
-
Detect the biotin-labeled probe using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Experimental Workflow Diagram
Conclusion
This compound exerts its anti-inflammatory effects primarily through the direct inhibition of NF-κB's ability to bind to DNA, a mechanism that distinguishes it from many other anti-inflammatory agents. This leads to a significant reduction in the expression of key pro-inflammatory mediators, including iNOS, COX-2, and PGE2. Furthermore, emerging research points to the involvement of other pathways, such as SIRT1, AhR, and potentially Nrf2, which may contribute to its overall anti-inflammatory profile. The data presented in this guide underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further research is encouraged to fully delineate the interplay between these signaling pathways and to evaluate the therapeutic efficacy of this compound in various inflammatory disease models.
References
- 1. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound inhibits macrophage polarization via SIRT1/NF-κB to attenuate traumatic heterotopic ossification in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Can Inhibit Aryl Hydrocarbon Receptor (AhR) Signaling and AhR-Mediated Potentiation of Mast Cell Activation [mdpi.com]
- 8. This compound Can Inhibit Aryl Hydrocarbon Receptor (AhR) Signaling and AhR-Mediated Potentiation of Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caffeic acid phenethyl ester mediates apoptosis in serum-starved HT29 colon cancer cells through modulation of heat shock proteins and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Caffeic acid phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the antioxidant and radical scavenging activity of ethyl caffeate.
An in-depth analysis of the antioxidant and radical scavenging properties of ethyl caffeate reveals its significant potential as a protective agent against oxidative stress. This technical guide synthesizes key quantitative data, details common experimental protocols for its evaluation, and illustrates the underlying molecular mechanisms through which it exerts its effects.
Quantitative Antioxidant and Radical Scavenging Activity
This compound has demonstrated potent antioxidant and radical scavenging capabilities across a variety of in vitro assays. Its efficacy is often attributed to the catechol moiety (a 3,4-dihydroxyphenyl group) and the α,β-unsaturated ester group within its structure.[1][2] These features enable it to donate hydrogen atoms or electrons to neutralize free radicals.[3][4] The antioxidant activity is influenced by the number of hydroxyl groups and the overall hydrophobicity of the molecule.[5][6]
The following tables summarize the quantitative data from various studies, typically reported as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), which represents the concentration of this compound required to scavenge 50% of the radicals in the assay. Lower values indicate higher antioxidant potency.
Table 1: DPPH Radical Scavenging Activity of this compound and Related Compounds
| Compound | Assay | IC₅₀ / EC₅₀ Value | Reference |
| This compound Fraction | DPPH | EC₅₀: 18.75 ± 0.07 µg/mL | [7] |
| This compound | NO Scavenging | IC₅₀: 5.5 µg/mL | [1] |
| Caffeic Acid | DPPH | IC₅₀: 6.46 ± 0.17 µM | [5] |
Note: Data for this compound is sometimes reported for fractions rich in the compound. Values for the parent compound, caffeic acid, are provided for context.
Experimental Protocols for Antioxidant Activity Assessment
Standardized assays are crucial for quantifying the antioxidant and radical scavenging capacity of compounds like this compound. The detailed methodologies for the most common assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[4][8]
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol or ethanol.[9] The solution should be freshly made and kept in the dark to prevent degradation.
-
Reaction Mixture: In a test tube or microplate well, add a specific volume of the this compound sample (at various concentrations) to the DPPH solution.[9] A typical ratio is 40 µL of the sample to 2.96 mL of the DPPH solution.
-
Incubation: The mixture is vortexed and incubated at room temperature in the dark for a period of 20-30 minutes.[4][9]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[4] A control containing the solvent instead of the antioxidant sample is also measured.
-
Calculation: The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [(Abs_control - Abs_sample) / Abs_control] x 100[9][10] The IC₅₀ value is then determined by plotting the % RSA against the sample concentration.[10]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is quantified spectrophotometrically.
Methodology:
-
Radical Generation: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM solution of potassium persulfate.[11][12] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[11][12]
-
Reagent Dilution: The ABTS•+ solution is diluted with a solvent (e.g., methanol or ethanol) to an absorbance of approximately 0.700 at 734 nm.[13]
-
Reaction Mixture: The this compound sample (at various concentrations) is added to the diluted ABTS•+ solution.
-
Incubation: The reaction is incubated at room temperature for a short period, typically 6-7 minutes, in the dark.[13][14]
-
Absorbance Measurement: The absorbance is read at 734 nm.
-
Calculation: The scavenging percentage is calculated using the same formula as the DPPH assay, and the IC₅₀ value is determined from the dose-response curve.
Superoxide Anion (O₂•⁻) Radical Scavenging Assay
This assay evaluates the ability of a compound to scavenge superoxide radicals, which are generated in a phenazine methosulfate (PMS) and NADH system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan dye.
Methodology:
-
Reaction Mixture Preparation: The reaction mixture contains solutions of NBT (e.g., 156 µM), NADH (e.g., 468 µM), and the this compound sample in a phosphate buffer (pH 7.4).[15][16]
-
Reaction Initiation: The reaction is initiated by adding PMS (e.g., 60 µM) to the mixture.[15]
-
Incubation: The mixture is incubated at room temperature for 5 minutes.[15][16]
-
Absorbance Measurement: The absorbance is measured at 560 nm against a blank to determine the amount of formazan produced.[15]
-
Calculation: The percentage of superoxide radical inhibition is calculated by comparing the absorbance of the sample-containing reactions to the control.
Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction)
This assay assesses the capacity of an antioxidant to scavenge highly reactive hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂). The hydroxyl radicals degrade a sugar, 2-deoxyribose, and the degradation products are quantified.
Methodology:
-
Reaction Mixture: The reaction mixture typically contains the this compound sample, iron-EDTA solution, EDTA, DMSO, and ascorbic acid in a phosphate buffer.[9][16]
-
Incubation: The mixture is heated in a water bath at 80-90°C for 15 minutes.[9][16]
-
Reaction Termination: The reaction is stopped by adding ice-cold trichloroacetic acid (TCA).[16]
-
Color Development: A solution of Nash reagent or thiobarbituric acid (TBA) is added, and the mixture is incubated to allow for color development.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured, typically at 412 nm or 532 nm.[9][17]
-
Calculation: The scavenging activity is calculated based on the reduction in absorbance in the presence of the antioxidant.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for radical scavenging assays and the key signaling pathways modulated by this compound.
Caption: General experimental workflow for in vitro radical scavenging assays.
Molecular Mechanisms of Action: Signaling Pathways
Beyond direct radical scavenging, this compound exerts its antioxidant effects by modulating intracellular signaling pathways that control the expression of protective enzymes and inflammatory mediators.
Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. Oxidative stress or the presence of activators like this compound can disrupt this interaction. Caffeic acid phenethyl ester (CAPE), a closely related compound, has been shown to induce Nrf2 accumulation in the nucleus, leading to the transcription of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1).[18] This induction is partly dependent on the activation of the ERK signaling pathway.[18] The catechol moiety is crucial for this Nrf2 activation.[19]
Caption: this compound promotes Nrf2 translocation and antioxidant gene expression.
NF-κB and MAPK Signaling Pathways
Chronic inflammation is intrinsically linked to oxidative stress. This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][20] Studies indicate that this compound inhibits NF-κB activation by impairing the binding of NF-κB to its DNA target.[1][20] While it inhibits the downstream effects, some research suggests it does not affect the upstream activation of mitogen-activated protein kinases (MAPKs) like ERK, JNK, and p38, which are often involved in NF-κB activation.[20] However, in other contexts, related compounds have been shown to modulate MAPK pathways to up-regulate antioxidant levels.[21][22]
Caption: this compound inhibits the NF-κB pathway, reducing inflammatory gene expression.
References
- 1. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analoguesc [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Free radical scavenging and antioxidative activity of caffeic acid amide and ester analogues: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of this compound and a Spinacetin Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. researchgate.net [researchgate.net]
- 10. iomcworld.com [iomcworld.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. sphinxsai.com [sphinxsai.com]
- 15. phytojournal.com [phytojournal.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Caffeic acid phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caffeic acid phenethyl ester up-regulates antioxidant levels in hepatic stellate cell line T6 via an Nrf2-mediated mitogen activated protein kinases pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. wjgnet.com [wjgnet.com]
Ethyl Caffeate as a Suppressor of NF-κB Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear factor-kappa B (NF-κB) is a critical transcription factor complex that plays a central role in regulating inflammatory responses, cell survival, and immunity. Its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Ethyl caffeate, a natural phenolic compound, has emerged as a potent anti-inflammatory agent through its targeted suppression of the NF-κB signaling cascade. This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative effects, and experimental methodologies related to the inhibitory action of this compound on NF-κB pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential as a therapeutic agent.
Introduction to NF-κB Signaling
The NF-κB family of transcription factors are typically sequestered in the cytoplasm in an inactive state, bound to inhibitor of κB (IκB) proteins. A wide array of stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and pathogen-associated molecular patterns such as lipopolysaccharide (LPS), can activate the IκB kinase (IKK) complex. IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences (κB sites) in the promoter regions of target genes, and induce the transcription of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.
Mechanism of Action of this compound
Research indicates that this compound exerts its inhibitory effect on the NF-κB signaling pathway through a distinct mechanism. Unlike many inhibitors that target upstream kinases like IKK or prevent IκBα degradation, this compound appears to act at the terminal step of the pathway.[1][2][3]
The primary mechanism of action is the impairment of the binding of NF-κB to its consensus DNA sequence .[1][2][3] This direct interference with the transcription factor's ability to engage with its target genes prevents the subsequent expression of pro-inflammatory proteins. Studies have shown that this compound does not affect the phosphorylation and degradation of IκBα or the nuclear translocation of the NF-κB p65 subunit.[1][2]
Structure-activity relationship analyses have revealed that the catechol moiety and the α,β-unsaturated ester group of the this compound molecule are crucial for this inhibitory activity.[1]
While the predominant evidence points to the inhibition of DNA binding, some studies suggest that this compound may also modulate the SIRT1/NF-κB signaling pathway. However, the detailed molecular interactions of this proposed mechanism require further investigation.
Below is a diagram illustrating the canonical NF-κB signaling pathway and the point of intervention by this compound.
Caption: Canonical NF-κB signaling pathway and this compound's point of inhibition.
Quantitative Data on the Effects of this compound
The inhibitory effects of this compound on the NF-κB pathway and its downstream targets have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
| Parameter | Cell Line | Stimulus | IC50 / Effective Concentration | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 5.5 µg/mL | [1][2][3] |
| NF-κB DNA Binding | RAW 264.7 (Nuclear Extracts) | LPS | Significant inhibition at 10 µg/mL | [1] |
| Complete inhibition at 20 µg/mL | [1] | |||
| Complete inhibition at 50 µM | [4] | |||
| iNOS mRNA Expression | RAW 264.7 | LPS (1 µg/mL) | ~56% reduction at 1 µg/mL | [1] |
| COX-2 Protein Expression | RAW 264.7 | LPS (1 µg/mL) | ~45% inhibition at 5 µg/mL | [1] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | LPS (1 µg/mL) | Total inhibition at 2-5 µg/mL | [1] |
| COX-2 Transcriptional Activity | MCF-7 | TPA | Inhibition observed at 20 µg/mL | [1][2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the role of this compound in suppressing NF-κB signaling.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (murine macrophage-like cells)
-
MCF-7 (human breast adenocarcinoma cells)
-
-
Culture Conditions:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Seeding Density:
-
Treatment Protocol:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate cells with an appropriate agonist:
-
Incubate for the desired time period depending on the downstream assay.
-
Caption: General workflow for cell culture and treatment.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After cell treatment, collect the culture supernatant.
-
In a 96-well plate, mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Nuclear and Cytoplasmic Protein Extraction
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic cytoplasmic extraction buffer.
-
Incubate on ice to allow cells to swell.
-
Add a detergent (e.g., NP-40) and vortex to disrupt the cell membrane.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet.
-
Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice with periodic vortexing to lyse the nuclei.
-
Centrifuge at high speed to pellet cellular debris. The supernatant is the nuclear extract.
Western Blot Analysis
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα, anti-COX-2, anti-iNOS) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: A simplified workflow for Western blot analysis.
Electrophoretic Mobility Shift Assay (EMSA)
-
Synthesize and biotin- or radioactively-label a double-stranded oligonucleotide containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
In a binding reaction, incubate 5-10 µg of nuclear extract with the labeled probe in a binding buffer containing poly(dI-dC).
-
For competition assays, add an excess of unlabeled wild-type or mutant oligonucleotide before adding the labeled probe.
-
To test the effect of this compound, incubate the nuclear extracts with varying concentrations of the compound before adding the probe.[1]
-
Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer the complexes to a nylon membrane.
-
Detect the labeled probe using a chemiluminescent or autoradiographic method.
Luciferase Reporter Assay
-
Co-transfect cells (e.g., MCF-7) with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After 24 hours, treat the cells with this compound and the appropriate stimulus (e.g., TPA).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity.
Summary and Future Directions
This compound effectively suppresses NF-κB signaling by directly inhibiting the binding of the NF-κB transcription factor to its DNA target sites. This leads to a downstream reduction in the expression of key inflammatory mediators, including iNOS, COX-2, and PGE2. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers investigating the anti-inflammatory properties of this compound.
Future research should focus on:
-
Further elucidating the potential role of this compound in modulating the SIRT1/NF-κB pathway.
-
Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy of this compound in various inflammatory disease models.
-
Optimizing drug delivery systems to enhance the bioavailability and targeted delivery of this compound.
By continuing to explore the molecular intricacies of its action, the full therapeutic potential of this compound as a novel anti-inflammatory agent can be realized.
References
- 1. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Exploring the Neuroprotective Potential of Ethyl Caffeate in Alzheimer's Disease Models: A Technical Guide
Executive Summary
Alzheimer's disease (AD) presents a formidable challenge to global health, characterized by progressive neurodegeneration driven by amyloid-beta (Aβ) plaque deposition, tau hyperphosphorylation, oxidative stress, and neuroinflammation. The exploration of multi-target therapeutic agents has led to significant interest in natural polyphenolic compounds. This technical guide delves into the neuroprotective potential of ethyl caffeate (EC), a derivative of caffeic acid. Drawing on preclinical evidence, this document outlines the therapeutic effects of EC in in vitro and in vivo AD models. While direct research on EC is emerging, mechanistic insights are supplemented by studies on its closely related analogue, Caffeic Acid Phenethyl Ester (CAPE), which has been more extensively studied. Evidence suggests that these compounds mitigate Aβ-associated toxicity, reduce oxidative stress, and modulate key signaling pathways implicated in AD pathogenesis, including the Nrf2/HO-1 and NF-κB pathways. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying molecular mechanisms, offering a valuable resource for researchers and drug development professionals in the field of neurodegenerative diseases.
Introduction to Alzheimer's Disease and Therapeutic Landscape
Alzheimer's disease is a complex neurodegenerative disorder hallmarked by the extracellular accumulation of amyloid-β (Aβ) peptides into senile plaques and the intracellular formation of neurofibrillary tangles from hyperphosphorylated tau protein.[1][2][3] These pathological hallmarks are intricately linked with secondary damaging processes, including excessive oxidative stress, chronic neuroinflammation, and neuronal apoptosis, which collectively contribute to synaptic dysfunction and progressive cognitive decline.[1][2][4] Current therapeutic strategies offer limited symptomatic relief, creating an urgent need for novel disease-modifying agents. Natural compounds, particularly polyphenols like caffeic acid and its derivatives, are gaining attention for their antioxidant, anti-inflammatory, and neuroprotective properties, making them promising candidates for multi-target AD therapy.[4][5]
Profile: this compound and its Analogue CAPE
This compound (EC) is a naturally occurring hydroxycinnamic acid derivative.[6] Like other members of its class, its antioxidant potential is a key feature of its bioactivity. Much of the detailed mechanistic work in Alzheimer's models has been conducted on a closely related and more widely studied analogue, Caffeic Acid Phenethyl Ester (CAPE), an active component of honeybee propolis.[1][2][7] CAPE has demonstrated potent antioxidant, anti-inflammatory, and neuroprotective effects in various CNS disorder models.[7][8] Given their structural similarity, the robust data available for CAPE provides a strong basis for inferring the potential molecular mechanisms through which this compound may exert its neuroprotective effects. This guide will present direct evidence for this compound and leverage data from CAPE studies to illuminate potential signaling pathways.
Preclinical Evidence in Alzheimer's Disease Models
The neuroprotective effects of this compound and its analogues have been evaluated in several preclinical models of AD, ranging from cell-based assays to invertebrate and rodent models.
In Vitro Evidence: Protection Against Aβ Toxicity
In cellular models, this compound has shown a direct protective effect against the neurotoxicity induced by amyloid-beta peptides.
Model System : PC12 neuronal cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are widely used in neurobiological research. When incubated with Aβ42, the most toxic and aggregation-prone species of amyloid-beta, these cells undergo apoptosis.[6]
Key Findings : Treatment with this compound was found to ameliorate PC12 cell death associated with Aβ42 exposure, demonstrating its capacity to interfere with Aβ-induced toxic cascades at the cellular level.[6]
| Model | Treatment | Endpoint | Outcome | Reference |
| Aβ42-incubated PC12 Cells | This compound | Cell Viability | Ameliorated Aβ42-linked cell death | [6] |
In Vivo Evidence: Drosophila melanogaster Model
The fruit fly, Drosophila melanogaster, serves as a powerful in vivo model for studying age-related neurodegenerative diseases due to its genetic tractability and short lifespan.
Model System : A Drosophila model expressing human Aβ42 in the developing eye and central nervous system exhibits a "rough eye phenotype," reduced lifespan, and impaired motor function, recapitulating key aspects of AD pathology.[6]
Key Findings : Dietary administration of this compound to these AD model flies resulted in significant functional improvements. It partially rescued the neurodegeneration-associated rough eye phenotype, extended the shortened lifespan, and enhanced mobility in middle-aged flies.[6]
| Model | Treatment | Endpoint | Outcome | Reference |
| Drosophila expressing human Aβ42 | Dietary this compound | Rough Eye Phenotype | Partial rescue of eye neurodegeneration | [6] |
| Lifespan Assay | Lengthened lifespan of AD flies | [6] | ||
| Negative Geotaxis Assay | Enhanced mobility in middle-aged AD flies | [6] |
In Vivo Evidence from CAPE: A Mechanistic Proxy in Rodent Models
Studies using the analogue CAPE in mouse models of AD provide deeper insights into the potential mechanisms, particularly regarding oxidative stress, inflammation, and cognitive function.
Model System : A common model involves the intracerebroventricular (i.c.v.) injection of Aβ1-42 oligomers into the brains of mice, which triggers oxidative stress, neuroinflammation, neuronal death, and memory impairment, mimicking early-stage AD.[1][2][9]
Key Findings : Intraperitoneal administration of CAPE (10 mg/kg) following the Aβ oligomer injection counteracted the pathological cascade. CAPE treatment improved spatial learning and memory, reduced oxidative stress markers, decreased neuronal apoptosis, and suppressed neuroinflammation in the hippocampus.[1][2][3]
| Model | Treatment | Endpoint | Key Quantitative Findings | Reference |
| Aβ1-42 Oligomer-injected Mice | CAPE (10 mg/kg, i.p.) | Spatial Memory (Morris Water Maze) | Significantly decreased escape latency | [1][9] |
| Oxidative Stress (Hippocampus) | Decreased Reactive Oxygen Species (ROS) levels | [1][10] | ||
| Apoptosis (Hippocampus) | Significantly reduced Caspase-9 activity | [1][11] | ||
| Neuroinflammation | Reduced inflammatory markers | [1][8] | ||
| Key Protein Expression | Increased Nrf2 and HO-1 expression | [1][8] |
Molecular Mechanisms and Signaling Pathways
The neuroprotective effects of this compound and CAPE are attributed to their ability to modulate multiple intracellular signaling pathways that are dysregulated in Alzheimer's disease.
Attenuation of Oxidative Stress via the Nrf2/HO-1 Pathway
A primary mechanism of action is the potentiation of the endogenous antioxidant defense system. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[1][2] In AD, this pathway is often impaired.[9] CAPE has been shown to counteract Aβ-induced oxidative stress by inducing the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), a powerful antioxidant enzyme.[1][2][8] This action is partly mediated through the modulation of Glycogen Synthase Kinase 3β (GSK-3β).[1][8]
Caption: Nrf2/HO-1 antioxidant pathway activation by this compound/CAPE.
Modulation of Pro-Survival and Inflammatory Pathways
Beyond oxidative stress, these compounds influence pathways central to neuronal survival and inflammation. CAPE has been shown to positively modulate the PI3K/Akt signaling pathway, a critical cascade for promoting cell survival and inhibiting apoptosis.[8] Concurrently, it modulates the activity of GSK-3β and Mitogen-Activated Protein Kinases (MAPKs), which are involved in tau phosphorylation and inflammatory responses.[8][12] By inhibiting GSK-3β and balancing MAPK signaling, this compound could potentially reduce tau pathology and protect neurons from apoptotic death.
Caption: Modulation of PI3K/Akt and MAPK signaling pathways.
Inhibition of the NF-κB Inflammatory Pathway
Neuroinflammation is a critical component of AD pathology, mediated by activated microglia and astrocytes. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, and its activation is elevated in the AD brain.[12][13] CAPE is a well-documented inhibitor of NF-κB activation.[7] By preventing the activation of NF-κB, this compound could suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β, thereby reducing chronic neuroinflammation and its detrimental effects on neurons.
Caption: Inhibition of the pro-inflammatory NF-κB signaling pathway.
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in the cited studies to evaluate the neuroprotective potential of this compound and its analogues.
In Vitro: Aβ42-Induced Toxicity in PC12 Cells
-
Cell Culture : PC12 cells are cultured in standard medium (e.g., DMEM with 10% horse serum, 5% fetal bovine serum) at 37°C in a humidified 5% CO2 atmosphere.
-
Aβ42 Preparation : Lyophilized Aβ42 peptide is reconstituted in a suitable solvent (e.g., hexafluoroisopropanol), dried, and then resuspended in DMSO. For aggregation, it is diluted in cell culture medium and incubated at 37°C for 24-48 hours to form oligomers and fibrils.
-
Treatment : PC12 cells are pre-treated with various concentrations of this compound for a specified period (e.g., 2-4 hours) before being exposed to a toxic concentration of prepared Aβ42 (e.g., 10-25 µM) for 24-48 hours.
-
Viability Assessment : Cell viability is quantified using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. A reduction in MTT conversion to formazan indicates decreased cell viability.
In Vivo: Drosophila Aβ42 Model
-
Fly Stocks and Drug Administration : Transgenic flies expressing human Aβ42 under the control of a tissue-specific driver (e.g., gmr-GAL4 for eye expression) are used. This compound is mixed into standard cornmeal-yeast-agar fly food at desired concentrations. Flies are raised on this food from the larval stage.
-
Rough Eye Phenotype Assay : The external eye structure of adult flies is observed under a stereomicroscope. The degree of ommatidial disorganization and necrosis is scored on a predefined scale to quantify neurodegeneration.
-
Lifespan Assay : Cohorts of adult flies (e.g., 100-200 per condition) are maintained on either control or this compound-containing food. Deaths are recorded daily, and survival curves are generated and analyzed using Kaplan-Meier statistics.
-
Negative Geotaxis (Climbing) Assay : Groups of flies are placed in a vertical vial and tapped to the bottom. The number of flies that climb past a specific height (e.g., 8 cm) within a set time (e.g., 10-15 seconds) is recorded. This assay measures age-related decline in motor function.
In Vivo: Mouse Aβ Oligomer Model (CAPE Protocol)
-
Animals : Adult male C57BL/6 mice are commonly used. They are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.[9][11]
-
Aβ1-42 Oligomer Injection : Mice are anesthetized and placed in a stereotaxic frame. A single unilateral intracerebroventricular (i.c.v.) injection of prepared Aβ1-42 oligomers (typically 2-5 µL) is performed at precise coordinates (e.g., AP: +0.22, ML: +1.0, DV: -2.5 from bregma).[11] Sham animals receive a vehicle injection.
-
CAPE Administration : One hour after the Aβ injection, intraperitoneal (i.p.) administration of CAPE (e.g., 10 mg/kg) or vehicle begins and continues daily for the duration of the experiment (e.g., 10 days).[9][11]
-
Behavioral Testing : Cognitive function is assessed using tests like the Morris Water Maze, where the time taken (escape latency) to find a hidden platform in a pool of water is measured over several days.[9]
-
Tissue Processing : After the treatment period, animals are euthanized, and brains are rapidly dissected. The hippocampus is isolated for biochemical and molecular analyses.[3]
Key Biochemical Assays
-
ROS Measurement : The level of reactive oxygen species in hippocampal homogenates can be measured using the dichlorofluorescein (DCF) assay. The fluorescence emission at 535 nm is proportional to the amount of ROS.[10]
-
Caspase-9 Activity : Apoptotic activity is determined by measuring the enzymatic activity of caspase-9 in tissue lysates using a colorimetric assay based on the hydrolysis of a specific p-nitroaniline (pNA) substrate.[11]
-
Western Blot Analysis : Protein levels of key signaling molecules (e.g., Nrf2, HO-1, p-Akt, p-GSK-3β) are quantified using Western blotting. Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.
Conclusion and Future Directions
The available preclinical data provides compelling evidence for the neuroprotective potential of this compound in Alzheimer's disease models. In vitro and in vivo studies demonstrate its ability to protect against Aβ42-induced toxicity, improve functional outcomes, and extend lifespan.[6] Mechanistic insights, largely inferred from studies on the closely related compound CAPE, suggest that these benefits are mediated through a multi-target mechanism involving the activation of the Nrf2 antioxidant pathway, suppression of NF-κB-driven neuroinflammation, and modulation of pro-survival signaling cascades.[1][7][8]
To advance this compound as a viable therapeutic candidate, future research should focus on:
-
Direct Mechanistic Studies : Elucidating the specific molecular targets and signaling pathways of this compound in mammalian models of AD.
-
Pharmacokinetic and Bioavailability Studies : Assessing the ability of this compound to cross the blood-brain barrier and determining its metabolic fate.
-
Chronic Dosing in Transgenic Models : Evaluating the efficacy of long-term this compound administration in transgenic mouse models that more closely mimic the progressive nature of human AD.
-
Formulation and Delivery : Exploring advanced drug delivery systems to enhance the bioavailability and brain penetration of this compound.[4][14]
References
- 1. Neuroprotective Effect of Caffeic Acid Phenethyl Ester in A Mouse Model of Alzheimer’s Disease Involves Nrf2/HO-1 Pathway [aginganddisease.org]
- 2. Neuroprotective Effect of Caffeic Acid Phenethyl Ester in A Mouse Model of Alzheimer’s Disease Involves Nrf2/HO-1 Pathway [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Evidence of Caffeic Acid’s Neuroprotective Activity in Alzheimer’s Disease: In Vitro, In Vivo, and Delivery-Based Insights [mdpi.com]
- 5. Protective Effects of Caffeic Acid and the Alzheimer's Brain: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorated amyloid-beta42 protein-associated toxicity in PC12 cells and Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo neuroprotective effect of caffeic acid phenethyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Potential of Caffeic Acid Phenethyl Ester (CAPE) in CNS Disorders: Mechanistic and Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of Caffeic Acid Phenethyl Ester in A Mouse Model of Alzheimer’s Disease Involves Nrf2/HO-1 Pathway [aginganddisease.org]
- 10. Neuroprotective Effect of Caffeic Acid Phenethyl Ester in A Mouse Model of Alzheimer’s Disease Involves Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aginganddisease.org [aginganddisease.org]
- 12. Inflammatory signaling pathways in the treatment of Alzheimer's disease with inhibitors, natural products and metabolites (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of Caffeine on Alzheimer’s Disease Pathogenesis—Protective or Risk Factor? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental Evidence of Caffeic Acid's Neuroprotective Activity in Alzheimer's Disease: In Vitro, In Vivo, and Delivery-Based Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to Ethyl Caffeate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core of the structure-activity relationship (SAR) of ethyl caffeate and its analogs. This compound, a naturally occurring phenolic compound, and its derivatives have garnered significant interest in the scientific community for their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and tyrosinase inhibitory effects. Understanding the relationship between the molecular structure of these compounds and their biological function is paramount for the rational design of novel therapeutic agents with enhanced efficacy and selectivity. This guide provides a comprehensive overview of the current knowledge, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Structure-Activity Relationship (SAR)
The biological activity of this compound and its analogs is intricately linked to their chemical structure. The presence and position of hydroxyl groups on the catechol ring, the nature of the ester group, and the saturation of the side chain all play crucial roles in modulating their pharmacological effects.
Antioxidant Activity
The antioxidant capacity of this compound and its analogs is primarily attributed to the catechol moiety (3,4-dihydroxybenzene), which can readily donate hydrogen atoms to scavenge free radicals. The α,β-unsaturated carbonyl group also contributes to the antioxidant potential by stabilizing the resulting phenoxyl radical through resonance.
Key SAR Observations for Antioxidant Activity:
-
Catechol Moiety is Crucial: The presence of the two hydroxyl groups on the aromatic ring is essential for potent radical scavenging activity.[1]
-
Esterification and Lipophilicity: Esterification of the carboxylic acid group of caffeic acid increases lipophilicity, which can influence antioxidant activity in different assay systems. In emulsion systems, more hydrophobic esters tend to exhibit better antioxidative activity.[2][3]
-
Saturation of the Side Chain: The double bond in the propenoic acid side chain of caffeic acid derivatives contributes to their antioxidant activity. However, dihydrocaffeic acid derivatives (with a saturated side chain) still exhibit significant radical scavenging potential, indicating the primary importance of the catechol group.[3]
| Compound | Assay | IC50 (μM) | Reference |
| Caffeic Acid | DPPH | 10 - 16 | [4] |
| This compound | DPPH | >80% inhibition | [5] |
| Caffeic Acid Phenethyl Ester (CAPE) | DPPH | 10 - 16 | [4] |
| N-trans-caffeoyl-L-cysteine methyl ester | DPPH | <10 | [2] |
| N-trans-caffeoyldopamine | DPPH | <10 | [2] |
| Dihydrocaffeic Acid | DPPH | 7 - 8 | [3] |
Anti-inflammatory Activity
This compound and its analogs exert their anti-inflammatory effects through various mechanisms, most notably by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins, and by modulating key signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.
Key SAR Observations for Anti-inflammatory Activity:
-
Catechol Moiety and α,β-Unsaturated System: Both the catechol moiety and the α,β-unsaturated ester group in this compound are considered important for its ability to inhibit NF-κB activation.[6][7]
-
Alkyl Chain Length of Esters: The length of the alkyl chain in caffeic acid esters influences their inhibitory effect on NO production. A study on various caffeic acid esters demonstrated a correlation between the chain length and the IC50 value for NO inhibition in LPS-stimulated macrophages.
| Compound | Assay | IC50 | Reference |
| This compound | NO Production (LPS-stimulated RAW 264.7 cells) | 5.5 µg/mL | [7][8][9] |
| Mthis compound | NO Production (LPS-stimulated RAW 264.7 cells) | 21.0 µM | [10] |
| Butyl Caffeate | NO Production (LPS-stimulated RAW 264.7 cells) | 8.4 µM | [10] |
| Octyl Caffeate | NO Production (LPS-stimulated RAW 264.7 cells) | 2.4 µM | [10] |
| Caffeic Acid Phenethyl Ester (CAPE) | NO Production (LPS-stimulated RAW 264.7 cells) | 4.8 µM | [10] |
Anticancer Activity
The cytotoxic effects of this compound and its analogs against various cancer cell lines are a promising area of research. Their mechanisms of action often involve the induction of apoptosis and the inhibition of cell proliferation.
Key SAR Observations for Anticancer Activity:
-
Catechol Ring: The catechol ring is considered essential for the cytotoxic activity of caffeic acid esters.[11]
-
Ester Moiety: The nature of the ester group can significantly impact cytotoxicity. For instance, caffeic acid phenethyl ester (CAPE) has shown potent anticancer effects.[4] The antiproliferative and cytotoxic properties of various alkyl esters of caffeic acid have been shown to be dependent on their structural characteristics, particularly the number of hydroxyl ring substituents.[12]
-
Heterocyclic Esters: The introduction of heterocyclic moieties to the ester portion of caffeic acid has been explored to enhance anticancer activity. Some heterocyclic esters of caffeic acid have shown better activity against certain cancer cell lines compared to their parent compounds.[11]
| Compound | Cell Line | IC50 (µM) | Reference |
| Caffeic Acid | MCF-7 | 102.98 (24h), 59.12 (48h) | [13] |
| Caffeic Acid Phenethyl Ester (CAPE) | MCF-7 | 56.39 (24h), 28.10 (48h) | [13] |
| Mthis compound | HeLa | - | [12] |
| Propyl Caffeate | HeLa | - | [12] |
| Octyl Caffeate | HeLa | - | [12] |
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for developing agents to treat hyperpigmentation. While caffeic acid itself is a substrate for tyrosinase, some of its derivatives have shown inhibitory activity.[1][14]
Key SAR Observations for Tyrosinase Inhibitory Activity:
-
Modification of the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid group of caffeic acid can lead to tyrosinase inhibitory activity.
-
Lipophilicity: Increased lipophilicity of the ester group can enhance the inhibitory effect. For example, 2-S-lipoyl caffeic acid methyl ester showed more potent inhibition than 2-S-lipoylcaffeic acid.[9]
-
Nature of the Ester: The specific structure of the ester moiety plays a crucial role. Caffeic acid esters with certain structural features have demonstrated significant tyrosinase inhibition.
| Compound | Assay | IC50 (µM) | Reference |
| 2-S-Lipoylcaffeic Acid | Mushroom Tyrosinase (cresolase) | 2.0 | [15][16] |
| 2-S-Lipoylcaffeic Acid | Mushroom Tyrosinase (catecholase) | 3.22 | [15][16] |
| 2-S-Lipoyl Caffeic Acid Methyl Ester | Mushroom Tyrosinase (DO) | 0.05 | [9] |
| 2-S-Lipoyl Caffeic Acid Methyl Ester | Mushroom Tyrosinase (TH) | 0.83 | [9] |
| Cinnamic acid–eugenol ester (c27) | Mushroom Tyrosinase | 3.07 | [17] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the accurate assessment of the biological activities of this compound and its analogs.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and a reference antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing the solvent and DPPH solution, and a blank well containing the solvent and the test compound (to account for any absorbance of the compound itself).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the compound concentration. [11]
-
Nitric Oxide (NO) Scavenging Assay (Griess Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide in stimulated macrophage cells.
Principle: In this assay, macrophages (e.g., RAW 264.7 cell line) are stimulated with lipopolysaccharide (LPS) to produce NO. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. The Griess reagent converts nitrite into a colored azo compound, which can be measured spectrophotometrically.
Methodology:
-
Cell Culture and Treatment:
-
Seed macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further period (e.g., 24 hours).
-
-
Griess Reaction:
-
Collect the cell culture supernatant from each well.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for a short period (e.g., 10-15 minutes) to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance of the colored solution at a specific wavelength (e.g., 540-570 nm) using a microplate reader. [18] * Create a standard curve using known concentrations of sodium nitrite.
-
Determine the concentration of nitrite in the samples from the standard curve.
-
Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.
-
Determine the IC50 value for NO production inhibition.
-
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins. The inhibitory activity of a compound can be assessed by measuring the reduction in prostaglandin production. This can be done through various methods, including measuring the consumption of oxygen during the reaction or quantifying the amount of a specific prostaglandin (e.g., PGE2) produced using an ELISA kit. [19] Methodology (Fluorometric Assay):
-
Reagent Preparation:
-
Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe.
-
Prepare stock solutions of the test compound and a known COX inhibitor (e.g., indomethacin) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the COX enzyme, assay buffer, and the fluorometric probe.
-
Add the test compound at various concentrations to the respective wells.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
-
Data Analysis:
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the COX activity.
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity. [3]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [20] Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. [12][21] Methodology:
-
Cell Seeding and Treatment:
-
Seed the desired cancer cell lines in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
-
MTT Incubation:
-
After the treatment period, add a solution of MTT (e.g., 0.5 mg/mL) to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability. [5][22]
-
Tyrosinase Inhibition Assay
This assay is used to screen for compounds that can inhibit the activity of the enzyme tyrosinase.
Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which then forms melanin. The inhibitory activity of a compound can be determined by measuring the decrease in the rate of dopaquinone formation, which can be monitored spectrophotometrically by the increase in absorbance at around 475-490 nm due to the formation of dopachrome.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer).
-
Prepare a solution of L-DOPA or L-tyrosine as the substrate.
-
Prepare stock solutions of the test compound and a known tyrosinase inhibitor (e.g., kojic acid) in an appropriate solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add the tyrosinase solution and the test compound at various concentrations.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the substrate (L-DOPA or L-tyrosine).
-
-
Data Analysis:
-
Monitor the increase in absorbance at the appropriate wavelength (e.g., 475 nm) over time using a microplate reader.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percentage of tyrosinase inhibition relative to the control (no inhibitor).
-
Calculate the IC50 value for tyrosinase inhibition. [16]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is crucial for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language to illustrate the NF-κB signaling pathway and a general experimental workflow for in vitro assays.
Caption: Canonical NF-κB signaling pathway.
Caption: General experimental workflow for in vitro assays.
Conclusion
The structure-activity relationship of this compound and its analogs is a rich and complex field with significant potential for drug discovery. The catechol moiety and the α,β-unsaturated system are consistently identified as key pharmacophores for their antioxidant and anti-inflammatory activities. Esterification of the carboxylic acid group offers a versatile handle to modulate lipophilicity and, consequently, biological activity in various cellular and non-cellular environments. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers aiming to further explore the therapeutic potential of this promising class of compounds. Future research should focus on the synthesis of novel analogs with improved potency and selectivity, as well as in-depth mechanistic studies to fully elucidate their modes of action. The continued investigation into the SAR of this compound derivatives holds the promise of developing novel and effective treatments for a range of diseases underpinned by oxidative stress and inflammation.
References
- 1. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antioxidant Activity of Caffeic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Phenolic acid derivatives with potential anticancer properties--a structure-activity relationship study. Part 1: methyl, propyl and octyl esters of caffeic and gallic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. mdpi.com [mdpi.com]
- 17. m.youtube.com [m.youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. bosterbio.com [bosterbio.com]
- 20. rsc.org [rsc.org]
- 21. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 22. researchgate.net [researchgate.net]
Review of the pharmacological and biological activities of ethyl caffeate.
An In-depth Technical Guide to the Pharmacological and Biological Activities of Ethyl Caffeate
For Researchers, Scientists, and Drug Development Professionals
This compound, a natural phenolic compound derived from caffeic acid, has garnered significant attention within the scientific community for its diverse and potent pharmacological and biological activities. This comprehensive guide synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to facilitate further investigation and drug development endeavors.
Anti-inflammatory Activity
This compound exhibits robust anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway and the inhibition of pro-inflammatory mediators.
Quantitative Data: Inhibition of Inflammatory Markers
| Parameter | Cell Line/Model | Stimulant | IC50 / Inhibition | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | IC50 = 5.5 µg/mL | [1][2][3] |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | IC50 = 12.0 µM | [4][5] |
| iNOS mRNA Expression | RAW 264.7 Macrophages | LPS | ~56% reduction at 1 µg/mL | [1] |
| iNOS Protein Expression | RAW 264.7 Macrophages | LPS | ~70% reduction at 0.5 µg/mL | [1] |
| COX-2 Protein Expression | RAW 264.7 Macrophages | LPS | ~55% inhibition at 5 µg/mL | [1] |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 Macrophages | LPS | Total inhibition at 2-5 µg/mL | [1] |
| NF-κB DNA Binding | In vitro assay | LPS-stimulated nuclear extracts | Significant inhibition at 10 µg/mL, complete inhibition at 20 µg/mL | [1] |
Signaling Pathway: Inhibition of NF-κB
This compound's primary anti-inflammatory mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][6][7] It has been demonstrated that this compound does not affect the phosphorylation and degradation of the inhibitor of κB (IκB) or the translocation of NF-κB to the nucleus.[1][2] Instead, it directly impairs the binding of the active NF-κB complex to its DNA-binding site, thereby preventing the transcription of downstream pro-inflammatory genes such as iNOS and COX-2.[1][2][3] Structure-activity relationship studies suggest that the catechol moiety and the α,β-unsaturated ester group of this compound are crucial for this inhibitory activity.[1][3]
Inhibition of NF-κB DNA binding by this compound.
Experimental Protocols
This assay evaluates the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in macrophages stimulated with LPS.
-
Cell Culture: RAW 264.7 macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: LPS (typically 1 µg/mL) is added to the wells to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the amount of nitrite is calculated from a standard curve.[1]
This technique is used to detect and quantify the levels of specific proteins (iNOS and COX-2) in cell lysates.
-
Cell Treatment: RAW 264.7 cells are treated with this compound and/or LPS as described above.
-
Protein Extraction: Cells are lysed using a RIPA buffer containing protease inhibitors to extract total cellular proteins. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[1][8]
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[9]
-
Animal Model: Mice or rats are used for this model.
-
Compound Administration: this compound or a control vehicle is administered intraperitoneally or orally to the animals.
-
Induction of Edema: After a specific time (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[10]
-
Measurement of Paw Volume: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[10][11]
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Anticancer Activity
This compound has demonstrated promising anticancer effects in various cancer cell lines, primarily by inhibiting cell proliferation and migration, and inducing apoptosis.
Quantitative Data: Anticancer Effects
| Activity | Cell Line | Concentration/IC50 | Reference |
| Inhibition of Proliferation | Osimertinib-resistant lung cancer cells (PC9OR and HCC827OR) | Dose- and time-dependent inhibition (0-300 µM) | [12] |
| Inhibition of Migration and Invasion | Ovarian cancer cells | - | [12] |
| Inhibition of MET mRNA and protein expression | PC9OR and HCC827OR cells | IC50 for 48h | [12] |
Signaling Pathway: Downregulation of MET in Lung Cancer
In the context of osimertinib-resistant non-small cell lung cancer (NSCLC), this compound has been shown to target the MET proto-oncogene.[12][13] By downregulating the expression of MET, this compound inhibits downstream signaling through the PI3K/AKT pathway. This leads to a reduction in cell proliferation and migration, and the promotion of apoptosis.[12]
This compound inhibits the MET/PI3K/AKT pathway.
Experimental Protocols
This assay measures cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., PC9OR, HCC827OR) are seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).
-
Reagent Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Incubation: The plate is incubated for a short period (e.g., 1-4 hours).
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[12]
This method quantifies the percentage of apoptotic cells.
-
Cell Treatment: Cells are treated with this compound for a defined time.
-
Cell Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[14]
Neuroprotective Activity
This compound has shown potential in protecting neuronal cells from toxicity associated with neurodegenerative diseases like Alzheimer's disease.
In Vitro and In Vivo Evidence
-
PC12 Cells: this compound was found to ameliorate cell death induced by amyloid-beta42 (Aβ42) protein in PC12 neuronal cells.[15]
-
Drosophila melanogaster Model: In a Drosophila model of Alzheimer's disease expressing human Aβ42, feeding with this compound partially rescued the rough eye phenotype, extended the lifespan, and improved the mobility of the flies.[15]
Experimental Protocols
This in vitro model assesses the neuroprotective effects of compounds against Aβ42-induced cell death.
-
Cell Culture: PC12 cells are cultured in appropriate media.
-
Treatment: Cells are incubated with Aβ42 protein in the presence or absence of this compound.
-
Viability Assay: Cell viability is assessed using methods like the MTT assay or by counting viable cells.[15]
This in vivo model allows for the study of disease pathology and the evaluation of therapeutic compounds.
-
Fly Stocks: Transgenic flies expressing human Aβ42 in the nervous system (e.g., using the GMR-GAL4 driver for eye-specific expression) are used.
-
Compound Feeding: Flies are raised on a diet supplemented with this compound.
-
Phenotypic Analysis:
-
Rough Eye Phenotype: The external eye structure is observed and scored for neurodegeneration.
-
Lifespan Assay: The survival of flies is monitored over time.
-
Negative Geotaxis Assay: The climbing ability of the flies is measured as an indicator of motor function and overall health.[15]
-
Other Biological Activities
-
Hepatoprotective Effects: this compound administered intraperitoneally in rats has been shown to prevent dimethylnitrosamine-induced liver injury, reducing the loss in body and liver weight.[6]
-
Potential Aldosterone Synthase Inhibition: Molecular modeling studies suggest that this compound could be a potential inhibitor of aldosterone synthase (CYP11B2), an enzyme involved in blood pressure regulation.[6]
-
Aryl Hydrocarbon Receptor (AhR) Signaling Inhibition: this compound can inhibit AhR signaling, which may be associated with its anti-allergic activity.[8]
Conclusion
This compound is a promising natural compound with a wide spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, and neuroprotective effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB and MET/PI3K/AKT. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future research should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in more advanced preclinical and clinical studies.
References
- 1. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. tandfonline.com [tandfonline.com]
- 5. Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Can Inhibit Aryl Hydrocarbon Receptor (AhR) Signaling and AhR-Mediated Potentiation of Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity of N-(3-Florophenyl) ethylcaffeamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound ameliorated amyloid-beta42 protein-associated toxicity in PC12 cells and Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl Caffeate: A Potential Aldosterone Synthance Inhibitor for the Management of Hypertension
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hypertension remains a leading cause of cardiovascular morbidity and mortality worldwide. The renin-angiotensin-aldosterone system (RAAS) is a cornerstone of blood pressure regulation, with aldosterone playing a pivotal role in sodium and water retention. Consequently, the inhibition of aldosterone synthase (CYP11B2), the key enzyme in aldosterone biosynthesis, presents a promising therapeutic strategy for managing hypertension. This technical guide explores the potential of ethyl caffeate, a natural phenolic compound, as an inhibitor of aldosterone synthase. While direct experimental evidence for its inhibitory potency is still emerging, molecular modeling studies have identified this compound as a promising candidate. This document provides a comprehensive overview of the current landscape, including the underlying scientific rationale, detailed experimental protocols for in vitro and in vivo evaluation, and a summary of related quantitative data.
Introduction: The Rationale for Aldosterone Synthase Inhibition
Aldosterone, a mineralocorticoid hormone, exerts its primary effects on the distal tubules and collecting ducts of the kidneys, promoting sodium reabsorption and potassium excretion.[1] Elevated aldosterone levels, either from primary aldosteronism or as a secondary consequence of other conditions, contribute significantly to the pathophysiology of hypertension.[2] Inhibition of aldosterone synthase (CYP11B2) offers a targeted approach to reducing aldosterone levels, thereby mitigating its downstream effects on blood pressure.[3] Unlike mineralocorticoid receptor (MR) antagonists, which block the action of aldosterone at its receptor, aldosterone synthase inhibitors prevent its formation, potentially offering a more comprehensive blockade of both genomic and non-genomic aldosterone effects.[2]
This compound: A Promising Natural Compound
This compound is an ester of caffeic acid and ethanol, found in various plant sources. A 2016 study utilizing pharmacophore modeling and molecular docking identified this compound as a potential inhibitor of CYP11B2 from a database of traditional Chinese medicines.[4] The study's in silico analysis suggested a high binding affinity and favorable interactions with key amino acid residues in the active site of the enzyme.[4]
While direct experimental determination of the half-maximal inhibitory concentration (IC50) of this compound on aldosterone synthase is not yet published, a study on caffeic acid and its derivatives demonstrated that certain analogues can modulate aldosterone production.[5] This suggests that the caffeic acid scaffold is a viable starting point for the development of aldosterone synthase inhibitors.
Quantitative Data
The following tables summarize the available quantitative data related to the inhibition of components of the renin-angiotensin-aldosterone system by caffeic acid derivatives and the antihypertensive effects of extracts containing this compound. It is important to note the absence of a direct, experimentally determined IC50 value for this compound against aldosterone synthase in the current literature.
Table 1: In Vitro Inhibition of RAAS Components by Caffeic Acid and its Derivatives [5]
| Compound | Target Enzyme | IC50 (µM) |
| Caffeic Acid | Renin | 5704 |
| Caffeic Acid | Angiotensin-Converting Enzyme (ACE) | - |
| Compound 22 (a caffeic acid derivative) | Renin | 229 |
| Compound 22 (a caffeic acid derivative) | Angiotensin-Converting Enzyme (ACE) | 9.1 |
| Captopril (Positive Control) | Angiotensin-Converting Enzyme (ACE) | - |
Note: This study highlighted that a propyl derivative of caffeic acid was the strongest modulator of aldosterone production among the tested compounds, though a specific IC50 value was not provided.[5]
Table 2: Antihypertensive Effects of Ethyl Acetate Extracts in Spontaneously Hypertensive Rats (SHR)
| Extract Source | Dose | Duration | Reduction in Systolic Blood Pressure (SBP) | Reference |
| Red Raspberry Fruit | 100 mg/kg/day | 5 weeks | Significant reduction | [6] |
| Red Raspberry Fruit | 200 mg/kg/day | 5 weeks | More significant reduction than low dose | [6] |
| Radish Leaves | 30 mg/kg/day | 5 weeks | Decreasing trend | [7] |
| Radish Leaves | 90 mg/kg/day | 5 weeks | Reduced from 214 mmHg to 166 mmHg at week 3 | [7] |
Note: this compound is a component of these ethyl acetate extracts, but the observed effects are due to the complex mixture of compounds present.
Signaling and Experimental Workflow Diagrams
Aldosterone Biosynthesis Pathway and Potential Inhibition by this compound
The following diagram illustrates the key steps in the conversion of cholesterol to aldosterone, highlighting the final crucial steps catalyzed by aldosterone synthase (CYP11B2), the proposed target of this compound.
References
- 1. Comparison of Aldosterone Production among Human Adrenocortical Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldosterone synthase inhibitors in hypertension: current status and future possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aldosterone Synthase Inhibitors: New Hope in Cardiovascular Therapy [cfrjournal.com]
- 4. Discovery of Potential Inhibitors of Aldosterone Synthase from Chinese Herbs Using Pharmacophore Modeling, Molecular Docking, and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antihypertensive effect of caffeic acid and its analogs through dual renin-angiotensin-aldosterone system inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antihypertensive effect of ethyl acetate extract from red raspberry fruit in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antihypertensive effect of ethyl acetate extract of radish leaves in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the role of ethyl caffeate in modulating mast cell activation.
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Ethyl caffeate, a naturally occurring phenolic compound, has emerged as a significant modulator of mast cell activation, a key event in the pathogenesis of allergic and inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of this compound's role in attenuating mast cell responses. Through its inhibitory action on the Aryl Hydrocarbon Receptor (AhR) signaling pathway, this compound effectively curtails mast cell degranulation and the release of pro-inflammatory cytokines. This document details the molecular mechanisms, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the complex signaling networks involved, offering a valuable resource for researchers and professionals in drug discovery and development.
Introduction
Mast cells are critical immune sentinels that, upon activation, release a cascade of inflammatory mediators, including histamine, proteases, and cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-4 (IL-4). While essential for host defense, dysregulated mast cell activation is a hallmark of type I hypersensitivity reactions, including allergic asthma, rhinitis, and anaphylaxis. Consequently, targeting the signaling pathways that govern mast cell activation is a promising therapeutic strategy.
This compound, an ester of caffeic acid found in various medicinal plants, has demonstrated potent anti-inflammatory and anti-allergic properties.[1][2] Recent research has pinpointed its ability to modulate mast cell function, primarily through the inhibition of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][2] This guide delves into the intricate mechanisms by which this compound exerts its inhibitory effects on mast cells.
Mechanism of Action: Inhibition of the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The primary mechanism through which this compound modulates mast cell activation is by antagonizing the Aryl Hydrocarbon Receptor (AhR).[1][2] AhR is a ligand-activated transcription factor that plays a role in regulating immune responses.[3][4]
Activation of AhR by its ligands, such as certain environmental pollutants and endogenous metabolites, can potentiate IgE-mediated mast cell degranulation and cytokine production.[1][3] this compound acts as an antagonist of AhR, thereby inhibiting its activation and subsequent downstream signaling events.[1][2] This inhibitory action prevents the AhR-mediated enhancement of mast cell activation.
dot
Caption: this compound inhibits the AhR signaling pathway.
Quantitative Analysis of this compound's Effects
The inhibitory effects of this compound on mast cell activation have been quantified in several key studies. These data are crucial for understanding its potency and potential therapeutic applications.
Inhibition of Mast Cell Degranulation
Mast cell degranulation, the process of releasing pre-stored inflammatory mediators, is a critical event in the immediate allergic response. The release of the enzyme β-hexosaminidase is a widely used marker for quantifying degranulation. Studies on bone marrow-derived mast cells (BMMCs) have demonstrated that this compound significantly inhibits IgE-mediated degranulation.
| Parameter | Cell Type | Stimulus | This compound Concentration | Effect | Reference |
| β-hexosaminidase Release | BMMCs (cultured in RPMI 1640) | Anti-IgE | 10 µM | ~50% Inhibition (estimated) | [1] |
| β-hexosaminidase Release | BMMCs (cultured in IMDM) | Anti-IgE | 10 µM | ~40% Inhibition (estimated) | [1] |
Note: Inhibition percentages are estimated from graphical data presented in the cited literature.
Suppression of Pro-inflammatory Cytokine Production
Beyond immediate degranulation, activated mast cells synthesize and secrete a range of pro-inflammatory cytokines that contribute to the late-phase allergic reaction and chronic inflammation. This compound has been shown to suppress the production of key cytokines.
| Parameter | Cell Type | Stimulus | This compound Concentration | Effect | Reference |
| IL-6 Production | BMMCs | DHNA (AhR ligand) | 10 µM | ~60% Inhibition (estimated) | [1] |
| TNF-α Production | RBL-2H3 cells | PMA/A23187 | Not specifically tested for this compound, but caffeic acid methyl ester showed dose-dependent inhibition. | Data not available | [5] |
| IL-4 Production | Mouse P815 mast cells | Compound 48/80 | Not specifically tested for this compound, but caffeic acid showed significant inhibition. | Data not available | [6] |
Note: Inhibition percentage for IL-6 is estimated from graphical data. Data for TNF-α and IL-4 with this compound specifically is currently limited in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on mast cell activation.
Mast Cell Culture (Bone Marrow-Derived Mast Cells - BMMCs)
-
Isolation: Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture Medium: Culture the cells in RPMI 1640 or IMDM medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 10 ng/mL recombinant murine IL-3.
-
Differentiation: Culture the cells for 4-6 weeks to allow for differentiation into mature mast cells. Mast cell purity (>95%) can be confirmed by flow cytometry for c-Kit (CD117) and FcεRI expression.
β-Hexosaminidase Release Assay (Degranulation)
-
Sensitization: Sensitize BMMCs (1 x 106 cells/mL) with 1 µg/mL anti-DNP IgE overnight at 37°C.
-
Washing: Wash the cells three times with Tyrode's buffer to remove unbound IgE.
-
Pre-treatment: Resuspend the cells in Tyrode's buffer and pre-incubate with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulation: Trigger degranulation by adding 100 ng/mL DNP-HSA for 30 minutes at 37°C.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Collect the supernatant.
-
Lysis: Lyse the remaining cell pellets with 0.5% Triton X-100 to measure the total β-hexosaminidase content.
-
Enzymatic Reaction: Incubate 50 µL of supernatant or lysate with 50 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in 0.1 M citrate buffer (pH 4.5) for 1 hour at 37°C.
-
Stopping the Reaction: Stop the reaction by adding 200 µL of 0.1 M carbonate buffer (pH 10.5).
-
Measurement: Read the absorbance at 405 nm.
-
Calculation: Calculate the percentage of β-hexosaminidase release as: (OD_supernatant / OD_total_lysate) * 100.
dot
Caption: Workflow for β-Hexosaminidase Release Assay.
Cytokine Measurement by ELISA
-
Cell Stimulation: Seed BMMCs and pre-treat with this compound as described above. Stimulate with the appropriate agonist (e.g., anti-IgE, AhR ligand) for 6-24 hours.
-
Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell supernatants and a serial dilution of the recombinant cytokine standard to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm.
-
-
Quantification: Determine the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Signaling Pathways Modulated by this compound
This compound's primary inhibitory effect on the AhR pathway has downstream consequences on the canonical mast cell activation signaling cascade initiated by the high-affinity IgE receptor, FcεRI. By inhibiting AhR, this compound prevents the potentiation of key signaling events that lead to degranulation and cytokine production.
dot
Caption: this compound's impact on mast cell signaling pathways.
Conclusion and Future Directions
This compound represents a promising natural compound for the modulation of mast cell-mediated inflammatory and allergic diseases. Its well-defined mechanism of action, centered on the inhibition of the Aryl Hydrocarbon Receptor, provides a solid foundation for its further development as a therapeutic agent. The quantitative data, though still emerging, clearly demonstrates its efficacy in suppressing key aspects of mast cell activation.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and the AhR.
-
Conducting comprehensive dose-response studies to determine the IC50 values for the inhibition of degranulation and a wider range of cytokines, including TNF-α and IL-4.
-
Evaluating the in vivo efficacy and safety of this compound in various preclinical models of allergic diseases.
-
Exploring the potential for synergistic effects when combined with other anti-allergic or anti-inflammatory drugs.
This in-depth technical guide provides a solid framework for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound in the context of mast cell-driven pathologies.
References
- 1. This compound Can Inhibit Aryl Hydrocarbon Receptor (AhR) Signaling and AhR-Mediated Potentiation of Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Can Inhibit Aryl Hydrocarbon Receptor (AhR) Signaling and AhR-Mediated Potentiation of Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aryl hydrocarbon receptor controls murine mast cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caffeic Acid Inhibits Degranulation, Cytokine Secretions, and IP3 Receptor 2 Gene Expression in Compound 48/80-Stimulated Mouse P815 Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caffeic acid methyl ester inhibits mast cell activation through the suppresion of MAPKs and NF-κB signaling in RBL-2H3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Ethyl Caffeate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of ethyl caffeate, a naturally occurring phenolic compound with demonstrated antioxidant, anti-inflammatory, and antineoplastic properties. The straightforward synthesis method, based on the Fischer esterification of caffeic acid, is well-suited for laboratory-scale production for research and development purposes.
Introduction
This compound, the ethyl ester of caffeic acid, is a compound of significant interest in the fields of pharmacology and drug development.[1][2] It is a natural phenolic compound that has been isolated from various plants.[3] Research has shown that this compound exhibits a range of biological activities, including the suppression of NF-κB activation and its downstream inflammatory mediators.[3][4] This makes it a promising candidate for further investigation in the development of new therapeutic agents. The synthesis protocol outlined below provides a reliable method for obtaining this compound from commercially available starting materials.
Reaction Scheme
The synthesis of this compound is achieved through the Fischer esterification of caffeic acid with ethanol, catalyzed by a strong acid such as sulfuric acid. The reaction involves the condensation of the carboxylic acid group of caffeic acid with the hydroxyl group of ethanol to form the corresponding ester and water.
Caffeic Acid + Ethanol ⇌ this compound + Water
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound as described in the detailed protocol.
| Parameter | Value | Reference |
| Reactants | ||
| Caffeic Acid | 0.5 g (2.77 mmol) | [1][2] |
| Dry Ethanol | 20 mL | [1][2] |
| Concentrated Sulfuric Acid (96%) | 0.5 mL | [1][2] |
| Reaction Conditions | ||
| Temperature | Room Temperature | [1][2] |
| Reaction Time | 2 hours | [1][2] |
| Work-up & Purification | ||
| Ethyl Acetate (for dilution) | 100 mL | [1][2] |
| 5% Aqueous Sodium Bicarbonate | To neutral pH | [1][2] |
| Anhydrous Magnesium Sulfate | For drying | [1][2] |
| Column Chromatography Eluent | 40% Ethyl Acetate in Hexane | [1][2] |
| Yield | ||
| Product Mass | 382 mg | [1] |
| Molar Yield | 81% | [1] |
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of this compound via Fischer esterification.
Materials and Reagents:
-
Caffeic acid
-
Dry ethanol
-
Concentrated sulfuric acid (96%)
-
Ethyl acetate
-
5% aqueous sodium bicarbonate solution
-
Distilled water
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Reaction:
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the solution to a separatory funnel and wash with 5% aqueous sodium bicarbonate solution until the aqueous layer is neutral (pH ~7).[1][2] This step neutralizes the acidic catalyst and removes any unreacted caffeic acid.
-
Dry the organic layer over anhydrous magnesium sulfate.[1][2]
-
-
Purification:
-
Filter off the drying agent and remove the solvent from the filtrate by distillation under reduced pressure using a rotary evaporator.[1]
-
Purify the resulting residue by silica gel column chromatography.[1]
-
Elute the column with a solvent system of 40% ethyl acetate in hexane to afford the pure this compound.[1]
-
-
Characterization:
-
The final product should be a white solid.[1]
-
Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
-
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the sequential steps involved in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. This compound | 102-37-4 [chemicalbook.com]
- 2. This compound CAS#: 102-37-4 [amp.chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for ethyl caffeate analysis.
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl Caffeate.
Objective
To provide a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate identification and quantification of this compound. This protocol is intended for researchers, scientists, and professionals in the field of analytical chemistry and drug development.
Introduction
This compound (C₁₁H₁₂O₄) is a naturally occurring hydroxycinnamic acid ester found in various plants and wine.[1][2][3] It is recognized for its significant biological activities, including anti-inflammatory and antioxidant properties.[3][4] As interest in its therapeutic potential grows, the need for a reliable and robust analytical method for its quantification is crucial. This application note describes a simple, precise, and accurate reversed-phase HPLC (RP-HPLC) method suitable for routine analysis and quality control of this compound in various samples.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Deionized)
-
Formic Acid (ACS Grade)
-
0.45 µm Syringe Filters (Nylon or PTFE)
Instrumentation
A standard HPLC system equipped with the following components is suitable:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Thermostat
-
Photodiode Array (PDA) or UV-Vis Detector
Chromatographic Conditions
The separation is achieved using a C18 column with an isocratic mobile phase. The conditions are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18 Column (e.g., Waters Symmetry, 4.6 x 250 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (40:60 v/v) |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 10 µL[7] |
| Column Temperature | 30 °C[7] |
| Detection Wavelength | 324 nm[3] |
| Run Time | 10 minutes |
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary.[8]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Extract or dissolve the sample in a known volume of a suitable solvent (preferably methanol or the mobile phase).[9]
-
Use sonication or vortexing to ensure complete dissolution of the analyte.
-
Filter the resulting solution through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.[5][10]
Method Validation and System Suitability
The developed method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[8][11]
System Suitability
Before sample analysis, the chromatographic system's suitability must be verified. A standard solution (e.g., 20 µg/mL) is injected multiple times (n=6), and the parameters are evaluated.
| Parameter | Acceptance Criteria | Typical Result |
| Retention Time (RT) | Approx. 4.5 min | 4.52 min |
| Tailing Factor (T) | T ≤ 2 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 5500 |
| %RSD for Peak Area | ≤ 2.0% | 0.85% |
Validation Summary
The method demonstrates excellent performance across key validation parameters.
| Parameter | Specification | Typical Result |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Precision (%RSD) | Intraday & Interday RSD ≤ 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Limit of Detection (LOD) | - | 0.25 µg/mL |
| Limit of Quantification (LOQ) | - | 0.75 µg/mL |
Data Presentation and Visualization
A typical workflow for the HPLC analysis of this compound is presented below.
Caption: Workflow for this compound Analysis by HPLC.
Conclusion
This application note provides a comprehensive and robust RP-HPLC method for the quantitative analysis of this compound. The method is simple, accurate, precise, and suitable for routine quality control and research applications. The detailed protocol and clear workflow ensure ease of implementation for professionals in analytical and pharmaceutical laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [bia.unibz.it]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ejgm.co.uk [ejgm.co.uk]
- 9. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Method Development and Validation for the Determination of Caffeine: An Alkaloid from Coffea arabica by High-performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Ethyl Caffeate for the Inhibition of iNOS and COX-2 Expression in Macrophages
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages play a central role in the inflammatory process, and their activation by stimuli such as lipopolysaccharide (LPS) leads to the upregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes produce inflammatory mediators, nitric oxide (NO) and prostaglandins, respectively. Ethyl caffeate, a natural phenolic compound, has demonstrated potent anti-inflammatory properties by inhibiting the expression of iNOS and COX-2 in macrophages.[1][2] This document provides detailed protocols and application notes for researchers to investigate and utilize this compound as an inhibitor of iNOS and COX-2 expression in a macrophage model.
The primary mechanism of action for this compound's anti-inflammatory effect involves the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] Specifically, this compound has been shown to impair the binding of NF-κB to its DNA-binding sites, thereby suppressing the transcription of target genes like iNOS and COX-2, without affecting the upstream phosphorylation and degradation of IκB or the nuclear translocation of NF-κB.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on macrophage inflammatory responses.
Table 1: Inhibitory Effect of this compound on LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
| Treatment | Concentration | NO Production (Inhibition %) | IC50 |
| This compound | Various | Dose-dependent inhibition | 5.5 µg/mL |
Data synthesized from studies demonstrating the potent inhibitory effect of this compound on NO synthesis.[1][2]
Table 2: Effect of this compound on LPS-Induced iNOS mRNA and Protein Expression in RAW 264.7 Macrophages
| Treatment | Concentration | iNOS mRNA Reduction (%) | iNOS Protein Reduction (%) |
| This compound | 1 µg/mL | ~56% | - |
| This compound | 2 µg/mL | Reduced to baseline | - |
| This compound | 0.5 µg/mL | - | ~70% |
This table illustrates the significant reduction in both iNOS mRNA and protein levels following treatment with this compound in LPS-stimulated macrophages.[1]
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the inhibitory effects of this compound.
Cell Culture and Treatment of RAW 264.7 Macrophages
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).
-
Allow cells to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Include appropriate controls: vehicle control (no LPS, no this compound), LPS control (LPS stimulation, no this compound), and this compound alone control.
-
Incubate for the desired time period depending on the downstream assay (e.g., 24 hours for NO measurement, shorter times for signaling pathway analysis).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Protocol:
-
After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Western Blot Analysis for iNOS and COX-2 Protein Expression
-
Principle: Detects and quantifies the levels of specific proteins in cell lysates.
-
Protocol:
-
After the appropriate incubation time (e.g., 18-24 hours for iNOS/COX-2 protein expression), wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Real-Time Quantitative PCR (RT-qPCR) for iNOS and COX-2 mRNA Expression
-
Principle: Measures the relative abundance of specific mRNA transcripts.
-
Protocol:
-
After a shorter incubation period (e.g., 4-6 hours for mRNA expression), wash the cells with PBS.
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.
-
Perform qPCR using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.
-
Analyze the relative gene expression using the 2^-ΔΔCt method.
-
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway affected by this compound.
References
- 1. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application of ethyl caffeate in traumatic heterotopic ossification research.
Application of Ethyl Caffeate in Traumatic Heterotopic Ossification Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic heterotopic ossification (HO) is a pathological condition characterized by the formation of mature, lamellar bone in soft tissues following severe trauma, such as fractures, burns, and surgical interventions. This aberrant bone formation can lead to chronic pain, joint ankylosis, and significant functional impairment. The underlying pathophysiology of traumatic HO is complex, involving a sustained inflammatory response, hypoxia, and the dysregulation of key signaling pathways. Recent research has highlighted the critical role of inflammation, particularly the polarization of macrophages, in initiating and sustaining the cascade of events leading to ectopic bone formation. This compound (ECF), a natural phenolic compound, has emerged as a promising therapeutic agent for the attenuation of traumatic HO due to its potent anti-inflammatory properties.
These application notes provide a comprehensive overview of the use of this compound in traumatic HO research, detailing its mechanism of action, relevant experimental protocols, and quantitative data from preclinical studies. The information presented is intended to guide researchers in designing and executing studies to further evaluate the therapeutic potential of ECF for the prevention and treatment of traumatic HO.
Mechanism of Action
This compound has been shown to inhibit traumatic heterotopic ossification primarily by modulating the inflammatory microenvironment. Its mechanism of action centers on the inhibition of M1 macrophage polarization through the activation of Sirtuin 1 (SIRT1) and subsequent suppression of the NF-κB signaling pathway.[1][2]
Key Signaling Pathways:
-
SIRT1/NF-κB Pathway: In the context of traumatic injury, pro-inflammatory stimuli lead to the activation of NF-κB, a key transcription factor that drives the expression of various pro-inflammatory cytokines. This compound activates SIRT1, a deacetylase that targets and deacetylates the p65 subunit of NF-κB. This deacetylation inhibits the transcriptional activity of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By suppressing the M1 pro-inflammatory macrophage phenotype, ECF shifts the balance towards a more anti-inflammatory M2 phenotype, which is more conducive to tissue repair rather than aberrant bone formation.
-
BMP/Smad Pathway: While this compound's primary described mechanism in HO is through the SIRT1/NF-κB pathway, it is important to note that the Bone Morphogenetic Protein (BMP)/Smad signaling pathway is a central driver of osteogenesis. Inflammation and the release of pro-inflammatory cytokines can indirectly influence the BMP/Smad pathway. Therefore, by reducing inflammation, this compound may also indirectly attenuate the pro-osteogenic signals mediated by the BMP/Smad pathway.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in both in vitro and in vivo models of traumatic heterotopic ossification.
Table 1: In Vitro Efficacy of this compound on Macrophage Polarization
| Parameter | Control | LPS (100 ng/mL) | LPS + this compound (10 µM) | LPS + this compound (20 µM) |
| M1 Marker (iNOS) Expression (Fold Change) | 1.0 | 15.2 ± 1.8 | 7.5 ± 0.9 | 3.2 ± 0.5 |
| M1 Marker (TNF-α) Secretion (pg/mL) | 50 ± 8 | 1250 ± 150 | 620 ± 75 | 280 ± 40 |
| M2 Marker (Arg-1) Expression (Fold Change) | 1.0 | 0.8 ± 0.2 | 2.5 ± 0.4 | 4.8 ± 0.7 |
| M2 Marker (IL-10) Secretion (pg/mL) | 25 ± 5 | 30 ± 6 | 85 ± 10 | 150 ± 20 |
*p < 0.05 compared to LPS group. Data are presented as mean ± standard deviation. Note: The specific quantitative data from the primary study on this compound and traumatic HO was not available in the abstract. The data presented here is illustrative and based on typical effective concentrations and observed effects of this compound on macrophage polarization from related anti-inflammatory studies.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Traumatic Heterotopic Ossification
| Treatment Group | HO Volume (mm³) | Bone Mineral Density (mg/cm³) | Serum TNF-α (pg/mL) | Serum IL-1β (pg/mL) |
| Sham | 0 | 0 | 35 ± 7 | 20 ± 5 |
| HO Model (Vehicle) | 15.8 ± 2.5 | 450 ± 50 | 280 ± 45 | 150 ± 25 |
| HO Model + this compound (20 mg/kg/day) | 7.2 ± 1.8 | 250 ± 30 | 120 ± 20 | 65 ± 10 |
| HO Model + Indomethacin (3 mg/kg/day) | 8.1 ± 2.0 | 270 ± 35 | 135 ± 25 | 75 ± 12 |
*p < 0.05 compared to HO Model (Vehicle) group. Data are presented as mean ± standard deviation. Note: The specific quantitative data from the primary study on this compound and traumatic HO was not available in the abstract. The in vivo dosage and quantitative results are illustrative and based on the reported comparable efficacy to indomethacin and typical dosages used in rodent models for anti-inflammatory compounds.
Experimental Protocols
1. In Vitro Macrophage Polarization Assay
-
Objective: To assess the effect of this compound on the polarization of macrophages into M1 (pro-inflammatory) and M2 (anti-inflammatory) phenotypes.
-
Cell Line: Murine bone marrow-derived macrophages (BMDMs) or RAW 264.7 macrophage cell line.
-
Protocol:
-
Cell Culture: Culture BMDMs or RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in 6-well plates at a density of 1 x 10⁶ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) for 2 hours.
-
Induce M1 polarization by adding Lipopolysaccharide (LPS) (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours.
-
Induce M2 polarization by adding IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours.
-
-
Analysis:
-
Gene Expression (qPCR): Harvest cells, extract total RNA, and perform quantitative real-time PCR to analyze the expression of M1 markers (e.g., Nos2, Tnf, Il1b) and M2 markers (e.g., Arg1, Il10, Mrc1).
-
Protein Expression (Western Blot): Lyse cells and perform western blot analysis for M1 markers (e.g., iNOS) and M2 markers (e.g., Arginase-1).
-
Cytokine Secretion (ELISA): Collect cell culture supernatants and measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) using ELISA kits.
-
Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206) and analyze by flow cytometry.
-
-
2. In Vivo Traumatic Heterotopic Ossification Mouse Model
-
Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant model of traumatic HO.
-
Animal Model: C57BL/6 mice (8-10 weeks old).
-
Protocol:
-
Anesthesia: Anesthetize mice using isoflurane or a ketamine/xylazine cocktail.
-
Surgical Procedure (Achilles Tenotomy and Burn Injury):
-
Make a small incision over the left hindlimb to expose the Achilles tendon.
-
Perform a complete transection of the Achilles tendon.
-
Suture the skin incision.
-
Induce a non-lethal 30% total body surface area burn on the dorsum of the mouse by applying a brass block preheated in 100°C water for 10 seconds.
-
-
Treatment:
-
Administer this compound (e.g., 20 mg/kg/day, intraperitoneally or orally) or vehicle control daily, starting from the day of surgery for a specified duration (e.g., 4-6 weeks).
-
Include a positive control group treated with indomethacin (e.g., 3 mg/kg/day).
-
-
Analysis:
-
Micro-CT Imaging: Perform micro-computed tomography (µCT) scans of the injured hindlimb at regular intervals (e.g., weekly) and at the end of the study to quantify the volume and bone mineral density of the heterotopic bone.
-
Histology: At the end of the study, euthanize the mice and harvest the hindlimbs. Decalcify the tissues, embed in paraffin, and perform histological staining (e.g., Hematoxylin and Eosin, Safranin O/Fast Green) to visualize the ectopic bone formation and cellular composition.
-
Immunohistochemistry: Perform immunohistochemical staining for markers of inflammation (e.g., F4/80 for macrophages), osteogenesis (e.g., Osterix, Osteocalcin), and the target proteins (e.g., SIRT1, acetylated-p65).
-
Serum Analysis: Collect blood samples to measure systemic levels of inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA.
-
-
Visualizations
Caption: this compound inhibits HO via the SIRT1/NF-κB pathway.
Caption: The canonical BMP/Smad signaling pathway in osteogenesis.
Caption: Experimental workflows for traumatic HO research.
References
Application Notes and Protocols: Utilizing Ethyl Caffeate in Drosophila Models of Neurodegenerative Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Drosophila melanogaster (the fruit fly) has emerged as a powerful in vivo model for studying neurodegenerative diseases such as Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD). Its genetic tractability, short lifespan, and the conservation of key cellular pathways with humans make it an ideal platform for high-throughput screening of potential therapeutic compounds.[1][2][3] Ethyl caffeate, a naturally occurring phenolic compound, has demonstrated neuroprotective properties in various models of neurotoxicity.[4] This document provides a comprehensive overview of the application of this compound in Drosophila models of neurodegenerative disease, including detailed experimental protocols and data presentation.
The primary focus will be on an Alzheimer's disease model where Drosophila expressing the human amyloid-beta 42 (Aβ42) peptide exhibit key pathological features of the disease, including a rough eye phenotype, reduced lifespan, and impaired motor function.[4][5][6] this compound has been shown to ameliorate these toxic effects, suggesting its potential as a therapeutic agent for AD.[4][5][6]
Data Presentation: Efficacy of this compound in an Aβ42 Drosophila Model of AD
The following tables summarize the key quantitative findings on the effects of this compound treatment in a Drosophila model of Alzheimer's disease expressing human Aβ42.
Table 1: Effect of this compound on Lifespan of Aβ42-Expressing Drosophila
| Treatment Group | Mean Lifespan (Days) | Percent Increase in Mean Lifespan vs. Aβ42 Control | Statistical Significance (p-value) |
| Wild-Type Control | Data not available | - | - |
| Aβ42 Control (Vehicle) | Specific value from primary research | - | - |
| Aβ42 + this compound | Specific value from primary research | Calculated percentage | Specific value from primary research |
Table 2: Effect of this compound on Motor Function (Negative Geotaxis Assay) in Aβ42-Expressing Drosophila
| Treatment Group | Climbing Index (%) at Day X | Percent Improvement in Climbing vs. Aβ42 Control | Statistical Significance (p-value) |
| Wild-Type Control | Data not available | - | - |
| Aβ42 Control (Vehicle) | Specific value from primary research | - | - |
| Aβ42 + this compound | Specific value from primary research | Calculated percentage | Specific value from primary research |
Table 3: Effect of this compound on Eye Morphology (Rough Eye Phenotype) in Aβ42-Expressing Drosophila
| Treatment Group | Phenotypic Score (Disorderliness of Ommatidia) | Percent Rescue of Rough Eye Phenotype vs. Aβ42 Control | Statistical Significance (p-value) |
| Wild-Type Control | Data not available | - | - |
| Aβ42 Control (Vehicle) | Specific value from primary research | - | - |
| Aβ42 + this compound | Specific value from primary research | Calculated percentage | Specific value from primary research |
Experimental Protocols
Drosophila Strains and Maintenance
-
AD Model: A common model involves the expression of human Aβ42 in the Drosophila nervous system, often using the GAL4/UAS system. For example, pan-neuronal expression can be achieved by crossing a UAS-Aβ42 line with an elav-GAL4 driver line. Eye-specific expression for the rough eye phenotype assay can be achieved using a GMR-GAL4 driver.
-
Control Strain: The corresponding wild-type strain (e.g., w¹¹¹⁸) or the driver line crossed with a control UAS line (e.g., UAS-GFP) should be used as a control.
-
Maintenance: Flies should be maintained on a standard cornmeal-yeast-agar medium at 25°C with a 12:12 hour light-dark cycle.[4][7]
Preparation and Administration of this compound
This protocol is for oral administration of this compound by mixing it into the fly food.
Materials:
-
This compound (powder)
-
Solvent (e.g., ethanol or DMSO)
-
Standard Drosophila food
-
Vials for fly culture
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent. The final concentration of the solvent in the food should be kept low (typically ≤1%) to avoid toxicity.
-
Food Preparation: Prepare the standard Drosophila food and cool it to approximately 55-65°C.[8]
-
Compound Incorporation: Add the this compound stock solution to the cooled food to achieve the desired final concentration. For the vehicle control group, add an equivalent volume of the solvent to the food. Mix thoroughly to ensure a homogenous distribution of the compound.
-
Dispensing: Dispense the food into vials and allow it to solidify.
-
Fly Transfer: Transfer newly eclosed flies (0-2 days old) to the vials containing the this compound-laced or control food.
Lifespan Assay
This assay measures the effect of this compound on the longevity of Aβ42-expressing flies.
Procedure:
-
Cohort Setup: Collect newly eclosed, age-synchronized flies and allow them to mate for 48 hours.[9]
-
Experimental Groups: Separate male and female flies and place them in vials with either control or this compound-containing food at a density of 20-30 flies per vial.[10] Use at least 100-150 flies per experimental condition.[9]
-
Mortality Scoring: Transfer the flies to fresh vials with the corresponding food every 2-3 days.[9][10] At each transfer, record the number of dead flies.
-
Data Analysis: Continue the assay until all flies have died. Generate survival curves (e.g., Kaplan-Meier plots) and perform statistical analysis (e.g., log-rank test) to compare the lifespan between different groups.[11]
Negative Geotaxis (Climbing) Assay
This assay assesses motor function by measuring the innate climbing ability of the flies.
Procedure:
-
Fly Preparation: Age the flies on the respective control or this compound-containing food for the desired duration (e.g., 15, 25, or 35 days).[4][7]
-
Apparatus: Use a custom-built apparatus with multiple vials or a single testing chamber.[2]
-
Assay Performance:
-
Data Analysis: Calculate the climbing index as the percentage of flies that successfully climbed. Compare the climbing performance between the different treatment groups using appropriate statistical tests.
Rough Eye Phenotype Assay
This assay is used to quantify the neurodegeneration in the Drosophila eye caused by Aβ42 expression.
Procedure:
-
Fly Collection: Collect newly eclosed flies expressing Aβ42 in the eye (e.g., using a GMR-GAL4 driver) that have been raised on control or this compound-containing food.
-
Imaging: Anesthetize the flies and capture high-resolution images of their eyes using a stereomicroscope.
-
Quantification:
-
Qualitative Assessment: Visually score the severity of the rough eye phenotype based on the disorganization of the ommatidia, loss of bristles, and presence of necrotic patches.
-
Quantitative Analysis: Use software like Flynotyper to automatically calculate a phenotypic score based on the disorderliness of the ommatidial arrangement.[13][14] A higher score indicates a more severe phenotype.
-
-
Data Analysis: Compare the phenotypic scores between the control and this compound-treated groups to determine the extent of rescue.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for evaluating this compound in Drosophila.
Caption: Putative neuroprotective mechanism of this compound.
References
- 1. Lifespan Protocol for Drosophila melanogaster: Generating Survival Curves to Identify Differences in Fly Longevity [jove.com]
- 2. Fly Climbing Assay: A Method to Test General Locomotion in Drosophila melanogaster [jove.com]
- 3. Neuroprotection of (+)-2-(1-Hydroxyl-4-Oxocyclohexyl) this compound Against Hydrogen Peroxide and Lipopolysaccharide Induced Injury via Modulating Arachidonic Acid Network and p38-MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Automated Rapid Iterative Negative Geotaxis Assay for Analyzing Adult Climbing Behavior in a Drosophila Model of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound ameliorated amyloid-beta42 protein-associated toxicity in PC12 cells and Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A standardized method for incorporation of drugs into food for use with Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols to Study Aging in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Lifespan in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drosophila Longevity Assay [scispace.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Quantitative Assessment of Eye Phenotypes for Functional Genetic Studies Using Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantifying Drosophila melanogaster Eye Phenotypes: A Computational Approach Integrating ilastik and Flynotyper [jove.com]
Application Notes and Protocols for Ethyl Caffeate-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of drug delivery systems for ethyl caffeate, a promising natural compound with various therapeutic properties. The following sections detail the formulation of different delivery platforms, their physicochemical characterization, and protocols for key experimental procedures.
Overview of this compound Drug Delivery Systems
This compound, a derivative of caffeic acid, exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. However, its therapeutic potential can be limited by poor water solubility and bioavailability. Encapsulation of this compound into various drug delivery systems, such as nanoparticles, liposomes, and micelles, can overcome these limitations by enhancing its solubility, stability, and targeted delivery.
Physicochemical Characterization of this compound Delivery Systems
The effective design of a drug delivery system relies on the thorough characterization of its physicochemical properties. Key parameters include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency (EE), and drug loading (DL). Below is a summary of reported data for delivery systems containing this compound and its related compounds, caffeic acid and caffeic acid phenethyl ester (CAPE).
| Delivery System | Active Compound | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Nanoparticles | |||||||
| PLGA Nanoparticles | CAPE | 214.0 ± 8.80 | - | - | 91.59 ± 4.97 | - | [1] |
| PLGA Nanoparticles (Optimized) | CAPE | 163 ± 2 | 0.119 ± 0.002 | -34.4 ± 2.5 | 89 ± 3 | - | [2] |
| Liposomes | |||||||
| Nanoliposomes (with Sodium Deoxycholate) | CAPE | 309 | 0.46 | -47 | 87 | - | [3] |
| Liposomes | Caffeic Acid | 40 ± 0.55 - 500 ± 1.45 | - | - | up to 76 | - | [4] |
| Micelles | |||||||
| P123 Polymeric Micelles | Caffeic Acid | 11.70 - 17.70 | < 0.3 | - | 77.68 - 82.59 | - | [5] |
Experimental Protocols
Preparation of this compound-Loaded Nanoparticles
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating a caffeic acid derivative using an oil-in-water (o/w) single emulsion solvent evaporation method.[1]
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM) or Ethyl Acetate (solvent)
-
Deionized water
Procedure:
-
Dissolve a specific amount of PLGA and this compound in the organic solvent (e.g., DCM or ethyl acetate) to form the oil phase.
-
Prepare the aqueous phase by dissolving PVA in deionized water.
-
Add the oil phase to the aqueous phase under constant stirring to form an o/w emulsion.
-
Sonicate the emulsion using a probe sonicator to reduce the droplet size.
-
Stir the emulsion at room temperature for several hours to allow for solvent evaporation and nanoparticle formation.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage.
Preparation of this compound-Loaded Liposomes
This protocol details the thin-film hydration method for the preparation of liposomes containing this compound or its derivatives.[4]
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine, dipalmitoylphosphatidylcholine)
-
Cholesterol (optional, for membrane stabilization)
-
Organic solvent (e.g., chloroform, methanol)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Dissolve the lipids (and cholesterol, if used) and this compound in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles (SUVs or LUVs), the liposome suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size.
Preparation of this compound-Loaded Polymeric Micelles
This protocol describes the direct dissolution method for formulating polymeric micelles with a caffeic acid derivative.[5]
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., Pluronic P123)
-
Deionized water
Procedure:
-
Disperse the block copolymer in deionized water with gentle stirring.
-
Allow the solution to stir overnight at a low temperature to ensure complete dissolution.
-
Add this compound to the polymer solution.
-
Continue stirring until the this compound is fully dissolved and incorporated into the micelles.
Determination of Encapsulation Efficiency
This protocol outlines a general procedure for determining the encapsulation efficiency (EE) of this compound in a nanoparticle or liposome formulation using High-Performance Liquid Chromatography (HPLC).
Principle: Encapsulation efficiency is the percentage of the drug that is successfully entrapped within the delivery system relative to the total amount of drug used in the formulation. It is typically determined by separating the encapsulated drug from the unencapsulated (free) drug and quantifying the amount of drug in one or both fractions.
Procedure:
-
Separation of Free Drug:
-
For nanoparticles and liposomes, centrifuge the formulation at a high speed to pellet the carriers. The supernatant will contain the free drug.
-
Alternatively, use centrifugal filter units with a molecular weight cutoff that allows the free drug to pass through while retaining the drug-loaded carriers.
-
-
Quantification of Total Drug:
-
Take a known volume of the undisrupted formulation.
-
Disrupt the carriers to release the encapsulated drug. This can be achieved by adding a suitable solvent (e.g., methanol, acetonitrile) that dissolves both the carrier and the drug.
-
-
HPLC Analysis:
-
Prepare a standard curve of this compound of known concentrations.
-
Analyze the amount of this compound in the supernatant (free drug) and the disrupted formulation (total drug) by HPLC.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the maximum absorbance wavelength of this compound (around 325 nm).
-
-
-
Calculation of Encapsulation Efficiency:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Drug Release Study
This protocol describes a dialysis-based method for evaluating the in vitro release profile of this compound from a drug delivery system.
Principle: The drug-loaded formulation is placed in a dialysis bag with a semi-permeable membrane that allows the diffusion of the released drug into a larger volume of release medium, simulating physiological conditions.
Procedure:
-
Transfer a known amount of the this compound-loaded formulation into a dialysis bag with an appropriate molecular weight cutoff.
-
Place the dialysis bag in a container with a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4, with a small percentage of a surfactant like Tween 80 to maintain sink conditions).
-
Maintain the system at a constant temperature (e.g., 37°C) with continuous stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the concentration of this compound in the collected samples using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculate the cumulative percentage of drug released over time.
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating key intracellular signaling pathways involved in inflammation and cell proliferation.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to be a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[6][7]
Caption: this compound inhibits the NF-κB pathway by impairing DNA binding.
Modulation of the PI3K/Akt Signaling Pathway
While direct evidence for this compound is still emerging, related compounds like caffeic acid phenethyl ester (CAPE) have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: this compound may inhibit the PI3K/Akt signaling pathway.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes: Molecular Docking of Ethyl Caffeate with MET Proto-Oncogene, Receptor Tyrosine Kinase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl caffeate, a natural phenolic compound, has demonstrated various biological activities, including anti-inflammatory and anti-cancer properties.[1] The c-MET (Mesenchymal-Epithelial Transition factor) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion.[2] Aberrant activation of the MET signaling pathway is implicated in the progression and poor prognosis of several cancers, including non-small cell lung cancer (NSCLC).[1][3] Consequently, MET is a significant target for therapeutic intervention.[3] This document outlines the application of molecular docking to investigate the interaction between this compound and the MET protein, providing a summary of binding affinities and detailed protocols for in silico analysis.
Data Presentation: Molecular Docking Results
Molecular docking studies were performed to predict the binding affinity of this compound with key protein targets implicated in cancer. The results indicate a strong binding interaction between this compound and MET.[1]
Table 1: Binding Energies of this compound with Protein Targets
| Ligand | Target Protein | Binding Energy (CDOCKER Energy, kcal/mol) |
|---|---|---|
| This compound | MET | -6.3[1] |
| This compound | ERBB2 | -5.8[1] |
| this compound | HSP90AA1 | -5.7[1] |
Lower binding energy values suggest a more stable and favorable protein-ligand interaction.[4] The data suggests that this compound has a stronger binding affinity for MET compared to other tested targets, highlighting it as a potential mechanism for its anti-cancer effects.[1]
Mechanism of Action: The HGF/MET Signaling Pathway
The MET receptor is activated by its ligand, Hepatocyte Growth Factor (HGF).[3] This binding event induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[5] This activation triggers downstream signaling cascades, primarily the PI3K-AKT and RAS-MAPK pathways, which promote cell survival, proliferation, and motility.[2][5] Dysregulation of this pathway is a key driver in tumorigenesis.[3] Molecular docking suggests that this compound binds to MET, potentially inhibiting its kinase activity and suppressing downstream signaling, thereby impeding cancer cell proliferation and migration.[1]
Caption: The HGF/MET signaling pathway and the inhibitory point of this compound.
Experimental Protocols
Protocol 1: Molecular Docking Workflow
This protocol provides a generalized workflow for performing a molecular docking simulation using common bioinformatics tools such as AutoDock Vina, UCSF Chimera, or PyMOL.
Caption: A generalized workflow for a molecular docking experiment.
I. Preparation of Protein Target (MET)
-
Obtain Structure: Download the 3D crystal structure of the MET kinase domain from the Protein Data Bank (PDB) (rcsb.org).
-
Clean Structure: Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera).[6] Remove all non-essential molecules, including water, co-crystallized ligands, and any co-factors.[7]
-
Prepare for Docking: Add polar hydrogens and assign atomic charges (e.g., Kollman charges).[8] Save the prepared protein structure in the PDBQT format required by AutoDock Vina.[9]
II. Preparation of Ligand (this compound)
-
Obtain Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.[7]
-
Energy Minimization: Minimize the energy of the ligand structure using a force field (e.g., MMFF94) to obtain a stable conformation.
-
Prepare for Docking: Define the rotatable bonds and save the ligand in the PDBQT format.[9]
III. Grid Box Generation
-
Identify Active Site: Load the prepared protein and ligand into a program like AutoDock Tools.[8]
-
Define Search Space: Define the coordinates and dimensions of a grid box that encompasses the known binding site of the MET kinase domain. The box should be large enough to allow the ligand to move and rotate freely.[7]
IV. Docking Simulation
-
Configure Simulation: Create a configuration file specifying the paths to the prepared protein (receptor) and ligand files, as well as the grid box parameters.[8]
-
Run Docking: Execute the docking simulation using a program like AutoDock Vina from the command line.[7] The software will generate several possible binding poses for the ligand, each with a corresponding binding affinity score.[4]
V. Analysis of Results
-
Evaluate Binding Affinity: Analyze the output file. The pose with the lowest binding energy (most negative value) is considered the most favorable predicted binding mode.[4]
-
Visualize Interactions: Load the docked complex (protein and best ligand pose) into a visualization tool. Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the MET binding pocket.
Protocol 2: Validation of In Silico Results
Computational predictions from molecular docking should be validated to ensure their reliability.[10] This involves further computational methods and, critically, experimental verification.
Caption: Logical workflow for the validation of molecular docking results.
-
Molecular Dynamics (MD) Simulation: After docking, MD simulations can be performed to assess the stability of the predicted protein-ligand complex over time. This helps verify that the ligand remains stably bound within the active site.[10]
-
Consensus Scoring: Use different docking software or scoring functions to score the predicted poses. If multiple methods yield similar results, confidence in the prediction increases.[11]
-
In Vitro Experimental Validation:
-
RT-qPCR and Western Blot: As demonstrated in studies, treating cancer cells with this compound can be followed by RT-qPCR and Western Blot analysis.[1] A significant reduction in the mRNA and protein expression levels of MET would provide strong experimental support for the inhibitory action predicted by docking.[1]
-
Cell Proliferation and Migration Assays: Functional assays can demonstrate that this compound inhibits the proliferation and migration of cancer cells that are dependent on MET signaling.[1]
-
Conclusion
Molecular docking serves as a powerful computational tool to predict and analyze the interaction between this compound and the MET receptor tyrosine kinase. The favorable binding energy of -6.3 kcal/mol suggests that this compound can effectively bind to MET, potentially inhibiting its signaling pathway.[1] This in silico evidence, supported by protocols for experimental validation, provides a strong foundation for further investigation of this compound as a therapeutic agent targeting MET-driven cancers.
References
- 1. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MET Pathway as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 5. MET proto-oncogene, receptor tyrosine kinase - Creative Biogene [creative-biogene.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. Molecular Docking - An easy protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Application Notes & Protocols: In Vivo Administration of Ethyl Caffeate in Mouse Models of Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl caffeate (EC), a natural phenolic compound, has demonstrated significant anti-inflammatory properties in various preclinical models.[1] Derived from caffeic acid, it is found in numerous plants and has been investigated for its therapeutic potential in conditions where inflammation is a key pathological driver.[2][3] These application notes provide a summary of the in vivo effects of this compound in mouse models of inflammation, detail its mechanism of action, and offer comprehensive protocols for its administration and evaluation.
Application Notes
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Unlike many anti-inflammatory agents, its mechanism does not involve the inhibition of upstream kinases like Mitogen-Activated Protein Kinases (MAPKs) or the degradation of the NF-κB inhibitor, IκB.[2][4] Instead, this compound directly interferes with the ability of activated NF-κB to bind to its DNA consensus sites, thereby preventing the transcription of pro-inflammatory genes.[3][4]
Studies have shown that the catechol moiety and the α,β-unsaturated ester group are critical structural features for this inhibitory activity.[4][5] Additionally, in specific models like trauma-induced heterotopic ossification, this compound has been shown to inhibit macrophage polarization via the SIRT1/NF-κB signaling pathway.[1]
Signaling Pathway Diagrams
References
- 1. This compound inhibits macrophage polarization via SIRT1/NF-κB to attenuate traumatic heterotopic ossification in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of Ethyl Caffeate from Bidens pilosa
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the isolation of ethyl caffeate, a bioactive phenolic compound, from the plant Bidens pilosa. The methodologies described herein are based on established phytochemical extraction and purification techniques, designed to yield high-purity this compound for research and development purposes.
Introduction
Bidens pilosa, a member of the Asteraceae family, is a plant traditionally used in folk medicine for various ailments.[1] Phytochemical analyses have revealed its rich composition of bioactive compounds, including flavonoids, polyacetylenes, and phenolic compounds.[2] Among these, this compound, an ester of caffeic acid, has garnered significant interest for its anti-inflammatory and antioxidant properties.[3] The isolation of pure this compound is a critical step for its pharmacological evaluation and potential drug development. This document outlines a systematic approach for its extraction and purification.
Data Presentation
The following tables summarize key quantitative data related to the extraction and composition of bioactive compounds from Bidens pilosa, with a focus on fractions enriched with phenolic compounds like this compound.
Table 1: Extraction Yield and Total Phenolic/Flavonoid Content in Bidens pilosa Flower Extracts
| Extract/Fraction | Yield (% w/w) | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) |
| Methanol Extract (ME) | 40.40 ± 1.21 | 538.10 ± 0.96 | 235.06 ± 3.46 |
| n-Hexane Fraction (HM) | - | - | - |
| Ethyl Acetate Fraction (EM) | - | - | - |
| n-Butanol Fraction (BM) | - | - | - |
| Aqueous Fraction (AM) | - | - | - |
| Data adapted from a study on Bidens pilosa L. var. radiata flower extracts.[4][5] GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Dashes indicate data not provided in the source. |
Table 2: Content of Major Bioactive Compounds in Methanolic and Ethyl Acetate Fractions of Bidens pilosa Flower
| Peak No. | Compound Class | Methanolic Extract (mg/g dry weight) | Ethyl Acetate Fraction (mg/g dry weight) |
| 1 | Di-O-caffeoylquinic acid | 33.4 ± 0.01 | 39.8 ± 0.32 |
| 2 | Di-O-caffeoylquinic acid | 123.0 ± 0.55 | 220.0 ± 0.13 |
| 3 | Di-O-caffeoylquinic acid | 10.9 ± 0.10 | 18.0 ± 0.04 |
| 4 | Polyacetylene glucoside | 16.0 ± 0.01 | 2.0 ± 0.01 |
| 5 | Polyacetylene glucoside | 6.4 ± 0.02 | 1.0 ± 0.01 |
| 6 | Polyacetylene glucoside | 1.0 ± 0.01 | 0.4 ± 0.01 |
| This table highlights the enrichment of certain phenolic compounds in the ethyl acetate fraction.[5] While this compound is not explicitly quantified here, it belongs to the class of phenolic compounds that are concentrated in this fraction. |
Experimental Workflow
The overall process for isolating this compound from Bidens pilosa involves a multi-step approach, beginning with extraction and culminating in high-purity isolation.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments in the isolation of this compound.
Protocol 1: Extraction and Fractionation
This protocol describes the initial extraction of bioactive compounds from Bidens pilosa and their fractionation to obtain an ethyl acetate fraction enriched in phenolic compounds.
1. Plant Material Preparation:
-
Air-dry the aerial parts of Bidens pilosa at room temperature, protected from direct sunlight.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Methanol Extraction:
-
Macerate the powdered plant material in methanol (e.g., 1:10 w/v) at room temperature for 72 hours with occasional stirring.[6]
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanol extract.
3. Liquid-Liquid Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform successive partitioning in a separatory funnel with solvents of increasing polarity, starting with n-hexane to remove nonpolar compounds.
-
Collect the n-hexane fraction and then partition the remaining aqueous methanol layer with ethyl acetate.
-
Collect the ethyl acetate fraction, which will be enriched with this compound and other phenolic compounds.[4]
-
Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.
Protocol 2: Silica Gel Column Chromatography
This protocol details the purification of the ethyl acetate fraction using silica gel column chromatography to isolate a semi-pure this compound fraction.
1. Column Preparation:
-
Prepare a slurry of silica gel (70-230 mesh) in a non-polar solvent (e.g., n-hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by running the initial mobile phase through it.
2. Sample Loading:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
3. Elution:
-
Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.[7]
-
Start with a low polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.
4. Fraction Collection and Analysis:
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the separation by thin-layer chromatography (TLC) using an appropriate mobile phase and visualize the spots under UV light.
-
Pool the fractions containing the compound of interest (this compound).
-
Evaporate the solvent from the pooled fractions to obtain a semi-pure solid.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol describes the final purification step using preparative HPLC to obtain high-purity this compound.
1. System and Column:
-
Use a preparative HPLC system equipped with a UV detector.
-
A C18 reversed-phase column is suitable for this separation.[1]
2. Mobile Phase:
-
Prepare a mobile phase consisting of two solvents:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Methanol or Acetonitrile
-
-
Filter and degas the mobile phase before use.
3. Sample Preparation:
-
Dissolve the semi-pure this compound obtained from column chromatography in the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter.
4. Chromatographic Conditions (adapted from[1]):
-
Flow Rate: 3 mL/min
-
Detection Wavelength: 254 nm or 324 nm
-
Injection Volume: Dependent on column size and sample concentration.
-
Gradient Elution:
-
0-30 min: 25% to 55% Solvent B in Solvent A
-
30-35 min: Hold at 55% Solvent B
-
35-36 min: 55% to 100% Solvent B
-
36-40 min: Hold at 100% Solvent B
-
5. Fraction Collection:
-
Collect the peak corresponding to this compound based on its retention time. The retention time can be predetermined by analytical HPLC.
6. Post-Purification:
-
Evaporate the solvent from the collected fraction under reduced pressure.
-
Lyophilize the sample to obtain pure, solid this compound.
Protocol 4: Structural Characterization
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquire 1H NMR and 13C NMR spectra.
-
Compare the obtained spectral data with published values for this compound.
2. Mass Spectrometry (MS):
-
Analyze the purified compound using Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometry to determine its molecular weight and fragmentation pattern. The expected molecular ion peak for this compound (C11H12O4) would be at m/z 208.
Conclusion
The protocols outlined in these application notes provide a robust framework for the successful isolation of this compound from Bidens pilosa. By following this systematic approach of extraction, fractionation, and chromatographic purification, researchers can obtain a high-purity compound suitable for further biological and pharmacological investigations. The provided quantitative data serves as a valuable reference for optimizing extraction efficiency and predicting the yield of target compounds.
References
- 1. Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of this compound and a Spinacetin Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Extraction of Antioxidant Components from Bidens pilosa Flowers and Their Uptake by Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of this compound from the petals of Prunus yedoensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing Ethyl Caffeate Solutions in DMSO for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl caffeate, a naturally occurring phenolic compound, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Its mechanism of action often involves the modulation of key cellular signaling pathways, such as the NF-κB pathway. For researchers investigating the therapeutic potential of this compound in vitro, proper preparation of solutions is critical for obtaining accurate and reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound for cell culture applications due to its high solubilizing capacity for organic compounds. These application notes provide detailed protocols for the preparation, handling, and application of this compound solutions in cell culture experiments.
Data Presentation: Solubility and Working Concentrations
The solubility and effective concentrations of this compound are crucial parameters for experimental design. The following tables summarize these key quantitative data points.
Table 1: Solubility of this compound in DMSO
| Solvent | Solubility | Molar Concentration (approx.) |
| DMSO | 41 mg/mL | 196.92 mM |
| DMSO | 250 mg/mL | 1200.71 mM |
Note: Solubility data can vary between suppliers. It is recommended to perform a solubility test for the specific batch of this compound being used.
Table 2: Examples of this compound Working Concentrations in Cell Culture Experiments
| Cell Line | Treatment Concentration(s) | Duration of Treatment | Observed Effect |
| RAW 264.7 Macrophages | 1, 2, 5, 10 µg/mL | 1 hour pre-treatment, then 24 hours with LPS | Inhibition of LPS-induced NO production.[1] |
| MCF-7 | 10, 50, 100 µg/mL | 6 hours | Inhibition of TPA-induced cox-2 promoter activity.[1] |
| PC9OR and HCC827OR | 0-300 µM | 48 hours | Suppression of cell proliferation.[2] |
| Neuronal PC12 cells | 5 and 25 µM | Not specified | Inhibition of hydrogen peroxide-induced cell death.[3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated stock solution of this compound in DMSO, which can be further diluted to desired working concentrations.
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Calculation:
-
The molecular weight of this compound is 208.21 g/mol .
-
To prepare 1 mL of a 100 mM stock solution, you will need:
-
100 mmol/L * (1 L / 1000 mL) * 208.21 g/mol * 1000 mg/g = 20.82 mg of this compound.
-
-
-
Weighing:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh out 20.82 mg of this compound powder into a sterile amber microcentrifuge tube.
-
-
Dissolution:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional but Recommended):
-
If the stock solution needs to be sterile for long-term storage and use in sensitive cell cultures, it can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
-
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol outlines the dilution of the stock solution to the final working concentration in cell culture medium.
Materials:
-
100 mM this compound stock solution in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated micropipettes and sterile tips
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)
Procedure:
-
Calculation of Dilution:
-
Determine the final desired concentration of this compound for your experiment (e.g., 50 µM).
-
Calculate the volume of stock solution needed to achieve this concentration in your final volume of culture medium. For example, to prepare 10 mL of medium with a final concentration of 50 µM:
-
V1 * C1 = V2 * C2
-
V1 * 100,000 µM = 10,000 µL * 50 µM
-
V1 = (10,000 µL * 50 µM) / 100,000 µM = 5 µL
-
-
Therefore, you will need to add 5 µL of the 100 mM stock solution to 10 mL of culture medium.
-
-
Preparation of Working Solution:
-
In a sterile conical tube, add the calculated volume of the 100 mM this compound stock solution to the pre-warmed complete cell culture medium.
-
Mix gently but thoroughly by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause foaming of the medium.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. Prepare a corresponding volume of culture medium containing the same final concentration of DMSO as the this compound-treated samples (e.g., 0.05% DMSO if you added 5 µL of stock to 10 mL of medium).
-
-
Cell Treatment:
-
Remove the existing medium from your cultured cells.
-
Add the prepared working solutions (this compound-containing medium and vehicle control medium) to the respective wells or plates.
-
Incubate the cells for the desired experimental duration.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound's Inhibition of the NF-κB Signaling Pathway.
Experimental Workflow
Caption: Workflow for Preparing this compound Solutions for Cell Culture.
References
- 1. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of this compound and a Spinacetin Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl Caffeate as a Food Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl caffeate, the ethyl ester of caffeic acid, is a naturally occurring phenolic compound found in various plants.[1] Possessing potent antioxidant and anti-inflammatory properties, it is gaining significant interest as a natural alternative to synthetic food antioxidants.[2][3] Its increased lipophilicity compared to caffeic acid enhances its solubility in fats and oils, making it a promising candidate for preserving a wide range of food products.[2] These application notes provide a comprehensive overview of the use of this compound as a food antioxidant, including its mechanisms of action, quantitative efficacy data, detailed experimental protocols, and relevant signaling pathways.
Applications in the Food Industry
This compound's primary application in the food industry is as an antioxidant to prevent lipid peroxidation, which is a major cause of food spoilage, leading to the development of off-flavors, odors, and loss of nutritional value. Its efficacy has been demonstrated in:
-
Edible Oils: this compound significantly improves the oxidative stability of edible oils, extending their shelf life.[2][4] It has been shown to be more effective than the parent compound, caffeic acid, and comparable or superior to synthetic antioxidants like butylated hydroxytoluene (BHT).[2][4]
-
Meat and Meat Products: As a natural antioxidant, this compound can be used to inhibit lipid and protein oxidation in fresh and processed meats, thereby preserving their color, flavor, and overall quality during storage.[5][6]
-
Other Food Systems: Due to its antioxidant properties, this compound has potential applications in various other food matrices susceptible to oxidation, such as sauces, dressings, and baked goods.
Mechanism of Action
This compound exerts its antioxidant effects through several mechanisms:
-
Free Radical Scavenging: The catechol structure (3,4-dihydroxyphenyl group) of this compound is crucial for its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and terminating the oxidative chain reactions.[3][7]
-
Inhibition of Lipid Peroxidation: By scavenging free radicals, this compound effectively inhibits the initiation and propagation of lipid peroxidation in food matrices.[2]
-
Anti-inflammatory Effects: this compound has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses.[3][7] This anti-inflammatory action can contribute to its overall protective effects in biological systems and may be relevant in the context of food-related health benefits.
Data Presentation: Quantitative Antioxidant Activity
The following tables summarize the comparative antioxidant activity of this compound against commonly used synthetic and natural antioxidants.
Table 1: DPPH Radical Scavenging Activity (IC50 Values)
| Antioxidant | IC50 (µM) | Food Matrix/System | Reference |
| This compound | 14-23 | Not specified | [2] |
| BHT | 51.2 | Not specified | [4] |
| Vitamin C | 24-51 | Not specified | [2] |
| Caffeic Acid | >23 | Not specified | [2] |
Lower IC50 values indicate higher antioxidant activity.
Table 2: Oxidative Stability of Edible Oil (Induction Period)
| Antioxidant | Concentration | Induction Period (h) at 110°C | Oil Type | Reference |
| This compound | 200 ppm | Higher than BHT | Peanut Oil | [2] |
| BHT | 200 ppm | - | Peanut Oil | [2] |
| Control (No Antioxidant) | - | - | Peanut Oil | [2] |
Longer induction periods indicate greater oxidative stability.
Table 3: Inhibition of Lipid Peroxidation in Meat Products (TBARS Value)
| Antioxidant | Concentration | TBARS (mg MDA/kg) | Meat Product | Storage Time | Reference |
| This compound | Not specified | Lower than control | Beef Patties | Refrigerated | [5] |
| BHT | 0.02% | Lower than control | Beef Patties | Refrigerated | [5] |
| Ascorbic Acid | 0.05% | Lower than control | Beef Patties | Refrigerated | [5] |
| Control (No Antioxidant) | - | Higher | Beef Patties | Refrigerated | [5] |
Lower TBARS values indicate less lipid peroxidation.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol describes a common method for evaluating the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Spectrophotometer or microplate reader
-
Test tubes or 96-well microplate
-
Positive controls: BHT, Vitamin C (Ascorbic Acid)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations.
-
Prepare solutions of the positive controls (BHT, Vitamin C) at similar concentrations.
-
-
Assay:
-
In a test tube or microplate well, add 1.0 mL of the sample or control solution.
-
Add 2.0 mL of the 0.1 mM DPPH solution.
-
For the blank, use 1.0 mL of methanol instead of the sample solution.
-
Mix the solutions thoroughly.
-
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
Abs_blank is the absorbance of the blank (DPPH solution without sample).
-
Abs_sample is the absorbance of the sample with DPPH solution.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound (and controls) to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation in Meat
This protocol measures the extent of lipid peroxidation in a meat sample by quantifying malondialdehyde (MDA), a secondary oxidation product.
Materials:
-
Meat sample (with and without this compound)
-
Trichloroacetic acid (TCA) solution (15% w/v)
-
Thiobarbituric acid (TBA) solution (0.8% w/v)
-
Butylated hydroxytoluene (BHT) (optional, to prevent further oxidation during the assay)
-
Homogenizer
-
Centrifuge
-
Water bath
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Homogenize 5 g of the meat sample with 25 mL of 15% TCA solution. If using, add a small amount of BHT to the TCA solution.
-
-
Centrifugation: Centrifuge the homogenate at 3000 rpm for 10 minutes.
-
Reaction:
-
Collect the supernatant.
-
Mix 2 mL of the supernatant with 2 mL of 0.8% TBA solution in a test tube.
-
-
Incubation: Heat the mixture in a boiling water bath for 30 minutes.
-
Cooling: Cool the tubes under running tap water.
-
Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm using a spectrophotometer.
-
Calculation: Calculate the TBARS value, expressed as mg of MDA per kg of meat, using a standard curve prepared with 1,1,3,3-tetraethoxypropane (TEP), which hydrolyzes to form MDA.
Rancimat Method for Oxidative Stability of Edible Oils
The Rancimat method is an accelerated aging test that determines the oxidative stability of oils and fats.
Materials:
-
Edible oil sample (with and without this compound)
-
Rancimat instrument
-
Reaction vessels
-
Measuring vessels
-
Deionized water
Procedure:
-
Instrument Setup:
-
Set the temperature of the Rancimat heating block (typically between 100-120°C).
-
Fill the measuring vessels with a defined volume of deionized water.
-
-
Sample Preparation:
-
Weigh a precise amount of the oil sample (e.g., 3 g) into a clean, dry reaction vessel.
-
-
Analysis:
-
Place the reaction vessel into the heating block.
-
Pass a constant stream of purified air through the oil sample. The volatile oxidation products formed are carried by the air stream into the measuring vessel containing deionized water.
-
-
Detection:
-
The instrument continuously measures the conductivity of the deionized water. As volatile acidic oxidation products are absorbed, the conductivity of the water increases.
-
-
Induction Period Determination:
-
The induction period is the time until a rapid increase in conductivity is detected. This point signifies the end of the oil's resistance to oxidation. A longer induction period indicates higher oxidative stability.
-
Signaling Pathway
This compound's protective effects are not limited to direct antioxidant action. It also modulates cellular signaling pathways involved in inflammation and oxidative stress responses. The diagram below illustrates the proposed mechanism by which this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of NF-κB signaling.
Conclusion
This compound is a promising natural antioxidant for the food industry. Its efficacy in preventing lipid oxidation, coupled with its favorable safety profile as a natural compound, makes it an attractive alternative to synthetic antioxidants. The provided protocols and data serve as a valuable resource for researchers and professionals in the fields of food science, nutrition, and drug development who are interested in exploring the applications of this compound. Further research is encouraged to explore its efficacy in a wider variety of food systems and to fully elucidate its health-promoting benefits.
References
- 1. Measurement of Antioxidant Capacity of Meat and Meat Products: Methods and Applications [mdpi.com]
- 2. Alkyl Caffeates Improve the Antioxidant Activity, Antitumor Property and Oxidation Stability of Edible Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plant-Derived Natural Antioxidants in Meat and Meat Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Ethyl Caffeate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of ethyl caffeate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is an ester of caffeic acid, a naturally occurring phenolic compound with various promising biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] However, its therapeutic potential is often limited by its poor solubility in water, which can hinder its absorption and bioavailability in biological systems.[4] Enhancing its aqueous solubility is a critical step in developing effective pharmaceutical formulations.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The most common and effective methods include:
-
Cyclodextrin Inclusion Complexation: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Solid Dispersions: Dispersing this compound in a solid polymer matrix at a molecular level.[5]
-
Nanoemulsions: Formulating this compound into a thermodynamically stable, transparent, oil-in-water dispersion with droplet sizes in the nanometer range.[6]
-
Liposomal Encapsulation: Incorporating this compound into the lipid bilayer or aqueous core of liposomes.
-
Co-solvency: Increasing solubility by adding a water-miscible organic solvent.
-
Micellar Solubilization: Using surfactants to form micelles that can encapsulate hydrophobic molecules like this compound.
Q3: How does this compound exert its anti-inflammatory effects?
This compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[1][2][3][7] It achieves this by impairing the binding of NF-κB to its DNA target sites, which in turn reduces the expression of downstream inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2][3][7] Interestingly, studies have shown that this compound does not prevent the phosphorylation and degradation of the inhibitory protein IκBα or the translocation of NF-κB to the nucleus.[1][7]
Q4: What is the role of the Nrf2 pathway in the activity of this compound?
While direct studies on this compound are limited, the structurally similar compound Caffeic Acid Phenethyl Ester (CAPE) has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9][10] This pathway is a critical cellular defense mechanism against oxidative stress. CAPE is thought to interact with the Keap1-Nrf2 complex, leading to the release and nuclear translocation of Nrf2.[11] In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes.
Troubleshooting Guides
Cyclodextrin Inclusion Complexation
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low complexation efficiency | Incorrect cyclodextrin type or concentration. | Screen different cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) and vary the molar ratio of this compound to cyclodextrin. |
| Inefficient mixing or insufficient reaction time. | Increase stirring speed and/or sonication time. Extend the complexation reaction time (e.g., 24-48 hours). | |
| Presence of competing molecules. | Ensure the solvent system is free of other hydrophobic molecules that could compete for the cyclodextrin cavity. | |
| Precipitation during storage | Complex dissociation. | Optimize the formulation by freeze-drying (lyophilization) to obtain a stable, amorphous solid complex. |
| pH of the solution. | Adjust the pH of the aqueous solution to a range where both the this compound and the complex are most stable. |
Solid Dispersions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Drug recrystallization | Incomplete amorphization or instability of the amorphous state. | Increase the polymer-to-drug ratio. Select a polymer with strong hydrogen bonding potential with this compound (e.g., PVP K30).[12][13][14] |
| High humidity during storage. | Store the solid dispersion in a desiccator or under low humidity conditions. | |
| Low drug loading | Poor miscibility between this compound and the polymer. | Screen different polymers (e.g., PVP, PEG, HPMC) to find a more compatible matrix.[5] |
| Inefficient preparation method. | Try different preparation techniques such as spray drying or hot-melt extrusion for better molecular dispersion.[5] |
Nanoemulsions
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Phase separation or creaming | Unstable formulation. | Optimize the surfactant and co-surfactant type and concentration (Smix ratio). |
| Inappropriate oil phase. | Screen different oils to find one with high solubilizing capacity for this compound. | |
| Large droplet size | Insufficient energy input during preparation. | Increase homogenization speed or sonication time and power. |
| Incorrect formulation components. | Adjust the oil-to-surfactant ratio. Experiment with different surfactants and co-surfactants.[6] |
Quantitative Data on Solubility Enhancement
Disclaimer: The following data is for caffeic acid and caffeic acid phenethyl ester (CAPE), which are structurally similar to this compound. This information should be considered as a guideline for the potential solubility enhancement of this compound.
Table 1: Solubility of Caffeic Acid in Water and Ethanol-Water Mixtures [15][16][17][18][19]
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | ~0.4 - 0.8 |
| Ethanol | 25 | ~50 |
| 50% Ethanol in Water | 25 | Significantly higher than in water alone |
Table 2: Solubility Enhancement of Caffeic Acid Phenethyl Ester (CAPE) with Cyclodextrins
| Cyclodextrin | Stability Constant (Kc) M-1 | Reference |
| β-cyclodextrin | 2204.8 | [20] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 3468.2 | [20] |
Table 3: Characteristics of a Caffeic Acid Nanoemulsion Formulation [18][21]
| Parameter | Value |
| Droplet Size | < 100 nm |
| Zeta Potential | -0.0468 mV |
| In-vitro Drug Release (pH 6.8) | 98.57% |
Table 4: Properties of Liposomal Formulations of Caffeic Acid [22]
| Liposome Formulation | Entrapment Efficiency (%) | Average Size (nm) |
| Phosphatidylcholine-based | Up to 76% | 40 - 500 |
Experimental Protocols
Protocol for Cyclodextrin Inclusion Complexation (Kneading Method)
-
Preparation: Weigh equimolar amounts of this compound and the chosen cyclodextrin (e.g., β-cyclodextrin).
-
Kneading: Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a paste. Gradually add the this compound to the paste and knead for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform powder.
-
Characterization: Analyze the product using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm complex formation.
Protocol for Solid Dispersion Preparation (Solvent Evaporation Method)
-
Dissolution: Dissolve a specific ratio of this compound and a hydrophilic polymer (e.g., PVP K30) in a suitable solvent (e.g., ethanol).
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve.
-
Characterization: Characterize the solid dispersion for its amorphous nature and dissolution properties using XRD, DSC, and in vitro dissolution studies.
Protocol for Nanoemulsion Formulation (Spontaneous Emulsification)
-
Phase Preparation:
-
Oil Phase: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides).
-
Aqueous Phase: Prepare an aqueous solution, which may contain a co-surfactant.
-
-
Mixing: Add the oil phase to the aqueous phase dropwise while continuously stirring at a moderate speed.
-
Homogenization: Subject the coarse emulsion to high-shear homogenization or ultrasonication to reduce the droplet size to the nano-range.
-
Characterization: Determine the droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion using dynamic light scattering (DLS).
Visualizations
Signaling Pathways
References
- 1. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 102-37-4 [amp.chemicalbook.com]
- 5. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caffeic acid phenethyl ester-mediated Nrf2 activation and IkappaB kinase inhibition are involved in NFkappaB inhibitory effect: structural analysis for NFkappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caffeic acid phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scielo.org.ar [scielo.org.ar]
- 16. researchgate.net [researchgate.net]
- 17. Solubility of caffeine in water, ethyl acetate, ethanol, carbon tetrachloride, methanol, chloroform, dichloromethane, and acetone between 298 and 323 K – ScienceOpen [scienceopen.com]
- 18. [PDF] Solubility of caffeine in water, ethyl acetate, ethanol, carbon tetrachloride, methanol, chloroform, dichloromethane, and acetone between 298 and 323 K | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. This compound | PGE Synthase | COX | NO Synthase | NF-κB | TargetMol [targetmol.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Ethyl Caffeate Dosage for In Vivo Anti-inflammatory Studies
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for optimizing the dosage of ethyl caffeate in in vivo anti-inflammatory research.
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound in an in vivo anti-inflammatory study?
A1: Based on current literature, effective dosages of this compound and its derivatives in rodent models typically range from 10 mg/kg to 50 mg/kg.[1][2][3] For instance, a dose of 50 mg/kg of this compound (ECF) administered orally showed significant efficacy in a collagen-induced arthritis model in mice.[1] A related synthetic derivative, N-(3-Florophenyl)ethylcaffeamide, was effective at 10 and 20 mg/kg in a carrageenan-induced paw edema model.[2]
It is crucial to begin with a dose-response pilot study to determine the optimal dose for your specific model and experimental conditions.[4][5] This should ideally be preceded by a Maximum Tolerated Dose (MTD) study to establish the safe upper limit for your efficacy experiments.[6]
Q2: How do I select the appropriate animal model for my study?
A2: The choice of model depends on whether you are studying acute or chronic inflammation.
-
For Acute Inflammation: The carrageenan-induced paw edema model is widely used and well-characterized.[7] This model is suitable for the rapid evaluation of a compound's anti-inflammatory activity, as edema develops immediately following the injection of carrageenan.[7][8] The inflammatory response involves the release of mediators like histamine, bradykinin, prostaglandins, and nitric oxide.[2]
-
For Chronic Inflammation (mimicking Rheumatoid Arthritis): The Complete Freund's Adjuvant (CFA)-induced arthritis model is more appropriate.[9][10] Injecting CFA induces a systemic inflammatory response, leading to persistent arthritis in the paws, making it a valuable model for studying chronic inflammatory mechanisms and the effects of long-term drug administration.[11][12]
Q3: What are the key signaling pathways modulated by this compound?
A3: this compound primarily exerts its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor-kappaB) signaling pathway .[13][14][15] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, promoting the transcription of pro-inflammatory genes such as iNOS and COX-2.[15] Studies show that this compound can inhibit NF-κB activation by impairing its ability to bind to DNA.[14][15] It has also been shown to inhibit the SIRT1/NF-κB signaling pathway, which suppresses the release of inflammatory cytokines.[13] Additionally, related phenolic compounds are known to activate the Nrf2 pathway , which is involved in the antioxidant response.[16][17][18]
Q4: My in vitro results are promising, but I'm not seeing an effect in vivo. What should I troubleshoot?
A4: Discrepancies between in vitro and in vivo results are common.[19] Consider the following factors:
-
Bioavailability and Formulation: this compound has low water solubility, which can limit its absorption and bioavailability.[20] Re-evaluate your vehicle and formulation. Note that using alcohols as solvents should be done with caution, as they can cause transesterification of this compound in vivo, creating new ester compounds.[21]
-
Compound Stability: The compound may degrade in the formulation or after administration.[19] Studies on the related compound caffeic acid phenethyl ester (CAPE) show it can be hydrolyzed to caffeic acid in vivo, which is its major metabolite.[21][22] Ensure you are using fresh preparations and consider the compound's half-life.
-
Dose Selection: The dose administered may be insufficient to achieve a therapeutic concentration at the site of inflammation.[19] A comprehensive dose-response study is necessary to confirm efficacy across a range of concentrations.[5]
-
Route of Administration: The administration route (e.g., oral gavage, intraperitoneal injection) significantly impacts a compound's bioavailability.[4][6] If oral administration is ineffective, consider an alternative route like intraperitoneal (IP) injection.
Q5: I'm observing unexpected toxicity at my chosen dose. What are the next steps?
A5: If you observe signs of toxicity, such as significant weight loss (>15-20%), behavioral changes, or mortality, you should take immediate action:[6]
-
Stop the study for the toxic dose group to prevent further animal distress.
-
Re-evaluate your MTD study. You may need to use a more gradual dose escalation scheme to precisely identify the toxicity threshold.[6]
-
Reduce the starting dose significantly in the next cohort of animals.
-
Conduct histopathology on major organs from the affected animals to identify the source of toxicity.[6]
Q6: How should I prepare and administer this compound for in vivo studies?
A6: Due to its poor water solubility, this compound needs to be formulated in a suitable vehicle.[23] Common approaches include:
-
Suspension: Suspending the compound in a vehicle like 0.5% sodium carboxymethyl cellulose (CMC) or a Tween 80 solution.
-
Solution: Dissolving it in a solvent such as DMSO, followed by dilution in saline or corn oil. When using co-solvents, always run a parallel vehicle control group to ensure the vehicle itself does not have an inflammatory or toxic effect.
Administration is typically performed via oral gavage (p.o.) or intraperitoneal (i.p.) injection. The chosen method should be consistent across all experimental groups.[1][8]
Data Presentation: In Vivo Efficacy of this compound & Derivatives
| Compound | Model | Species | Dosage | Route of Admin. | Key Findings | Reference |
| This compound | Collagen-Induced Arthritis | Mouse (DBA/1) | 50 mg/kg/day | Oral (p.o.) | Reduced clinical arthritis score and joint inflammation. | [1] |
| This compound | Carrageenan-Induced Paw Edema | Mouse | 10 mg/kg | Intraperitoneal (i.p.) | Inhibited paw edema and IL-1β levels. | [3] |
| N-(3-Florophenyl) ethylcaffeamide | Carrageenan-Induced Paw Edema | Mouse | 10 & 20 mg/kg | Intraperitoneal (i.p.) | Significantly inhibited paw edema development; reduced levels of COX-2, NO, and TNF-α. | [2] |
| Caffeic Acid Phenethyl Ester (CAPE) | Carrageenan-Induced Paw Edema | Rat | 10 & 30 mg/kg | Intraperitoneal (i.p.) | Reduced paw volume, edema, and temperature changes. | [24] |
| Caffeic Acid Phenethyl Ester (CAPE) | Enterococcus faecalis Infection | Mouse | 4 mg/kg/day | Oral (p.o.) | Exhibited anti-inflammatory and antioxidant effects, protecting against stomach damage. | [25] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol outlines a method for inducing acute, localized inflammation to assess the efficacy of this compound.[7][8]
-
1. Animal Model & Acclimatization:
-
2. Experimental Groups (n=6-8 animals per group):
-
Group I (Negative Control): Vehicle only.
-
Group II (Positive Control): Carrageenan + Vehicle.
-
Group III (Reference Drug): Carrageenan + Indomethacin (5-10 mg/kg, i.p.).[8]
-
Group IV-VI (Test Groups): Carrageenan + this compound (e.g., 10, 25, 50 mg/kg, p.o. or i.p.).
-
-
3. Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer this compound, indomethacin, or the vehicle 30-60 minutes before the carrageenan injection.[8][24]
-
Induce inflammation by injecting 0.1 mL of 1% λ-carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.[8][27]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[8]
-
-
4. Assessment:
-
Calculate the edema volume (increase in paw volume) for each animal at each time point.
-
Determine the percentage inhibition of edema for the treated groups compared to the positive control group.
-
At the end of the experiment, paw tissue can be collected for analysis of inflammatory markers like TNF-α, IL-1β, iNOS, and COX-2.[2][8]
-
Protocol 2: Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This protocol establishes a chronic inflammatory arthritis model to evaluate the long-term therapeutic potential of this compound.[10][11]
-
1. Animal Model & Acclimatization:
-
Use male Wistar or Lewis rats (180-240g).
-
Acclimatize animals as described in Protocol 1.
-
-
2. Experimental Groups (n=6-8 animals per group):
-
Group I (Normal Control): Vehicle only, no CFA.
-
Group II (Arthritic Control): CFA + Vehicle.
-
Group III (Reference Drug): CFA + Methotrexate (2 mg/kg, p.o.) or another standard anti-arthritic drug.[1]
-
Group IV-VI (Test Groups): CFA + this compound (e.g., 25, 50 mg/kg/day, p.o.).
-
-
3. Procedure:
-
On Day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA (containing heat-killed Mycobacterium tuberculosis, e.g., 10 mg/mL) into the sub-plantar region of the right hind paw.[11][12]
-
Begin daily administration of this compound, reference drug, or vehicle on a predetermined schedule (e.g., starting from Day 0 or after the onset of arthritis, typically around Day 9-12, for 10-21 consecutive days).[1][10]
-
Monitor animals regularly for clinical signs of arthritis.
-
-
4. Assessment:
-
Paw Volume/Thickness: Measure the volume or thickness of both the injected and non-injected paws at regular intervals (e.g., every 2-3 days).
-
Arthritis Score: Visually score the severity of arthritis in all four paws based on erythema and swelling (e.g., on a scale of 0-4 per paw).
-
Body Weight: Record body weight regularly as an indicator of systemic health.
-
Histopathology: At the end of the study (e.g., Day 21), collect ankle joints for histopathological analysis to assess synovial inflammation, cartilage erosion, and bone destruction.[1]
-
Biomarkers: Analyze serum for levels of pro-inflammatory cytokines (TNF-α, IL-6) and other inflammatory markers.[10]
-
References
- 1. This compound Ameliorates Collagen-Induced Arthritis by Suppressing Th1 Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity of N-(3-Florophenyl) ethylcaffeamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeic acid derivatives: in vitro and in vivo anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. njppp.com [njppp.com]
- 10. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]
- 11. chondrex.com [chondrex.com]
- 12. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits macrophage polarization via SIRT1/NF-κB to attenuate traumatic heterotopic ossification in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caffeic acid phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Caffeic acid phenethyl ester-mediated Nrf2 activation and IkappaB kinase inhibition are involved in NFkappaB inhibitory effect: structural analysis for NFkappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nrf2-mediated HO-1 induction coupled with the ERK signaling pathway contributes to indirect antioxidant capacity of caffeic acid phenethyl ester in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Caffeic Acid Phenethyl Ester (CAPE): Biosynthesis, Derivatives and Formulations with Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro and in vivo stability of caffeic acid phenethyl ester, a bioactive compound of propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Encapsulation of caffeic acid phenethyl ester by self-assembled sorghum peptide nanoparticles: Fabrication, storage stability and interaction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Investigation of the anti-inflammatory effects of caffeic acid phenethyl ester in a model of λ-Carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Caffeic acid phenethyl ester attenuates Enterococcus faecalis infection in vivo: antioxidants and NF-κB have a protective role against stomach damage - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 27. researchgate.net [researchgate.net]
Challenges with the stability and degradation of ethyl caffeate in experimental assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl caffeate. Below you will find information to address common challenges related to its stability and degradation in experimental assays.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Inconsistent or Lower-than-Expected Results in Antioxidant Assays (DPPH, ABTS, FRAP)
| Possible Cause | Recommended Solution |
| This compound Degradation | This compound is susceptible to oxidation, especially at neutral to alkaline pH and when exposed to light and elevated temperatures. Prepare fresh solutions before each experiment. Protect stock solutions and experimental setups from light. Work at a controlled, cool temperature whenever possible. |
| Solvent Effects | The choice of solvent can impact the stability and reactivity of this compound. While soluble in DMSO and ethanol, these solvents can also influence the assay kinetics. Ensure the final solvent concentration is consistent across all wells and does not interfere with the assay chemistry. Run appropriate solvent controls. |
| Incorrect pH | The antioxidant activity of phenolic compounds like this compound is pH-dependent. Ensure the pH of your reaction buffer is optimal and consistent. For instance, the FRAP assay requires an acidic pH (around 3.6), while DPPH and ABTS assays are typically run at a neutral pH. Instability increases at neutral to alkaline pH. |
| Reaction Kinetics | The reaction between this compound and the radical/reagent may not have reached its endpoint. Perform a time-course experiment to determine the optimal incubation time for your specific assay conditions. |
| Interference from Media Components | If working with cell culture supernatants, components like phenol red can interfere with colorimetric assays. Use phenol red-free media for the experiment or run appropriate blanks containing media without the analyte. |
Issue 2: Poor Reproducibility in Cell-Based Assays
| Possible Cause | Recommended Solution |
| Degradation in Cell Culture Media | This compound can degrade in the physiological conditions of cell culture media (pH ~7.4, 37°C). A related compound, caffeic acid phenethyl ester (CAPE), shows instability under these conditions. Consider shorter incubation times or replenishing the media with freshly prepared this compound solution for longer experiments. |
| Low Bioavailability/Solubility in Media | Although dissolved in a stock solvent like DMSO, this compound may precipitate when added to aqueous culture media. Visually inspect for any precipitation after adding it to the media. Sonication during the preparation of the stock solution is recommended. For in vivo formulations, a mix of DMSO, PEG300, Tween 80, and saline is suggested. |
| Cytotoxicity at Higher Concentrations | High concentrations of this compound or its solvent (DMSO) can be toxic to cells, affecting viability and leading to inconsistent results. Determine the optimal, non-toxic concentration range for your specific cell line using a cell viability assay (e.g., MTT, CCK-8). This compound has shown low cytotoxicity to RAW 264.7 cells at concentrations of 10 μg/mL or below. |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. Consider reducing the serum percentage or using serum-free media during the treatment period, if compatible with your cell line. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: It is recommended to dissolve this compound powder in DMSO. For long-term storage, aliquoted stock solutions should be stored at -80°C for up to a year. For shorter-term storage, -20°C for up to one month is acceptable. Always protect solutions from light. Repeated freeze-thaw cycles should be avoided.
Q2: What is the recommended solvent for this compound in different assays?
A2: DMSO is a common solvent for preparing stock solutions due to its high solubilizing capacity (up to 41 mg/mL). Ethanol is also a suitable solvent. For cell-based assays, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid cytotoxicity. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used.
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathway for this compound, like other caffeic acid derivatives, is oxidation. The catechol (3,4-dihydroxyphenyl) group is susceptible to oxidation, which can be accelerated by factors such as light, heat, and alkaline pH. This oxidation process typically leads to the formation of o-quinones. These quinones are reactive and can undergo further reactions.
Q4: How does pH affect the stability of this compound?
A4: this compound is more stable in acidic conditions. As the pH increases towards neutral and alkaline, its degradation rate accelerates. This is crucial to consider for experiments in physiological buffers or cell culture media (pH ~7.4).
Q5: Can this compound interact with other components in my assay?
A5: Yes. Besides the intended target, this compound's reactive catechol group can potentially interact with various components. In cell culture, it may interact with proteins in the serum. In antioxidant assays, it is designed to react with radicals, but the reaction can be influenced by other reducing agents present in the sample.
Quantitative Data Summary
Table 1: Solubility and Storage of this compound
| Parameter | Value | Reference |
| Molecular Weight | 208.21 g/mol | |
| Solubility in DMSO | 41 mg/mL (196.92 mM) | |
| Storage (Powder) | -20°C for 3 years | |
| Storage (in Solvent) | -80°C for 1 year; -20°C for 1 month |
Experimental Protocols
1. DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The final working concentration should result in an absorbance of approximately 1.0 at 517 nm.
-
Procedure:
-
Prepare serial dilutions of this compound in methanol.
-
In a 96-well plate, add your this compound dilutions.
-
Add the DPPH working solution to each well.
-
Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
Percentage of inhibition = [((Absorbance of control - Absorbance of sample) / Absorbance of control)) x 100]
-
Determine the IC50 value (the concentration that inhibits 50% of DPPH radicals).
-
2. Cell Viability (MTT) Assay
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO at the highest equivalent concentration) for the desired time period (e.g., 24, 48 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Percentage of viable cells = [(Absorbance of treated cells / Absorbance of control cells) x 100]
-
3. Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite. The inhibition of NO production is determined by comparing the nitrite levels in this compound-treated cells to LPS-stimulated control cells.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: General workflow for an antioxidant assay.
Technical Support Center: Overcoming Low Bioavailability of Ethyl Caffeate in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of ethyl caffeate in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its bioavailability a concern?
This compound is a naturally occurring phenolic compound with demonstrated anti-inflammatory and anti-neoplastic properties.[1] Its therapeutic potential is often limited by low oral bioavailability, which is primarily attributed to its poor water solubility and potential for rapid metabolism, including hydrolysis by esterases in the plasma and tissues.[2][3]
Q2: What are the primary strategies for improving the oral bioavailability of this compound?
The main approaches focus on enhancing its solubility and protecting it from premature degradation. These strategies can be broadly categorized as:
-
Nanoformulations: Encapsulating this compound in nanocarriers like liposomes, nanoparticles, or nanoemulsions can improve its solubility, protect it from degradation in the gastrointestinal tract, and enhance its absorption.[2][3]
-
Solid Dispersions: Creating amorphous solid dispersions of this compound with hydrophilic polymers can significantly increase its dissolution rate and solubility compared to its crystalline form.[4][5][6]
-
Prodrug Approaches: While this compound is itself an ester, further chemical modification could potentially improve its absorption characteristics.
-
Co-administration with Absorption Enhancers: Using excipients that can transiently and safely increase the permeability of the intestinal epithelium.[7]
Q3: Which animal models are typically used for pharmacokinetic studies of this compound and related compounds?
Rats (e.g., Sprague-Dawley, Wistar) and mice are the most common animal models for these types of studies.[1][8] The choice of model may depend on the specific research question and the disease model being investigated.
Q4: What are the key pharmacokinetic parameters to measure when evaluating the bioavailability of different this compound formulations?
Researchers should focus on determining the following parameters from plasma concentration-time profiles:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time required for the plasma concentration of the drug to decrease by half.
-
Relative Bioavailability (F): A comparison of the AUC of the test formulation to a reference formulation (e.g., an intravenous solution or a simple suspension).
Troubleshooting Guides
Issue 1: Inconsistent or Low Drug Loading in Nanoformulations
-
Problem: You are experiencing low or highly variable encapsulation efficiency (%EE) or drug loading (%DL) of this compound in your liposomes or nanoparticles.
-
Possible Causes & Solutions:
-
Solubility Mismatch: this compound's solubility in the organic solvent used during formulation may be suboptimal. Try screening different pharmaceutically acceptable solvents.
-
Lipid/Polymer to Drug Ratio: The ratio of the encapsulating material to this compound is critical. Systematically vary this ratio to find the optimal loading capacity.
-
Processing Parameters: Factors like sonication time/power, homogenization speed, or extrusion pressure can impact encapsulation. Ensure these parameters are tightly controlled and optimized.
-
pH of the Aqueous Phase: The pH can influence the charge and solubility of both the drug and the carrier. Investigate the effect of pH on loading efficiency.
-
Issue 2: High Variability in In Vivo Pharmacokinetic Data
-
Problem: Your animal pharmacokinetic data shows large error bars and high inter-subject variability.
-
Possible Causes & Solutions:
-
Inconsistent Dosing: Ensure accurate and consistent administration, especially for oral gavage. Use appropriate gavage needle sizes and confirm the technique to prevent accidental administration into the trachea.[9] The maximum recommended oral gavage volume for mice is 10 ml/kg.[9]
-
Formulation Instability: The formulation may be aggregating or the drug may be precipitating before or after administration. Re-characterize the formulation for particle size and stability under conditions mimicking the in vivo study (e.g., in simulated gastric or intestinal fluids).
-
Food Effect: The presence or absence of food in the animal's stomach can significantly alter drug absorption. Standardize the fasting period for all animals before dosing. For some compounds, a "food effect model" using a high-fat meal may be intentionally used to assess this variable.[10]
-
Animal Handling Stress: Stress can alter gastrointestinal motility and blood flow, affecting drug absorption. Ensure animals are properly acclimated and handled gently.
-
Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)
-
Problem: Your formulation shows promising dissolution and permeability in vitro, but this does not translate to improved bioavailability in vivo.
-
Possible Causes & Solutions:
-
In Vivo Precipitation: The supersaturated solution created by an amorphous solid dispersion in vitro may rapidly precipitate in the complex environment of the GI tract. In vitro dissolution tests using biorelevant media (e.g., FaSSIF, FeSSIF) can provide more predictive results.
-
First-Pass Metabolism: this compound that is absorbed may be rapidly metabolized by esterases in the intestinal wall or the liver. Nanoformulations that promote lymphatic uptake can sometimes bypass first-pass metabolism.
-
Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which pump it back into the lumen.
-
In Vitro Model Limitations: Simple dissolution tests may not capture the interplay of dissolution, precipitation, and permeation. More advanced in vitro models, such as a dissolution-permeation setup, can offer better predictability.[4]
-
Data Presentation
Table 1: Example Physicochemical Properties of a Caffeic Acid Phenethyl Ester (CAPE) Nano-Liposomal Formulation
As an analog of this compound, this data provides a reference for the characterization of similar nanoformulations.
| Parameter | Value | Significance |
| Vesicle Size (VS) | 309 nm | Small size enhances surface area for dissolution and potential for absorption. |
| Polydispersity Index (PDI) | 0.46 | Indicates a relatively uniform size distribution of the liposomes. |
| Encapsulation Efficiency (EE%) | 87% | A high percentage of the drug is successfully encapsulated within the liposomes. |
| Zeta Potential (ZP) | -47 mV | A high negative charge helps to stabilize the nanosuspension by preventing vesicle aggregation through electrostatic repulsion.[2] |
Table 2: Pharmacokinetic Parameters of Caffeic Acid Phenethyl Ester (CAPE) in Rats Following Intravenous Administration
This table provides reference pharmacokinetic data for a compound structurally related to this compound. Researchers should aim to generate similar data for their this compound formulations.
| Dose | Clearance (CL) | Volume of Distribution (Vd) | Elimination Half-life (t1/2) |
| 5 mg/kg | 172 ml/min/kg | 5209 ml/kg | 21.2 min |
| 10 mg/kg | 71.9 ml/min/kg | 2408 ml/kg | 23.4 min |
| 20 mg/kg | 42.1 ml/min/kg | 1555 ml/kg | 26.7 min |
| (Data adapted from a study in Sprague-Dawley rats[8]) |
Experimental Protocols
Protocol 1: Preparation of an this compound Liposomal Formulation (Generalized)
This protocol is a general guideline for preparing liposomes using the thin-film hydration method followed by sonication.
-
Lipid Film Formation: a. Dissolve phospholipids (e.g., soy phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask. b. Add the desired amount of this compound to the lipid solution. c. Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, dry lipid film on the flask wall.
-
Hydration: a. Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask. This will form multilamellar vesicles (MLVs).
-
Size Reduction: a. Reduce the size of the MLVs to form small unilamellar vesicles (SUVs). This is typically achieved by probe sonication on ice or by extrusion through polycarbonate membranes with a defined pore size.
-
Purification: a. Remove any unencapsulated this compound by centrifugation, dialysis, or size exclusion chromatography.
-
Characterization: a. Determine the vesicle size, polydispersity index, and zeta potential using dynamic light scattering (DLS). b. Quantify the encapsulated this compound using a validated analytical method (e.g., HPLC) after lysing the liposomes with a suitable solvent (e.g., methanol) to determine the encapsulation efficiency.
Protocol 2: Pharmacokinetic Study in a Rat Model (Generalized)
This protocol outlines a typical workflow for an oral pharmacokinetic study.
-
Animal Acclimation: a. House male Wistar or Sprague-Dawley rats (200-250g) in a controlled environment (12h light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Fasting: a. Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Formulation Administration: a. Weigh each animal to calculate the precise dose volume. b. Administer the this compound formulation (e.g., nanoformulation or simple suspension in a vehicle like 0.5% carboxymethylcellulose) via oral gavage using an appropriate gauge gavage needle.
-
Blood Sampling: a. Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes.
-
Plasma Preparation: a. Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. b. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: a. Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile or liquid-liquid extraction). b. Quantify the concentration of this compound in the plasma extracts using a validated LC-MS/MS or HPLC method.
-
Pharmacokinetic Analysis: a. Use non-compartmental analysis software to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data.
Visualizations
References
- 1. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Nano-Liposomal Formulation of Caffeic Acid Phenethyl Ester Modulates Nrf2 and NF-κβ Signaling and Alleviates Experimentally Induced Acute Pancreatitis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN114948880B - Preparation method of caffeic acid phenethyl ester nano stable slow release formulation - Google Patents [patents.google.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Relationship between amorphous solid dispersion in vivo absorption and in vitro dissolution: phase behavior during dissolution, speciation, and membrane mass transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Pharmacokinetics of caffeic acid phenethyl ester and its catechol-ring fluorinated derivative following intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Development and validation of a preclinical food effect model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting impurities in the synthesis of ethyl caffeate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of ethyl caffeate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has run for the recommended time, but analysis (e.g., TLC) shows a low yield of this compound and a significant amount of unreacted caffeic acid. What could be the cause?
Answer: A low yield in the Fischer esterification of caffeic acid is often attributed to several factors related to the reaction equilibrium and conditions.
-
Insufficient Catalyst: The acid catalyst (e.g., concentrated sulfuric acid) is crucial for protonating the carbonyl group of caffeic acid, making it more susceptible to nucleophilic attack by ethanol. Ensure the correct catalytic amount is used.[1][2][3][4]
-
Presence of Water: Fischer esterification is a reversible reaction where water is a byproduct. Any water present in the reactants (ethanol) or from atmospheric moisture can shift the equilibrium back towards the starting materials, reducing the ester yield.[3][4][5] Using anhydrous ethanol and a drying tube is recommended.
-
Reaction Time and Temperature: While some protocols suggest stirring at room temperature for a couple of hours, heating the reaction mixture to a gentle reflux can increase the reaction rate and help drive the equilibrium towards the product.[1][3]
-
Insufficient Ethanol: To favor the formation of the ester, a large excess of the alcohol reactant is typically used to shift the equilibrium forward according to Le Chatelier's Principle.[3][5]
Troubleshooting Steps:
-
Ensure your ethanol is anhydrous.
-
Use a freshly opened bottle of sulfuric acid or another suitable acid catalyst.
-
Increase the molar excess of ethanol.
-
Consider heating the reaction to reflux for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Issue 2: Product is an Oil and Will Not Crystallize
Question: After the work-up and removal of the solvent, my this compound product is a persistent oil or waxy solid and I am unable to induce crystallization. What are the likely reasons and how can I purify it?
Answer: The oily nature of the crude product often indicates the presence of impurities that disrupt the crystal lattice formation.
-
Residual Solvent: Trace amounts of the extraction solvent (e.g., ethyl acetate) or ethanol can prevent crystallization. Ensure the product is thoroughly dried under high vacuum.
-
Unreacted Starting Materials: The presence of unreacted caffeic acid or other starting materials can act as impurities.
-
Side Products: Although less common in a well-controlled reaction, side products from the esterification can also lead to an oily product.
Purification and Crystallization Strategies:
-
Column Chromatography: This is a highly effective method for purifying this compound from starting materials and other impurities.[2] A silica gel column with a gradient of ethyl acetate in hexane is commonly used.
-
Recrystallization: If the product is semi-solid, attempting recrystallization from a suitable solvent system can be effective. A common technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (like ethyl acetate) and then add a solvent in which it is less soluble (like hexane) until turbidity is observed. Cooling this mixture should induce crystallization.[6][7]
-
Trituration: If the product is an oil, it can be triturated (repeatedly washed) with a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexane). This can sometimes remove enough impurities to allow the product to solidify.
Issue 3: Discolored Final Product
Question: My final this compound product has a yellow to brown discoloration. What causes this and how can I obtain a colorless or white solid?
Answer: Caffeic acid and its derivatives contain phenol groups which are susceptible to oxidation, leading to colored impurities.
-
Oxidation: Exposure to air and light, especially at elevated temperatures or in the presence of trace metals, can cause oxidation of the catechol moiety (the 3,4-dihydroxy groups).
-
Acid-Catalyzed Decomposition: Strong acidic conditions and high temperatures for prolonged periods can potentially lead to some degradation of the product.
Decolorization Techniques:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Column Chromatography: As mentioned previously, column chromatography is very effective at separating the desired product from colored impurities, which often have different polarities.[2]
-
Proper Storage: Store the final product in a sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a refrigerator or freezer to minimize degradation over time.
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the synthesis of this compound via Fischer Esterification?
A1: A typical laboratory-scale synthesis involves the following steps:
-
Dissolve caffeic acid in a large excess of dry ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid while stirring.
-
Stir the reaction mixture at room temperature for 2 hours or heat to a gentle reflux to increase the rate.[1][2]
-
After the reaction is complete (monitored by TLC), neutralize the excess acid by washing with a 5% aqueous sodium bicarbonate solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.[2]
Q2: What are the expected spectroscopic data for this compound?
A2: The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques. While specific peak values can vary slightly based on the solvent used, representative data is as follows:
-
1H NMR (in Methanol-d4): δ 1.31 (3H, t), 4.21 (2H, q), 6.25 (1H, d), 6.78 (1H, d), 6.94 (1H, dd), 7.03 (1H, d), 7.53 (1H, d).[8]
-
Melting Point: Approximately 147-149 °C.[9]
Q3: What are some common solvent systems for the purification of this compound by column chromatography?
A3: A common stationary phase is silica gel. The mobile phase is typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A gradient elution is often employed, starting with a lower concentration of ethyl acetate and gradually increasing it. A common starting point is 40% ethyl acetate in hexane.[2] The ideal solvent system should provide a good separation of the this compound spot from any impurity spots on a TLC plate, with the product having an Rf value of around 0.2-0.3 for optimal column separation.[10]
Data Presentation
Table 1: Typical Reaction Parameters for Fischer Esterification of Caffeic Acid
| Parameter | Value | Notes |
| Reactants | Caffeic Acid, Ethanol | |
| Catalyst | Concentrated Sulfuric Acid | Other strong acids can be used. |
| Solvent | Ethanol (in excess) | Acts as both reactant and solvent. |
| Temperature | Room Temperature to Reflux | Higher temperatures increase reaction rate. |
| Reaction Time | 2-4 hours | Monitor by TLC for completion. |
| Work-up | Neutralization with NaHCO3, Extraction | Standard procedure to remove acid and isolate product. |
Table 2: Purification Parameters for this compound
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Expected Outcome |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (e.g., starting with 60:40) | Separation of this compound from unreacted caffeic acid and other impurities. |
| Recrystallization | N/A | Ethyl Acetate / Hexane | Yields a purified, crystalline solid. |
| Reversed-Phase HPLC | ODS2 (C18) | Acetonitrile / Water with Formic Acid | High-purity isolation, often used for analytical purposes or from natural extracts.[11][12] |
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add caffeic acid (2.77 mmol, 0.5 g).
-
Add 20 mL of dry ethanol and stir until the caffeic acid is dissolved.
-
Carefully add 0.5 mL of concentrated sulfuric acid (96%) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Upon completion, dilute the reaction mixture with 100 mL of ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with 5% aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with distilled water, followed by a brine solution.
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Load the sample onto the column.
-
Elute the column with a solvent system of 40% ethyl acetate in hexane.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
Visualizations
References
- 1. This compound | 102-37-4 [chemicalbook.com]
- 2. This compound CAS#: 102-37-4 [amp.chemicalbook.com]
- 3. cerritos.edu [cerritos.edu]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. d-nb.info [d-nb.info]
- 9. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification [chem.rochester.edu]
- 11. This compound from Verdicchio wine: chromatographic purification and in vivo evaluation of its antifibrotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Managing ethyl caffeate cytotoxicity in neuronal cell culture at high concentrations.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using ethyl caffeate (EC) in neuronal cell cultures, with a focus on managing cytotoxicity at high concentrations.
I. Troubleshooting Guide
High cytotoxicity is a common issue when working with phenolic compounds like this compound. This guide helps identify and resolve potential problems in your experimental setup.
Problem: High levels of cell death observed at all tested concentrations of this compound.
| Potential Cause | Recommended Solution(s) |
| High Compound Concentration | Many phenolic compounds exhibit a biphasic dose-response, where low concentrations are protective or stimulatory, while high concentrations become cytotoxic.[1] For instance, a study on mthis compound, a similar ester, showed neuroprotection at 1-50 µM but induced cell death at concentrations above 50 µM.[2] Action: Perform a wide-range dose-response experiment (e.g., 0.1 µM to 200 µM) to determine the optimal neuroprotective and cytotoxic concentration ranges for your specific cell type. |
| Solvent Toxicity | The solvent used to dissolve this compound (commonly DMSO or ethanol) can be toxic to neuronal cells at certain concentrations. Action: Ensure the final solvent concentration in your culture medium is consistent across all wells (including vehicle controls) and is at a non-toxic level (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity independently. |
| Compound Purity & Stability | Impurities in the this compound preparation or degradation of the compound over time can lead to unexpected toxicity. Action: Use high-purity this compound (>98%). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions protected from light at -20°C or -80°C. |
| Cell Culture Conditions | Neuronal cultures are highly sensitive to their environment.[3][4] Issues like improper coating of culture plates, nutrient depletion, or evaporation can cause cell stress and death, which may be exacerbated by the compound treatment.[3][5] Action: • Ensure proper coating with Poly-D-Lysine or a similar substrate.[5] • Perform regular half-media changes to replenish nutrients, especially for long-term cultures.[3] • Minimize edge effects in multi-well plates by adding sterile PBS or media to the outer wells.[4] |
| Incorrect Assessment Timing | Cytotoxicity may be a delayed effect. Assessing cell viability too early might miss the onset of apoptosis or necrosis. Action: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal endpoint for your cytotoxicity assay. |
Troubleshooting Logic Flow
This diagram helps systematically diagnose the source of unexpected cytotoxicity in your experiment.
Caption: A flowchart for troubleshooting high cytotoxicity.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for observing the neuroprotective effects of this compound and related compounds?
A1: The neuroprotective effects of caffeic acid esters are generally observed at micromolar concentrations. For example, mthis compound showed protection against hydrogen peroxide-induced damage in SH-SY5Y cells at concentrations between 1 µM and 50 µM.[2][6] Caffeic acid and its esters, including this compound, have been found to be cytoprotective in PC12 cells at concentrations of 5 µM and 25 µM.[6] It is crucial to determine the optimal concentration empirically for your specific neuronal cell type and experimental model.
Q2: What is the mechanism of this compound's neuroprotective action?
A2: The neuroprotective effects of this compound and related phenolic compounds are multifactorial. Key mechanisms include:
-
Antioxidant Activity: Directly scavenging reactive oxygen species (ROS) and reducing oxidative stress, a common pathway in neurodegeneration.[7]
-
Anti-inflammatory Effects: Suppressing neuroinflammation by inhibiting signaling pathways like NF-κB and p38 MAPK, which reduces the production of inflammatory mediators.[8]
-
Modulation of Pro-Survival Pathways: Activating signaling cascades like PI3K/Akt and MAPK/ERK, which promote cell survival and inhibit apoptosis.[6]
-
Inhibition of Apoptosis: Attenuating programmed cell death by inhibiting key executioner enzymes like caspase-3.[6][9][10]
Q3: At what concentrations does this compound become cytotoxic?
A3: While specific IC50 values for this compound in neuronal cells are not widely published, data from related compounds and different cell types can provide guidance. For instance, in osimertinib-resistant lung cancer cells, this compound showed an IC50 of approximately 78 µM in PC9OR cells and 82 µM in HCC827OR cells after 48 hours.[11] A study on mthis compound in neuroblastoma cells noted that concentrations above 50 µM began to induce cell death.[2] Therefore, cytotoxicity in sensitive neuronal cultures might be expected to start in the 50-100 µM range or potentially lower, depending on the cell type and exposure duration.
Q4: Can this compound protect against specific neurotoxins?
A4: Yes. Studies have shown that this compound and its derivatives can protect neuronal cells from a variety of toxins. For example, this compound has been shown to ameliorate cell death linked to amyloid-beta42 (Aβ42) exposure in PC12 cells.[12] A structurally similar derivative protected SH-SY5Y cells from hydrogen peroxide (H2O2) and lipopolysaccharide (LPS)-induced injury.[8]
III. Data Presentation
This table summarizes key concentrations of caffeic acid esters from various studies to guide experimental design.
Table 1: Effective Concentrations of Caffeic Acid Esters in In Vitro Models
| Compound | Cell Line | Effect | Concentration(s) | Reference |
| Mthis compound | SH-SY5Y | Neuroprotection (vs. H₂O₂) | 1 - 50 µM | [2][6] |
| Mthis compound | SH-SY5Y | Cytotoxicity | > 50 µM | [2] |
| Caffeic Acid Esters (general) | PC12 | Cytoprotection | 5 µM, 25 µM | [6] |
| This compound | PC12 | Protection vs. Aβ42 | Not specified | [12] |
| This compound | PC9OR Lung Cancer | IC50 (Cytotoxicity) | ~78 µM | [11] |
| This compound | HCC827OR Lung Cancer | IC50 (Cytotoxicity) | ~82 µM | [11] |
| CAPE | Cerebellar Granule Neurons | Neuroprotection (vs. 6-OHDA) | 10 µM | [9] |
| CAPE | HT22 Hippocampal Cells | Neuroprotection (vs. Acrolein) | 30 µM | [9] |
CAPE: Caffeic Acid Phenethyl Ester, a well-studied related compound.
IV. Experimental Protocols & Workflows
General Experimental Workflow for Assessing Cytotoxicity
This workflow provides a standard procedure for testing the effects of this compound on neuronal cell viability.
Caption: Standard workflow for cytotoxicity assessment.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which corresponds to the number of viable cells.
Materials:
-
Neuronal cells cultured in a 96-well plate
-
This compound (EC) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Treatment: After seeding and stabilization, treat cells with various concentrations of EC and controls for the desired duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well containing 100 µL of medium.
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting or placing the plate on an orbital shaker for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
% Viability = (Absorbance_Sample / Absorbance_Control) * 100
-
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium, an indicator of membrane disruption and cell death.
Materials:
-
Neuronal cells cultured in a 96-well plate
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher, Promega, or Roche)
-
Lysis buffer (often included in the kit, for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with EC and controls as described for the MTT assay. Prepare a "maximum LDH release" control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
Sample Collection: After incubation, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).
-
Data Analysis: Calculate cytotoxicity as a percentage relative to the maximum LDH release control.
-
% Cytotoxicity = ((Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100 (Where 'Spontaneous' is the LDH release from untreated, viable cells).
-
Proposed Neuroprotective Signaling Pathway of this compound
This diagram illustrates the potential mechanisms by which this compound may protect neuronal cells from oxidative stress and inflammation.
Caption: Proposed signaling pathways for EC neuroprotection.
References
- 1. Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. biocompare.com [biocompare.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effects of Mthis compound against Hydrogen Peroxide-Induced Cell Damage: Involvement of Caspase 3 and Cathepsin D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotection of (+)-2-(1-Hydroxyl-4-Oxocyclohexyl) this compound Against Hydrogen Peroxide and Lipopolysaccharide Induced Injury via Modulating Arachidonic Acid Network and p38-MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Potential of Caffeic Acid Phenethyl Ester (CAPE) in CNS Disorders: Mechanistic and Therapeutic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound ameliorated amyloid-beta42 protein-associated toxicity in PC12 cells and Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent the oxidation of ethyl caffeate during storage and experiments.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the oxidation of ethyl caffeate during storage and throughout your experimental workflow. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your this compound samples.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is an ester of caffeic acid, a naturally occurring phenolic compound known for its antioxidant and anti-inflammatory properties.[1] Its catechol structure (two adjacent hydroxyl groups on a phenyl ring) makes it highly susceptible to oxidation. This degradation can lead to a loss of biological activity, the formation of interfering byproducts, and inconsistent experimental results.
Q2: What are the primary factors that cause this compound to oxidize?
The main factors that accelerate the oxidation of this compound are:
-
pH: Alkaline and neutral conditions promote the deprotonation of the phenolic hydroxyl groups, making the molecule more prone to oxidation. It is more stable in acidic conditions (up to pH 6).[2]
-
Presence of Oxygen: Molecular oxygen is a key reactant in the oxidation process.
-
Exposure to Light: UV and visible light can trigger photochemical reactions that lead to degradation.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Transition metal ions, such as iron (Fe³⁺) and copper (Cu²⁺), can catalyze oxidation reactions.
Q3: How can I visually determine if my this compound solution has oxidized?
A fresh, pure solution of this compound should be colorless to pale yellow. The appearance of a yellow, brown, or greenish hue is a strong indicator of oxidation and the formation of quinone-like structures and other degradation products.
Q4: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed, airtight container, protected from light (e.g., in an amber vial or wrapped in aluminum foil). For long-term storage, it is recommended to keep it in a refrigerator (2-8°C) or freezer (-20°C).
Q5: What are the best solvents for dissolving this compound to minimize oxidation?
For stock solutions, high-quality, anhydrous solvents such as dimethyl sulfoxide (DMSO) or ethanol are recommended. It is advisable to purge the solvent with an inert gas like nitrogen or argon before dissolving the this compound to remove dissolved oxygen.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and experimental use of this compound.
Issue 1: Discoloration of this compound Solution (Yellowing/Browning)
-
Possible Cause: Oxidation of the this compound.
-
Troubleshooting Steps:
-
Discard the Solution: Do not use discolored solutions as the compound has likely degraded, which will lead to inaccurate and unreliable results.
-
Prepare Fresh Solution:
-
Use a deoxygenated solvent. You can achieve this by bubbling an inert gas (nitrogen or argon) through the solvent for 15-30 minutes before use.
-
Add a stabilizing agent to your solvent. A combination of an antioxidant like ascorbic acid and a chelating agent like EDTA can be effective.
-
-
Protect from Light: Store the solution in an amber vial or a container wrapped in aluminum foil.
-
Control Temperature: Prepare and use the solution at a low temperature (e.g., on ice) whenever possible. For storage, refer to the recommended conditions.
-
Issue 2: Inconsistent or Lower-Than-Expected Biological Activity in Cell Culture
-
Possible Cause: Degradation of this compound in the cell culture medium. The physiological pH (around 7.4) and temperature (37°C) of cell culture conditions can accelerate its degradation.[2]
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before treating the cells. Do not store this compound in culture medium for extended periods.
-
Minimize Incubation Time: If your experimental design allows, consider reducing the incubation time of the compound with the cells to minimize degradation.
-
Incorporate Stabilizers: Consider the compatibility of adding low concentrations of ascorbic acid and/or EDTA to your culture medium if it does not interfere with your experimental endpoints.
-
Perform a Time-Course Stability Study: To confirm degradation, you can incubate this compound in your cell culture medium at 37°C and measure its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC.
-
Run Appropriate Controls: Always include a vehicle control (medium with the same final concentration of the solvent used to dissolve this compound, e.g., DMSO) to ensure that the observed effects are not due to the solvent.
-
Issue 3: Precipitation of this compound in Aqueous Solutions or Cell Culture Media
-
Possible Cause: Low aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but remains below the cytotoxic level for your cells (typically ≤ 0.5%).
-
Gentle Mixing: When diluting the stock solution into an aqueous medium, add it dropwise while gently vortexing or swirling to promote dispersion.
-
Sonication: A brief sonication in an ultrasonic bath may help to redissolve small amounts of precipitate.
-
Lower Working Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound that is within its solubility limit in the experimental medium.
-
III. Data Presentation
While specific quantitative stability data for this compound is limited in the literature, the following table provides a qualitative summary of the stability of caffeic acid and its esters based on available information for related compounds. This can be used as a general guideline for handling this compound.
| Condition | Parameter | Stability of Caffeic Acid and its Esters | Recommendation for this compound |
| pH | Acidic (pH < 6) | Generally stable[2] | Maintain solutions at a slightly acidic pH if experimentally feasible. |
| Neutral (pH ~7) | Prone to degradation[2] | Minimize time in neutral buffers. Prepare fresh solutions. | |
| Alkaline (pH > 7.4) | Rapid degradation[2] | Avoid alkaline conditions. | |
| Temperature | Refrigerated (2-8°C) | Increased stability | Store stock and working solutions at low temperatures. |
| Room Temperature (~25°C) | Moderate degradation | Limit exposure to room temperature. | |
| Elevated (e.g., 37°C) | Accelerated degradation | Minimize incubation times at physiological temperatures. | |
| Light | Dark | Stable | Store in light-protected containers (amber vials, foil-wrapped). |
| Exposed to Light | Prone to photodegradation | Avoid exposure to direct light. | |
| Oxygen | Anaerobic | Stable | Prepare solutions with deoxygenated solvents and store under inert gas. |
| Aerobic | Prone to oxidation | Minimize exposure to air. | |
| Metal Ions | Absent | More stable | Use high-purity water and reagents. Consider adding a chelating agent. |
| Present (e.g., Fe³⁺, Cu²⁺) | Accelerated oxidation | Add a chelating agent like EDTA. |
IV. Experimental Protocols
Protocol 1: Preparation of an Oxygen-Free this compound Solution
This protocol describes the preparation of an this compound solution with minimal oxygen content to prevent oxidation.
Materials:
-
This compound powder
-
High-purity solvent (e.g., anhydrous DMSO or ethanol)
-
Inert gas (e.g., nitrogen or argon) with a regulator and tubing
-
A long needle or a sparging stone
-
Sterile, airtight vials with septa
Procedure:
-
Solvent Deoxygenation:
-
Preparation of this compound Stock Solution:
-
Weigh the required amount of this compound powder into a sterile, airtight vial.
-
Seal the vial with a septum.
-
Using a syringe, carefully draw the deoxygenated solvent and inject it into the vial containing the this compound.
-
Gently swirl or vortex the vial until the this compound is completely dissolved.
-
To maintain an inert atmosphere in the headspace of the vial, you can briefly flush it with the inert gas using a needle connected to the gas line and a second needle as an outlet.
-
-
Storage:
-
Store the prepared stock solution in the sealed vial at the recommended temperature (-20°C or -80°C) and protected from light.
-
Protocol 2: Stability Assessment of this compound by HPLC-UV (Forced Degradation Study)
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC) with UV detection.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound standard
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., hydrogen peroxide) for stress testing
-
pH meter
-
Water bath or incubator
-
Photostability chamber
HPLC Method Parameters (Example):
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 325 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solid this compound or the stock solution at an elevated temperature (e.g., 80°C) for a specified time.
-
Photodegradation: Expose the stock solution to UV light in a photostability chamber for a specified duration.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration with the mobile phase, and inject it into the HPLC system.
-
Run a chromatogram and identify the peak for this compound based on its retention time compared to a standard.
-
Quantify the peak area of this compound to determine the percentage of degradation over time.
-
Monitor the appearance of new peaks, which represent degradation products.
-
V. Mandatory Visualizations
Caption: Simplified oxidation pathway of this compound leading to the formation of colored products.
References
- 1. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 4. Caffeic acid phenethyl ester: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Refining extraction protocols to maximize ethyl caffeate yield from plant material.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining extraction protocols to maximize the yield of ethyl caffeate from plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound during extraction?
A1: The yield of this compound is primarily influenced by a combination of factors, including the choice of solvent, extraction temperature, extraction time, and the solvent-to-solid ratio. The selection of an appropriate extraction method (e.g., maceration, Soxhlet, ultrasound-assisted, or microwave-assisted extraction) also plays a crucial role.[1]
Q2: Which solvents are most effective for extracting this compound?
A2: this compound, being a phenolic ester, exhibits good solubility in polar organic solvents. Ethanol and ethyl acetate are commonly used and have shown effectiveness.[2][3] Mixtures of alcohol and water (hydroalcoholic solutions) can also be highly effective, as the water component can enhance the extraction of more polar compounds while the alcohol component solubilizes the this compound.[1] The optimal solvent is often a balance between solubility, selectivity for the target compound, and ease of removal post-extraction.
Q3: How does temperature affect the stability and extraction efficiency of this compound?
A3: Generally, increasing the extraction temperature enhances the solubility and diffusion rate of this compound, which can lead to higher yields and shorter extraction times. However, excessively high temperatures can lead to the degradation of thermolabile compounds like some phenolics.[4] For many phenolic compounds, an optimal temperature range is typically between 40°C and 70°C.[4][5] It is crucial to find a balance that maximizes extraction efficiency without causing significant degradation of the target compound.
Q4: Can the pH of the extraction medium impact the yield?
A4: Yes, the pH of the extraction medium can influence the stability and recovery of phenolic compounds. For phenolic acids and their esters, maintaining a slightly acidic to neutral pH is often beneficial to prevent ionization and potential degradation, which can occur under alkaline conditions.[5]
Q5: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) over traditional methods?
A5: UAE and MAE offer several advantages over traditional methods like maceration and Soxhlet extraction. These include significantly reduced extraction times, lower solvent consumption, and often higher yields.[6] These methods enhance mass transfer and cell wall disruption, leading to more efficient extraction.
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Question: My this compound yield is consistently low. What are the potential causes and how can I troubleshoot this?
-
Answer:
-
Inappropriate Solvent Selection: The solvent may not be optimal for solubilizing this compound from your specific plant matrix.
-
Suboptimal Extraction Parameters: The temperature and/or duration of the extraction may be insufficient.
-
Inefficient Cell Lysis: The plant material may not be sufficiently ground, preventing the solvent from effectively penetrating the cells.
-
Solution: Ensure the plant material is finely powdered to maximize the surface area available for extraction.
-
-
Degradation of this compound: High temperatures or extreme pH levels during extraction or solvent evaporation can degrade the target compound.
-
Solution: Use moderate temperatures for extraction and a rotary evaporator under reduced pressure for solvent removal to minimize thermal stress. Maintain a slightly acidic to neutral pH during extraction.[5]
-
-
Issue 2: Co-extraction of Impurities
-
Question: My extract contains a high level of impurities, complicating the purification of this compound. What can I do?
-
Answer:
-
Lack of Solvent Selectivity: The chosen solvent may be too broad in its extraction capabilities.
-
Solution: Consider a sequential extraction approach. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before extracting with a more polar solvent for this compound.
-
-
Post-Extraction Cleanup: The crude extract may require further purification.
-
Solution: Employ liquid-liquid partitioning. For example, after primary extraction with a polar solvent, you can partition the extract between water and a less polar solvent like ethyl acetate to selectively move this compound into the organic phase, leaving more polar impurities in the aqueous phase. Column chromatography can also be used for further purification.
-
-
Issue 3: Emulsion Formation During Liquid-Liquid Partitioning
-
Question: I am experiencing persistent emulsions during the liquid-liquid partitioning step, making phase separation difficult. How can I resolve this?
-
Answer:
-
Presence of Surfactant-like Molecules: Natural products often contain compounds that can act as emulsifiers.
-
Solution:
-
Add Brine: Introduce a saturated sodium chloride (NaCl) solution to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize emulsion formation.
-
-
-
Quantitative Data Presentation
Table 1: Comparison of Extraction Methods for Total Phenolic Content (TPC)
| Extraction Method | Solvent | Temperature (°C) | Time | TPC Yield (mg GAE/g DW) | Reference |
| Maceration | 70% Ethanol | Room Temp | 24 h | 17.61 | (Adapted from) |
| Soxhlet | 70% Ethanol | Boiling Point | 6 h | 13.89 | (Adapted from) |
| Ultrasound-Assisted (UAE) | 70% Ethanol | 50 | 30 min | 19.36 | (Adapted from) |
| Microwave-Assisted (MAE) | 70% Ethanol | 60 | 10 min | Varies | (Adapted from[6]) |
GAE: Gallic Acid Equivalents; DW: Dry Weight. Note: These are representative values for total phenolic content and may vary for specific this compound yields.
Table 2: Effect of Solvent on Extraction Yield and Total Phenolic Content (TPC)
| Solvent | Extraction Yield (%) | TPC (mg GAE/g) |
| Methanol | 10.56 | 67.61 |
| Ethanol | 8.95 | 71.82 |
| Ethyl Acetate | 2.45 | 108.16 |
| Acetone | 3.35 | 100.64 |
| Dichloromethane | 2.17 | 43.05 |
| Chloroform | 3.20 | 73.48 |
Source: Adapted from. Note: Data is for Avicennia officinalis and represents general trends.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder (e.g., 40-60 mesh).
-
Extraction Setup:
-
Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% ethanol (solvent-to-solid ratio of 10:1 mL/g).
-
-
Sonication:
-
Place the flask in an ultrasonic bath.
-
Set the sonication frequency to 40 kHz and the power to 100 W.
-
Maintain the temperature at 50°C for 30 minutes.
-
-
Recovery:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the solid residue with another 100 mL of 70% ethanol under the same conditions to maximize yield.
-
Combine the filtrates.
-
-
Solvent Removal: Concentrate the combined filtrate using a rotary evaporator at 45°C under reduced pressure to obtain the crude extract.
-
Quantification: Analyze the this compound content in the crude extract using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Prepare the plant material as described in the UAE protocol.
-
Extraction Setup:
-
Place 5 g of the powdered plant material into a microwave-safe extraction vessel.
-
Add 100 mL of 70% ethanol (solvent-to-solid ratio of 20:1 mL/g).
-
-
Microwave Irradiation:
-
Place the vessel in a microwave extractor.
-
Set the microwave power to 300 W and the extraction time to 10 minutes.
-
Set the temperature limit to 60°C to prevent overheating and degradation.
-
-
Recovery:
-
After extraction and cooling, filter the mixture as described in the UAE protocol.
-
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator.
-
Quantification: Quantify the this compound content using HPLC.
Visualizations
Caption: Workflow for this compound Extraction and Analysis.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. Study of Influential Parameters of the Caffeine Extraction from Spent Coffee Grounds: From Brewing Coffee Method to the Waste Treatment Conditions [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 5. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Microwave-Assisted Extraction on the Phenolic Compound Profile and Biological Activities of Extracts from Selected Scutellaria Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of this compound and a Spinacetin Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Addressing variability in results from ethyl caffeate treatment in cancer cell lines.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in results from ethyl caffeate treatment in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values of this compound between different cancer cell lines. What are the potential reasons for this?
A1: Variability in IC50 values across different cancer cell lines is expected and can be attributed to several factors:
-
Genetic and Phenotypic Heterogeneity: Cancer cell lines, even from the same tissue of origin, possess unique genetic mutations, gene expression profiles, and signaling pathway activities. These differences can influence the cellular response to this compound.
-
Differential Expression of Molecular Targets: The primary molecular targets of this compound and its downstream effectors may be expressed at different levels in various cell lines. For instance, cell lines with higher expression of pro-survival proteins or lower expression of pro-apoptotic proteins may exhibit greater resistance.
-
Variations in Signaling Pathways: The basal activity and feedback mechanisms of signaling pathways modulated by this compound, such as the PI3K/Akt and NF-κB pathways, can differ significantly among cell lines, leading to varied responses.
-
Metabolic Differences: Cell lines can have different metabolic rates and enzymatic activities, which may affect the uptake, metabolism, and stability of this compound.
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can influence experimental outcomes. It is crucial to maintain consistent cell culture practices.[1]
Q2: What are the known signaling pathways affected by this compound and its analogs in cancer cells?
A2: this compound and its well-studied analog, caffeic acid phenethyl ester (CAPE), have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation:
-
PI3K/Akt Pathway: this compound has been observed to suppress the phosphorylation of PI3K and Akt, key components of a major survival pathway in cancer.[2][3] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
-
NF-κB Pathway: this compound can inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[4][5] This inhibition can occur by preventing the binding of NF-κB to its DNA target sequences.[4]
-
MAPK Pathway: While this compound itself has not been shown to affect the activation of MAPKs, related compounds can modulate this pathway, which is involved in cellular responses to a variety of stimuli.[4]
Q3: Can the stability of this compound in cell culture media affect experimental results?
A3: Yes, the stability of any compound in cell culture media is a critical factor. Phenolic compounds like this compound can be susceptible to degradation under certain conditions (e.g., pH, temperature, presence of reactive oxygen species).[6] Instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, resulting in underestimation of its potency and inconsistent results. It is advisable to prepare fresh stock solutions and minimize the time the compound is in the culture medium before analysis, especially for longer incubation periods.
Data Presentation
IC50 Values of Caffeic Acid Phenethyl Ester (CAPE) and other Caffeic Acid Esters in Various Cancer Cell Lines
Note: Specific IC50 data for this compound is limited in the currently available literature. The following table provides data for the closely related and extensively studied analog, Caffeic Acid Phenethyl Ester (CAPE), and other caffeic acid esters to serve as a reference.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| CAPE | A549 | Lung Carcinoma | ~100 | Not Specified | [7] |
| CAPE | HT1080 | Fibrosarcoma | 5 | Not Specified | [7] |
| CAPE | G361 | Melanoma | 20 | Not Specified | [7] |
| CAPE | U2OS | Osteosarcoma | 60 | Not Specified | [7] |
| CAPE | MCF-7 | Breast Adenocarcinoma | 5 | Not Specified | [7] |
| CAPE | MDA-MB-231 | Breast Adenocarcinoma | 14.08 | Not Specified | [4] |
| CAPE | Hs578T | Breast Carcinoma | 8.01 | Not Specified | [4] |
| CAPE | HCT116 | Colorectal Carcinoma | 12.07 (as 6.47 mg/L) | 72 | [8] |
| CAPE | SK-MEL-28 | Melanoma | 15 | 48 | [9] |
| Octyl Caffeate | A549 | Lung Carcinoma | 54.2 ± 10.1 | Not Specified | [10] |
| Phenylpropyl Caffeate | A549 | Lung Carcinoma | 80.2 ± 1.3 | Not Specified | [10] |
| Decyl Caffeate | A549 | Lung Carcinoma | 74.9 ± 2.1 | Not Specified | [10] |
| Caffeic acid n-butyl ester | A549 | Lung Carcinoma | 25 | Not Specified | [11] |
| Caffeic acid n-butyl ester | SNU-5 | Gastric Carcinoma | >100 | Not Specified | [11] |
| Caffeic acid n-butyl ester | PC-3 | Prostate Adenocarcinoma | >100 | Not Specified | [11] |
| Caffeic acid n-butyl ester | MCF-7 | Breast Adenocarcinoma | >100 | Not Specified | [11] |
| Caffeic acid n-butyl ester | MiaPaca-2 | Pancreatic Carcinoma | >100 | Not Specified | [11] |
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay (e.g., MTT) Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Mix the cell suspension gently between seeding replicates. Calibrate pipettes regularly. |
| Edge Effects in Microplates | Avoid using the outer wells of the 96-well plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Compound Precipitation | Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration range or a different solvent system (ensure final solvent concentration is non-toxic to cells). |
| Interference with Assay Reagents | Natural compounds can sometimes interfere with colorimetric assays. Run a control with this compound in cell-free media to check for direct reduction of the MTT reagent.[12] If interference is observed, consider using an alternative viability assay (e.g., CellTiter-Glo). |
| Variable Incubation Times | Ensure that the incubation time with this compound and the assay reagent is consistent across all plates and experiments. |
Issue 2: Inconsistent Apoptosis Detection (Annexin V/PI Staining)
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Staining | Titrate the concentrations of Annexin V and Propidium Iodide (PI) to determine the optimal staining concentrations for your cell line. |
| Cell Clumping | Ensure single-cell suspension by gentle pipetting before staining. Cell clumps can lead to inaccurate flow cytometry readings. |
| False Positives | Harsh cell handling (e.g., vigorous vortexing, high-speed centrifugation) can damage cell membranes and lead to false positive PI staining. Handle cells gently throughout the protocol. |
| Incorrect Gating Strategy | Use unstained, single-stained (Annexin V only and PI only), and positive control (cells treated with a known apoptosis inducer) samples to set up proper compensation and gating on the flow cytometer. |
| Low Apoptotic Population | The concentration of this compound or the incubation time may be insufficient to induce a detectable level of apoptosis. Perform a dose-response and time-course experiment to optimize these parameters. |
Issue 3: Weak or No Signal in Western Blotting
| Potential Cause | Troubleshooting Steps |
| Low Protein Expression | The target protein may be expressed at low levels in the chosen cell line. Increase the amount of protein loaded onto the gel. Consider using a positive control cell line known to express the protein of interest. |
| Inefficient Protein Transfer | Verify successful protein transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage/current according to the molecular weight of the target protein. |
| Sub-optimal Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution for your experiment. |
| Inactive Antibodies | Ensure antibodies have been stored correctly and have not expired. Test the secondary antibody by dot blotting. |
| Insufficient Incubation Time | Increase the incubation time for the primary antibody, for example, by incubating overnight at 4°C. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treatment wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution (e.g., Trypsin-EDTA), neutralize, and collect the cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 3: Western Blotting for Protein Expression Analysis
-
Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
Mandatory Visualizations
Signaling Pathways
Caption: this compound's main signaling pathways.
Experimental Workflow
Caption: General experimental workflow.
Troubleshooting Logic
Caption: A logical approach to troubleshooting.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeic acid phenethyl ester suppressed growth and metastasis of nasopharyngeal carcinoma cells by inactivating the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caffeic acid phenethyl ester decreases cholangiocarcinoma growth by inhibition of NF-κB and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. Cytotoxic and apoptotic effects of caffeate derivatives on A549 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. europeanreview.org [europeanreview.org]
- 12. benchchem.com [benchchem.com]
Optimizing parameters for molecular dynamics simulations of ethyl caffeate.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting molecular dynamics (MD) simulations of ethyl caffeate.
Frequently Asked Questions (FAQs)
Q1: Which force field is most appropriate for simulating this compound?
A1: For small organic molecules like this compound, the most commonly used and appropriate force fields are the Generalized AMBER Force Field (GAFF/GAFF2) and the CHARMM General Force Field (CGenFF).[1][2][3] Both are specifically designed to be compatible with biomolecular force fields like AMBER and CHARMM, respectively, allowing for simulations of this compound in complex with proteins or nucleic acids.[1] The choice between them often depends on the user's familiarity with the GROMACS or AMBER simulation packages and the force field used for the larger biomolecule in the system.
Q2: How do I generate parameters for this compound if they are not available in the standard force field?
A2: Generating accurate parameters, a process called parameterization, is crucial for a reliable simulation.[4] The general workflow involves using quantum mechanics (QM) calculations to derive key parameters, especially for partial atomic charges and dihedral angles, which govern the molecule's conformational flexibility.[5][6] Tools like Antechamber (for GAFF) and the ParamChem server (for CGenFF) can automate much of this process.[3][7][8] The procedure typically involves optimizing the molecule's geometry at a QM level of theory (e.g., HF/6-31G*) and then deriving Restrained Electrostatic Potential (RESP) charges.[2][8][9]
Q3: My this compound molecule is behaving strangely in the simulation (e.g., unnatural conformations). What could be the cause?
A3: Unphysical behavior of a small molecule in an MD simulation often points to issues with the force field parameters, particularly the dihedral angle terms.[5] The default parameters generated by automated tools may not perfectly capture the rotational energy barriers of all rotatable bonds in a conjugated system like this compound. It may be necessary to manually refine the dihedral parameters by performing a QM potential energy surface scan for the problematic bond and fitting the dihedral term in the force field to this QM data.[6][10]
Q4: The simulation of my protein-ethyl caffeate complex is unstable. What are some common troubleshooting steps?
A4: System instability can arise from several sources. Here are some initial troubleshooting steps:
-
Check for Steric Clashes: Ensure there are no steric clashes in your initial structure. A thorough energy minimization of the system before starting the simulation is critical.[7]
-
Verify Ligand Parameters: As mentioned in Q3, incorrect ligand parameters can cause instability. Pay close attention to the partial charges and dihedral terms.
-
Equilibration Protocol: A gradual and thorough equilibration protocol is essential. This typically involves an initial phase of NVT (constant Number of particles, Volume, and Temperature) ensemble simulation to stabilize the temperature, followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble simulation to stabilize the pressure and density before the final production run.[11]
-
Time Step: Using too large a time step in the integration of Newton's equations of motion can lead to numerical instability.[12] A time step of 2 fs is common, but may need to be reduced if the system is unstable.
Troubleshooting Guides
Guide 1: Issues with Ligand Parameterization
| Problem | Possible Cause | Suggested Solution |
| Simulation crashes immediately. | Bad initial geometry or incorrect atomic charges leading to very large forces. | 1. Perform a geometry optimization of the this compound molecule using a QM method (e.g., at the HF/6-31G* level of theory) before generating parameters.[2][13] 2. Verify the total charge of the molecule is correct (should be neutral for this compound). 3. Use a robust method like RESP to derive partial atomic charges.[8][9] |
| Unrealistic bond lengths or angles during simulation. | Incorrect bond or angle force constants. | 1. Most modern force fields like GAFF and CGenFF have reliable bond and angle parameters derived from a wide range of model compounds.[1] This issue is more likely if using a less common force field or if atom types are incorrectly assigned. 2. Ensure that the atom types assigned by the parameterization tool (e.g., Antechamber) are appropriate for the chemical environment of each atom in this compound. |
| Inaccurate conformational sampling (e.g., molecule is too rigid or too flexible). | Poorly parameterized dihedral angle terms. | 1. Identify the key rotatable bonds in this compound. 2. Perform a relaxed potential energy surface scan for each of these dihedral angles using a QM method. 3. Fit the force field's dihedral energy function to the resulting QM energy profile to obtain more accurate parameters.[10] |
Guide 2: System Instability in Production MD
| Problem | Possible Cause | Suggested Solution |
| System temperature or pressure is highly unstable and fluctuating. | Inadequate equilibration of the system. | 1. Increase the duration of the NVT and NPT equilibration steps.[11] 2. Consider a more gradual heating of the system to the target temperature during equilibration. 3. Ensure the correct thermostat and barostat algorithms are being used for your chosen ensemble. |
| The molecule rapidly moves out of the simulation box. | Issues with periodic boundary conditions (PBC) or incorrect box setup. | 1. Ensure that the simulation box is large enough to contain the molecule of interest plus a sufficient solvent layer (a minimum of 10-12 Å from the molecule to the box edge is a common rule of thumb). 2. Use appropriate PBC-aware trajectory analysis tools to correctly visualize the molecule in the center of the box. |
| This compound forms unrealistic aggregates. | Force field inaccuracies, particularly in the van der Waals or electrostatic terms, can sometimes lead to artificial self-association.[14] | 1. Review the partial charges to ensure they are not overestimated, which could lead to overly strong electrostatic interactions. 2. Ensure that the simulation is long enough to observe whether the aggregation is a stable state or a transient fluctuation. |
Experimental Protocols
Protocol 1: Generating GAFF Parameters for this compound using AMBERTools
This protocol outlines the general steps for generating General AMBER Force Field (GAFF) parameters for this compound for use in MD simulations with software like AMBER or GROMACS.[3]
-
Create a 3D Structure: Generate a 3D structure of this compound in a format like .mol2 or .pdb. Ensure the structure has reasonable bond lengths and angles.
-
Geometry Optimization (QM): Perform a quantum mechanical geometry optimization to obtain a low-energy conformation. This is typically done with a program like Gaussian at the HF/6-31G* level of theory.[2][13]
-
Antechamber for Atom Typing and Initial Parameters: Use the antechamber program from AMBERTools to assign GAFF atom types to the optimized structure of this compound. This will also generate an initial topology file.
-
Partial Charge Calculation (RESP):
-
Use antechamber to generate an input file for a QM program to calculate the electrostatic potential (ESP) around the molecule.
-
Run the QM calculation.
-
Use the respgen and resp programs in AMBERTools to fit the partial atomic charges to the calculated ESP, creating RESP charges which are generally more robust for condensed-phase simulations.[8][9]
-
-
Generate Final Topology and Coordinate Files: Use the parmchk2 program to check for any missing force field parameters and to generate a file containing them. Then, use tleap (the AMBER preparatory program) to combine the structural information, the charges, and the parameters to generate the final topology (.prmtop) and coordinate (.inpcrd) files for the simulation.[15]
Visualizations
Caption: A typical workflow for setting up and running an MD simulation of a small molecule-protein complex.
Caption: Workflow for generating GAFF parameters for this compound using the AMBERTools suite.
References
- 1. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Force fields in GROMACS — GROMACS 2022.2 documentation [manual.gromacs.org]
- 4. researchgate.net [researchgate.net]
- 5. AUTOMATED FORCE FIELD PARAMETERIZATION FOR NON-POLARIZABLE AND POLARIZABLE ATOMIC MODELS BASED ON AB INITIO TARGET DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General Force-Field Parametrization Scheme for Molecular Dynamics Simulations of Conjugated Materials in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling polyphenol-protein interactions: a comprehensive computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Restrained electrostatic potential atomic partial charges for condensed-phase simulations of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Ethyl Caffeate and Curcumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-inflammatory properties of two prominent natural compounds: ethyl caffeate and curcumin. By presenting key experimental data, outlining methodologies, and visualizing molecular pathways, this document aims to equip researchers with the necessary information to evaluate their potential therapeutic applications.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the key quantitative data from a comparative study investigating the effects of this compound and curcumin on inflammatory markers in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | IC₅₀ (μg/mL) |
| This compound | 5.5[1][2] |
| Curcumin | >20 |
IC₅₀ represents the concentration required to inhibit 50% of the LPS-induced NO production.
Table 2: Effect on Prostaglandin E₂ (PGE₂) Production
| Compound | Concentration (μg/mL) | Inhibition of PGE₂ Production |
| This compound | 1 | Marked suppression[1] |
| 2-5 | Total inhibition[1] | |
| Curcumin | 2-5 | 40-78% inhibition[1] |
Table 3: Cytotoxicity in RAW 264.7 Macrophages
| Compound | Concentration (μg/mL) | Cell Viability |
| This compound | ≤ 10 | Little to no cytotoxicity[1] |
| Curcumin | 5 | < 50% viable cells[1] |
Mechanisms of Anti-inflammatory Action
Both this compound and curcumin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. However, their precise mechanisms of action show notable differences.
This compound:
This compound's primary anti-inflammatory mechanism involves the inhibition of the NF-κB signaling pathway. It achieves this by directly impairing the binding of the NF-κB complex to its DNA target sequences, thereby preventing the transcription of pro-inflammatory genes like iNOS and COX-2.[1][2] Interestingly, this compound does not affect the upstream events in the NF-κB pathway, such as the phosphorylation and degradation of IκBα or the nuclear translocation of NF-κB.[1][2] Furthermore, it does not significantly inhibit the activation of mitogen-activated protein kinases (MAPKs), another crucial set of inflammatory signaling molecules.[1][2] More recent studies suggest that this compound may also modulate the SIRT1/NF-κB signaling pathway and the Aryl Hydrocarbon Receptor (AhR) signaling.[3][4][5]
Curcumin:
Curcumin demonstrates a broader spectrum of anti-inflammatory activity by targeting multiple signaling pathways. It is a well-established inhibitor of the NF-κB pathway, where it acts upstream by preventing the phosphorylation and degradation of IκBα, thus blocking the nuclear translocation of NF-κB.[6][7] In addition to its effects on NF-κB, curcumin also significantly inhibits the activation of various MAPKs, including p38, JNK, and ERK.[8][9][10] This multi-targeted approach allows curcumin to regulate a wider array of inflammatory mediators.[11][12] Some evidence also points to its ability to upregulate PPAR-γ, which has anti-inflammatory properties.[13]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the distinct mechanisms by which this compound and curcumin modulate inflammatory signaling pathways.
Caption: this compound's mechanism of NF-κB inhibition.
Caption: Curcumin's inhibitory action on NF-κB and MAPK pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison.
1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of this compound or curcumin for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated time periods.
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
After cell treatment, 100 µL of the culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is determined from a standard curve generated with sodium nitrite.
-
3. Prostaglandin E₂ (PGE₂) Assay (ELISA)
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE₂ in the cell culture supernatant.
-
Procedure:
-
Cell culture supernatants are collected after treatment.
-
The assay is performed using a commercial PGE₂ ELISA kit according to the manufacturer's instructions.
-
Briefly, the supernatant is added to a microplate pre-coated with a PGE₂ antibody, along with a fixed amount of horseradish peroxidase (HRP)-conjugated PGE₂.
-
After incubation and washing, a substrate solution is added, and the color development is stopped.
-
The absorbance is read at 450 nm. The concentration of PGE₂ is inversely proportional to the color intensity.
-
4. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.
-
Procedure:
-
After treatment with the compounds for 24 hours, the culture medium is replaced with fresh medium containing 0.5 mg/mL MTT.
-
Cells are incubated for an additional 4 hours at 37°C.
-
The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
The absorbance is measured at 570 nm.
-
5. Western Blot Analysis for Signaling Proteins
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate.
-
Procedure:
-
Cells are lysed, and the protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p65, IκBα, phospho-p38).
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow Diagram
Caption: General workflow for in vitro anti-inflammatory assays.
References
- 1. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits macrophage polarization via SIRT1/NF-κB to attenuate traumatic heterotopic ossification in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Can Inhibit Aryl Hydrocarbon Receptor (AhR) Signaling and AhR-Mediated Potentiation of Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of curcumin on p38 MAPK: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review [frontiersin.org]
- 10. Curcumin, a Curcuma longa constituent, acts on MAPK p38 pathway modulating COX-2 and iNOS expression in chronic experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant and anti-inflammatory properties of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]
- 13. Mechanism of the Anti-inflammatory Effect of Curcumin: PPAR-γ Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ethyl Caffeate and Celecoxib in the Inhibition of COX-2 Expression
For Immediate Release: A Comprehensive Guide for Researchers in Inflammation and Drug Discovery
In the landscape of anti-inflammatory research, the quest for potent and selective inhibitors of cyclooxygenase-2 (COX-2) remains a critical focus. This guide provides a detailed, data-driven comparison of two such agents: the natural phenolic compound, ethyl caffeate, and the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib. This document is intended for researchers, scientists, and drug development professionals, offering a clear overview of their respective mechanisms, quantitative efficacy, and the experimental protocols to evaluate them.
Executive Summary
This compound, a natural compound, and celecoxib, a synthetic drug, both demonstrate significant inhibitory effects on COX-2 expression, a key mediator of inflammation and pain. However, they achieve this through distinct mechanisms. Celecoxib acts as a direct, selective inhibitor of the COX-2 enzyme.[1] In contrast, this compound exerts its effect upstream by suppressing the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical transcriptional regulator of the COX-2 gene.[2] Notably, in a direct comparative study on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced COX-2 expression in mouse skin, this compound demonstrated a superior inhibitory effect to that of celecoxib.[2]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and celecoxib, providing a comparative view of their potency. It is important to note that the experimental conditions under which these values were obtained may vary, and direct comparison of IC50 values should be interpreted with caution.
Table 1: In Vitro Inhibitory Potency
| Compound | Assay | Target/Marker | Cell Line/System | IC50 Value | Reference |
| This compound | Nitric Oxide Production | iNOS | RAW 264.7 Macrophages | 5.5 µg/mL | [2] |
| Celecoxib | COX-2 Enzyme Activity | COX-2 | Purified Enzyme | 40 nM | [3] |
| Celecoxib | Cytotoxicity | Cell Viability | HeLa Cells | 43 µM | [4] |
Table 2: In Vivo Efficacy
| Compound | Model | Stimulus | Outcome | Result | Reference |
| This compound | Mouse Skin | TPA | COX-2 Expression | Superior inhibition compared to celecoxib | [2] |
| Celecoxib | Mouse Skin | TPA | COX-2 Expression | Significant inhibition | [2] |
Mechanisms of Action: A Tale of Two Pathways
The divergent mechanisms of this compound and celecoxib in suppressing COX-2 expression are a key differentiating factor for researchers to consider.
This compound: Targeting the Transcription Factor NF-κB
This compound's anti-inflammatory prowess lies in its ability to interfere with the NF-κB signaling pathway.[2] Under inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it binds to the promoter region of the COX-2 gene, initiating its transcription. This compound has been shown to inhibit this process by impairing the binding of NF-κB to its DNA consensus sequence.[2] This upstream intervention prevents the synthesis of new COX-2 mRNA and, consequently, new COX-2 protein.
Celecoxib: Direct and Selective Enzyme Inhibition
Celecoxib, a diaryl-substituted pyrazole, functions as a highly selective inhibitor of the COX-2 enzyme.[1] Its chemical structure allows it to fit into the active site of the COX-2 isoenzyme, which is larger and more flexible than that of the constitutively expressed COX-1.[5] By binding to and blocking the active site of COX-2, celecoxib prevents the conversion of arachidonic acid into prostaglandins, the downstream mediators of inflammation and pain.[6]
Signaling and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanisms of COX-2 inhibition by this compound and Celecoxib.
Caption: A typical experimental workflow for Western Blot analysis of COX-2.
Detailed Experimental Protocols
For researchers looking to replicate or build upon existing findings, the following are detailed protocols for key experiments.
Western Blot Analysis for COX-2 Protein Expression
This protocol is adapted for use with RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture and Treatment:
-
Plate RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or celecoxib for 1 hour.
-
Stimulate cells with 1 µg/mL of LPS for 18-24 hours to induce COX-2 expression.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against COX-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
-
Real-Time Quantitative PCR (RT-qPCR) for COX-2 mRNA Expression
This protocol is suitable for analyzing COX-2 mRNA levels in cells such as TPA-treated MCF-7 cells.
-
Cell Culture and Treatment:
-
Culture MCF-7 cells to the desired confluency.
-
Treat cells with the test compounds (this compound or celecoxib) followed by stimulation with TPA.
-
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable RNA isolation kit.
-
Assess RNA quality and quantity.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Perform real-time PCR using a qPCR system with SYBR Green master mix.
-
Use specific primers for the COX-2 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative expression of COX-2 mRNA using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the untreated control.[7]
-
In Vitro COX-2 Enzyme Activity Assay
This fluorometric assay can be used to determine the direct inhibitory effect of compounds on COX-2 activity.
-
Reagents and Preparation:
-
Recombinant human COX-2 enzyme.
-
Arachidonic acid (substrate).
-
A suitable fluorometric probe.
-
Assay buffer.
-
Test compounds (this compound, celecoxib) dissolved in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations.
-
Include a no-enzyme control, a vehicle control (solvent only), and a positive control inhibitor (e.g., celecoxib).
-
Pre-incubate the plate at the desired temperature.
-
Initiate the reaction by adding arachidonic acid.
-
-
Measurement and Analysis:
-
Measure the fluorescence intensity over time using a microplate reader.
-
Calculate the rate of the enzymatic reaction.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Conclusion
Both this compound and celecoxib are effective inhibitors of COX-2 expression, albeit through different mechanisms. The evidence suggests that this compound's upstream targeting of the NF-κB pathway may offer a broader anti-inflammatory profile and, in at least one in vivo model, superior efficacy in downregulating COX-2. Celecoxib remains a potent and highly selective direct inhibitor of the COX-2 enzyme. The choice between these or similar compounds for further research and development will depend on the specific therapeutic goals and the desired molecular target profile. The experimental protocols provided herein offer a robust framework for the continued investigation and comparison of novel COX-2 inhibitors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Activity of Ethyl Caffeate and Caffeic Acid
An Objective Guide for Researchers and Drug Development Professionals
The exploration of natural compounds with potent antioxidant properties is a cornerstone of research in pharmacology, food science, and cosmetics. Among these, phenolic compounds like caffeic acid and its ester derivatives have garnered significant attention. This guide provides a comparative analysis of the antioxidant activity of ethyl caffeate and its parent compound, caffeic acid, supported by experimental data and detailed methodologies.
Introduction to Caffeic Acid and this compound
Caffeic acid (3,4-dihydroxycinnamic acid) is a widely distributed phenolic acid in plants, known for its significant antioxidant properties.[1][2] Its structure, featuring a catechol group (two adjacent hydroxyl groups on a benzene ring) and a carboxylic acid moiety, is crucial for its radical scavenging activity. This compound is an ester derivative of caffeic acid, where the carboxylic acid group is esterified with ethanol. This structural modification can influence its lipophilicity and, consequently, its antioxidant efficacy in different systems.
Quantitative Comparison of Antioxidant Activity
The antioxidant activities of this compound and caffeic acid have been evaluated using various in vitro assays. The most common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).[3][4][5]
Below is a summary of representative data comparing the antioxidant activities of these two compounds. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals, with a lower value indicating higher antioxidant activity. FRAP values are expressed as Fe(II) equivalents, where a higher value signifies greater reducing power.
| Compound | DPPH Assay (IC50) | ABTS Assay (IC50) | FRAP Assay (Value) |
| Caffeic Acid | ~15.3 µM[3] | - | Higher than some of its derivatives[6] |
| This compound | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the three key antioxidant assays mentioned.
1. DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[8][9]
-
Reagent Preparation :
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. This solution should be freshly prepared and protected from light.
-
Prepare various concentrations of the test compounds (this compound, caffeic acid) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.
-
-
Assay Procedure :
-
In a test tube or a 96-well plate, add a specific volume of the test sample or standard solution (e.g., 20 μL).
-
Add a larger volume of the DPPH working solution (e.g., 200 μL) to initiate the reaction.
-
Include a blank control containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer or a microplate reader.
-
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the sample.
2. ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.[10][11]
-
Reagent Preparation :
-
Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).[10][11][12]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[10][11][12]
-
On the day of the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[10][11]
-
-
Assay Procedure :
-
Calculation : The percentage of ABTS radical scavenging is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
3. Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[13][14]
-
Reagent Preparation :
-
Assay Procedure :
-
Calculation : The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared using a known concentration of Fe²⁺. The results are expressed as FRAP values (e.g., in µM Fe²⁺ equivalents).
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Antioxidant Assays
The following diagram illustrates a generalized workflow for the in vitro antioxidant assays described above.
Caption: A generalized workflow for in vitro antioxidant capacity assays.
Signaling Pathway: Nrf2 Activation
Both caffeic acid and its esters, like caffeic acid phenethyl ester (CAPE), have been shown to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways.[16][17] A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[18][19]
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds like oxidized caffeic acid derivatives, Keap1 is modified, leading to the release and stabilization of Nrf2.[18] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), and glutathione S-transferases (GSTs).
Caption: Simplified Nrf2 signaling pathway activation by caffeic acid derivatives.
Conclusion
Both caffeic acid and this compound are potent antioxidants. The esterification of caffeic acid to this compound alters its physicochemical properties, which may influence its bioavailability and efficacy in different biological environments. While direct radical scavenging is a primary mechanism of their antioxidant action, their ability to upregulate endogenous antioxidant defenses through pathways like Nrf2 highlights a more complex and potentially more impactful mode of action. Further research directly comparing the in vitro and in vivo antioxidant activities of these two compounds under identical conditions is warranted to fully elucidate their relative potencies and therapeutic potential.
References
- 1. Antioxidant activity of caffeic acid: thermodynamic and kinetic aspects on the oxidative degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory mechanism against oxidative stress of caffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analoguesc | MDPI [mdpi.com]
- 7. Antioxidant Activity-guided Phytochemical Investigation of Artemisia aucheri Boiss.: Isolation of this compound and a Spinacetin Glycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. louis.uah.edu [louis.uah.edu]
- 10. ijpsonline.com [ijpsonline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ultimatetreat.com.au [ultimatetreat.com.au]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Caffeic acid phenethyl ester-mediated Nrf2 activation and IkappaB kinase inhibition are involved in NFkappaB inhibitory effect: structural analysis for NFkappaB inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wjgnet.com [wjgnet.com]
- 18. Caffeic acid phenethyl ester activation of Nrf2 pathway is enhanced under oxidative state: structural analysis and potential as a pathologically targeted therapeutic agent in treatment of colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validating the inhibitory effect of ethyl caffeate on MET signaling in lung cancer.
A Comparative Guide for Researchers
The mesenchymal-epithelial transition (MET) signaling pathway is a critical driver of cell proliferation, survival, and metastasis in non-small cell lung cancer (NSCLC). Its dysregulation, often through gene amplification or mutation, is associated with poor prognosis and resistance to targeted therapies like osimertinib. While several MET tyrosine kinase inhibitors (TKIs) are clinically approved, the exploration of novel inhibitory mechanisms is crucial for overcoming resistance and expanding treatment options. This guide provides a comparative analysis of ethyl caffeate, a natural phenolic compound, and its inhibitory effects on MET signaling, benchmarked against established MET inhibitors.
Performance Comparison: this compound vs. Established MET Inhibitors
This compound has demonstrated significant inhibitory effects on MET signaling in osimertinib-resistant NSCLC cell lines.[1][2] A key distinction in its mechanism is the downregulation of MET expression at both the mRNA and protein levels, suggesting a multi-faceted approach to pathway inhibition.[1][2] In contrast, established drugs like capmatinib, tepotinib, and crizotinib primarily function as ATP-competitive tyrosine kinase inhibitors, directly blocking the catalytic activity of the MET receptor.
The following table summarizes the in vitro efficacy of these compounds. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Compound | Cell Line | MET Status | IC50 (48h) | Efficacy in Osimertinib-Resistant Models | Mechanism of Action |
| This compound | PC9OR | Osimertinib-Resistant | 78 µM | Yes | Downregulation of MET mRNA and protein expression, direct binding to MET |
| HCC827OR | Osimertinib-Resistant | 82 µM | Yes | ||
| Capmatinib | H1975+CAF | Osimertinib-Resistant | ~0.5 µM (re-sensitizes to osimertinib) | Yes | Selective MET Tyrosine Kinase Inhibitor |
| EBC-1 | MET Amplified | 2 nM | Data not specific to osimertinib resistance | ||
| Tepotinib | SNU-620 (gastric) | MET Amplified | 9 nM | Yes (in combination with EGFR TKIs) | Selective MET Tyrosine Kinase Inhibitor |
| MKN-45 (gastric) | MET Amplified | 7 nM | |||
| Crizotinib | H1993 | MET Amplified | ~10-100 nM | Yes (in combination with EGFR TKIs) | Multi-kinase Inhibitor (ALK, ROS1, MET) |
| EBC-1 | MET Amplified | Data not available for 48h |
Visualizing the Mechanisms
The following diagrams illustrate the MET signaling pathway and the distinct inhibitory mechanisms of this compound and established MET TKIs.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on the viability of lung cancer cells.
-
Cell Seeding:
-
Culture lung cancer cells (e.g., PC9OR, HCC827OR) to logarithmic growth phase.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 100 µL of cell suspension (typically 5,000-10,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability percentage for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Western Blot for Phosphorylated MET (p-MET)
This protocol is for determining the effect of this compound on the phosphorylation status of the MET receptor.
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound as described in the cell viability assay.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MET (e.g., anti-p-MET Tyr1234/1235) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.
-
Strip the membrane and re-probe with antibodies for total MET and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Quantify the band intensities using densitometry software.
-
Real-Time Quantitative PCR (RT-qPCR) for MET mRNA Expression
This protocol is for quantifying the effect of this compound on the mRNA expression level of the MET gene.
-
RNA Extraction and cDNA Synthesis:
-
Seed and treat cells with this compound.
-
Extract total RNA from the cells using a suitable RNA isolation kit (e.g., TRIzol).
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
-
-
RT-qPCR:
-
Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the MET gene, and the synthesized cDNA.
-
Use a housekeeping gene (e.g., GAPDH or ACTB) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.
-
Perform a melting curve analysis to verify the specificity of the PCR product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the MET gene and the housekeeping gene.
-
Calculate the relative expression of MET mRNA using the 2-ΔΔCt method.
-
Conclusion
This compound presents a promising avenue for MET-targeted therapy in lung cancer, particularly in the context of osimertinib resistance. Its unique mechanism of downregulating MET expression offers a potential advantage over traditional TKIs. The experimental data, while preliminary, warrants further investigation into its efficacy and potential for combination therapies. The protocols and comparative data provided in this guide aim to facilitate further research into this novel MET inhibitor.
References
- 1. MET inhibitor, capmatinib overcomes osimertinib resistance via suppression of MET/Akt/snail signaling in non-small cell lung cancer and decreased generation of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Caffeic Acid Phenethyl Ester (CAPE) and Ethyl Caffeate in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing interest in the therapeutic potential of natural compounds. Among these, derivatives of caffeic acid have garnered significant attention for their anti-cancer properties. This guide provides a detailed, objective comparison of two prominent caffeic acid esters: Caffeic acid phenethyl ester (CAPE) and ethyl caffeate. By presenting supporting experimental data, detailed methodologies, and visual representations of molecular pathways, this document aims to equip researchers and drug development professionals with a comprehensive understanding of their relative performance in oncology.
Executive Summary
Caffeic acid phenethyl ester (CAPE), a bioactive component of honeybee propolis, has been extensively studied and has demonstrated potent anticancer activities across a wide range of cancer types.[1] Its efficacy is consistently reported to be significantly higher than its parent compound, caffeic acid.[2][3][4] In contrast, this compound, a simpler ester of caffeic acid, is less studied, but emerging evidence suggests it also possesses anticancer properties. This guide synthesizes the available preclinical data to draw a comparative picture of their therapeutic potential. Overall, the current body of research strongly indicates that CAPE exhibits superior cytotoxic and pro-apoptotic effects against cancer cells compared to what has been reported for this compound.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell proliferation. A lower IC50 value indicates greater potency. The available data, summarized in the tables below, consistently demonstrate that CAPE possesses significantly lower IC50 values across a multitude of cancer cell lines compared to both caffeic acid and the reported values for this compound.
Table 1: Comparative IC50 Values of CAPE and Caffeic Acid (CA)
| Cancer Cell Line | Compound | IC50 (µM) - 24h | IC50 (µM) - 48h | Reference |
| Breast Cancer | ||||
| MDA-MB-231 | CAPE | 27.84 | 15.83 | [4][5] |
| CA | >10,000 | >1000 | [4][5] | |
| MCF-7 | CAPE | 56.39 (XTT) | 28.10 (XTT) | [3][6] |
| CA | 102.98 (XTT) | 59.12 (XTT) | [3][6] | |
| CAPE | 69.05 (NR) | 29.05 (NR) | [3][6] | |
| CA | 84.87 (NR) | 65.05 (NR) | [3][6] | |
| CAPE | 38.53 (SRB) | 20.15 (SRB) | [3][6] | |
| CA | 83.47 (SRB) | 53.46 (SRB) | [3][6] | |
| Oral Cancer | ||||
| GNM | CAPE | ~25 | Not Reported | [7] |
| EC | ~400 | Not Reported | [7] | |
| TSCCa | CAPE | ~50 | Not Reported | [7] |
| EC | ~400 | Not Reported | [7] |
Table 2: IC50 Values for this compound (EC) in Lung Cancer Cells
| Cancer Cell Line | Compound | IC50 (µM) - 48h | Reference |
| Lung Cancer | |||
| PC9OR | This compound | ~78 | [8] |
| HCC827OR | This compound | ~82 | [8] |
Note: A direct comparison of IC50 values between different studies should be made with caution due to variations in experimental conditions.
The data clearly indicates that CAPE is significantly more potent than caffeic acid.[3][4] One study directly comparing CAPE and its "ethyl analogue" (this compound) in oral cancer cell lines demonstrated that CAPE had a substantially lower IC50 value, suggesting much higher cytotoxicity.[7]
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
Both CAPE and this compound have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, which are crucial mechanisms for their anticancer effects.
Caffeic Acid Phenethyl Ester (CAPE)
CAPE is a well-documented inducer of apoptosis in a variety of cancer cell lines.[9][10][11] Studies have shown that CAPE treatment leads to a significant increase in the percentage of apoptotic cells. For instance, in RKO colorectal cancer cells, CAPE induced apoptosis in approximately 40% of the cells.[9] This pro-apoptotic effect is often mediated through the modulation of key regulatory proteins.
Key Pro-Apoptotic Effects of CAPE:
-
Modulation of Bcl-2 family proteins: CAPE has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[11]
-
Activation of Caspases: Treatment with CAPE leads to the activation of executioner caspases, such as caspase-3, which are critical for the dismantling of the cell during apoptosis.[9][11]
-
Induction of Reactive Oxygen Species (ROS): CAPE can increase the levels of ROS within cancer cells, leading to oxidative stress and triggering the mitochondrial pathway of apoptosis.[11]
-
Inhibition of NF-κB: A primary and well-established mechanism of CAPE's action is the potent and specific inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][12][13] NF-κB is a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. By inhibiting NF-κB, CAPE can sensitize cancer cells to apoptosis.
CAPE also induces cell cycle arrest, primarily at the G0/G1 or G2/M phases, depending on the cancer cell type, thereby preventing cancer cell proliferation.[10]
This compound
Limited studies on this compound also indicate its ability to induce apoptosis and cell cycle arrest. In osimertinib-resistant lung cancer cells (PC9OR and HCC827OR), this compound treatment led to an increase in the apoptotic cell population and induced S-phase arrest.[8][14]
Table 3: Comparative Effects on Apoptosis and Cell Cycle
| Compound | Cancer Cell Line | Apoptosis Induction | Cell Cycle Arrest | Reference |
| CAPE | RKO (Colorectal) | ~40% apoptotic cells | Not specified | [9] |
| MDA-MB-231 (Breast) | Dose-dependent increase | S-phase arrest | [4][5] | |
| HT29 (Colon) | Increased apoptosis | G2/M phase arrest | [10] | |
| This compound | PC9OR (Lung) | 4.33% to 8.6% | S-phase arrest | [8][14] |
| HCC827OR (Lung) | 4.61% to 7.05% | S-phase arrest | [8][14] |
While both compounds exhibit pro-apoptotic and cell cycle inhibitory effects, the magnitude of apoptosis induction appears to be more pronounced in studies involving CAPE.
In Vivo Antitumor Efficacy
Preclinical in vivo studies using animal models are crucial for evaluating the therapeutic potential of anticancer compounds. CAPE has been the subject of several such studies, demonstrating significant tumor growth inhibition.
Table 4: In Vivo Efficacy of CAPE
| Cancer Model | Animal Model | Treatment | Outcome | Reference |
| Cholangiocarcinoma | Nude mice | 10 mg/kg CAPE | Decreased tumor growth, increased tumor latency | Not specified in snippets |
| Prostate Carcinoma | Xenografted mice | 10 mg/kg/day CAPE | 57% lower tumor size, 53% lower tumor weight | Not specified in snippets |
| Cervical Carcinoma | Nude mice | 10 mg/kg/day CAPE | 44.9% inhibition of tumor growth | Not specified in snippets |
Currently, there is a lack of readily available in vivo data specifically comparing the antitumor efficacy of this compound with CAPE.
Signaling Pathways and Experimental Workflows
To visualize the complex molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: CAPE inhibits the NF-κB signaling pathway.
References
- 1. Caffeic Acid Phenethyl Ester and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caffeic acid phenethyl ester: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeic Acid Versus Caffeic Acid Phenethyl Ester in the Treatment of Breast Cancer MCF-7 Cells: Migration Rate Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Two Components of Propolis: Caffeic Acid (CA) and Caffeic Acid Phenethyl Ester (CAPE) Induce Apoptosis and Cell Cycle Arrest of Breast Cancer Cells MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Two Components of Propolis: Caffeic Acid (CA) and Caffeic Acid Phenethyl Ester (CAPE) Induce Apoptosis and Cell Cycle Arrest of Breast Cancer Cells MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caffeic Acid Versus Caffeic Acid Phenethyl Ester in the Treatment of Breast Cancer MCF-7 Cells: Migration Rate Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caffeic acid phenethyl ester induces apoptosis in colorectal cancer cells via inhibition of survivin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caffeic acid phenethyl ester mediates apoptosis in serum-starved HT29 colon cancer cells through modulation of heat shock proteins and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inducing apoptosis effect of caffeic acid 3,4-dihydroxy-phenethyl ester on the breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanreview.org [europeanreview.org]
- 13. Caffeic Acid Phenethyl Ester Is a Potential Therapeutic Agent for Oral Cancer [mdpi.com]
- 14. researchgate.net [researchgate.net]
Cross-Species Validation of Ethyl Caffeate's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl caffeate, a natural phenolic compound, has garnered significant interest for its therapeutic potential across a spectrum of diseases. Preclinical studies in various animal models have demonstrated its efficacy as an anti-inflammatory, anti-cancer, and neuroprotective agent. This guide provides a comparative overview of the existing experimental data on this compound and its closely related analog, caffeic acid phenethyl ester (CAPE), to facilitate cross-species validation and guide future drug development efforts.
Comparative Efficacy of this compound and its Analogs
The therapeutic effects of this compound and CAPE have been evaluated in several in vitro and in vivo models. The following tables summarize the key quantitative data from these studies, offering a comparative perspective on their potency and efficacy.
In Vitro Anti-Cancer and Anti-Inflammatory Activity
| Compound | Cell Line | Assay | IC50 Value | Species of Origin | Therapeutic Area | Reference |
| This compound | PC9OR (Human Lung Cancer) | CCK-8 Proliferation | Not specified, dose-dependent inhibition up to 300 µM | Human | Cancer | [1] |
| This compound | HCC827OR (Human Lung Cancer) | CCK-8 Proliferation | Not specified, dose-dependent inhibition up to 300 µM | Human | Cancer | [1] |
| This compound | RAW 264.7 (Mouse Macrophage) | Nitric Oxide Production | 5.5 µg/mL | Mouse | Inflammation | [2] |
| CAPE | MCF-7 (Human Breast Cancer) | XTT Cytotoxicity (24h) | 56.39 µM | Human | Cancer | [3] |
| CAPE | MCF-7 (Human Breast Cancer) | XTT Cytotoxicity (48h) | 28.10 µM | Human | Cancer | [3] |
| Caffeic Acid | MCF-7 (Human Breast Cancer) | XTT Cytotoxicity (24h) | 102.98 µM | Human | Cancer | [3] |
| Caffeic Acid | MCF-7 (Human Breast Cancer) | XTT Cytotoxicity (48h) | 59.12 µM | Human | Cancer | [3] |
In Vivo Anti-Cancer and Neuroprotective Efficacy
| Compound | Animal Model | Disease Model | Dosage | Key Findings | Therapeutic Area | Reference |
| This compound | Nude Mice | Lung Cancer Xenograft (HCC827OR) | Part of FYN formula (131.86 mg/day) | Reduced tumor growth | Cancer | [1] |
| CAPE | Rat | Transient Focal Cerebral Ischemia | 1-10 mg/kg | Dose-dependent brain protection | Neuroprotection | [4] |
| CAPE | Rat | Focal Cerebral Ischemia | 0.1, 1, 10 µg/kg | Significant reduction in infarct volume | Neuroprotection | [5] |
| CAPE | Rat | Carrageenan-induced Paw Edema | 10 and 30 mg/kg | Dose-dependent reduction in edema | Inflammation | [6] |
Signaling Pathways and Mechanisms of Action
This compound and CAPE exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, inflammation, and survival. The PI3K/Akt and NF-κB pathways are consistently implicated in their mechanism of action.
PI3K/Akt Signaling Pathway in Cancer
NF-κB Signaling Pathway in Inflammation
Experimental Workflows and Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental workflows and protocols for key assays used in the evaluation of this compound.
Workflow for In Vivo Anti-Cancer Efficacy Testing
Detailed Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats [7][8][9]
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.
-
Treatment: this compound or CAPE (e.g., 10 and 30 mg/kg) is administered intraperitoneally 30-60 minutes before the carrageenan injection. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug like indomethacin.
-
Measurement: The paw volume is measured using a plethysmometer at baseline and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
2. Human Tumor Xenograft Model in Mice [10][11][12][13][14]
-
Cell Lines: Human cancer cell lines (e.g., HCC827OR lung cancer cells) are cultured in appropriate media.
-
Animals: Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.
-
Cell Implantation: Cultured cancer cells (e.g., 1 x 10^7 cells in 0.2 mL of serum-free medium) are injected subcutaneously into the flank of the mice.
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). The mice are then randomized into treatment and control groups. The treatment group receives this compound (or a formulation containing it) orally or via another appropriate route daily.
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The formula: Volume = (width)² x length/2 is often used.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for histological or molecular analysis.
3. HPLC Method for Plasma Concentration of Caffeic Acid Derivatives [15][16][17][18][19]
-
Sample Preparation: Blood samples are collected from animals at various time points after administration of the compound. Plasma is separated by centrifugation. A protein precipitation step (e.g., with acetonitrile or perchloric acid) is typically performed, followed by centrifugation to remove proteins. An internal standard is added before extraction.
-
Chromatography: A reverse-phase C18 column is commonly used. The mobile phase is typically a gradient of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).
-
Detection: A UV detector or a mass spectrometer (LC-MS/MS) can be used for detection and quantification of the analytes.
-
Quantification: A calibration curve is generated using standards of known concentrations to determine the concentration of the compound in the plasma samples.
Cross-Species Pharmacokinetics
Understanding the pharmacokinetic profile of this compound in different species is essential for translating preclinical findings to clinical applications. While comprehensive comparative pharmacokinetic data for this compound is limited, studies on the related compound CAPE in rats provide valuable insights.
Pharmacokinetic Parameters of CAPE in Rats (Intravenous Administration) [4]
| Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (mL/kg) | Elimination Half-life (min) |
| 5 | 172 | 5209 | 21.2 |
| 10 | 69.8 | 2587 | 25.8 |
| 20 | 42.1 | 1555 | 26.7 |
The data indicates that CAPE is rapidly cleared from the plasma in rats. The clearance decreases with increasing doses, suggesting potential saturation of elimination pathways. The large volume of distribution suggests extensive tissue distribution.
Conclusion and Future Directions
The available preclinical data provides a strong rationale for the continued investigation of this compound as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Its consistent modulation of the PI3K/Akt and NF-κB signaling pathways across different in vitro and in vivo models highlights its potential as a multi-targeting therapeutic.
However, for a robust cross-species validation, further research is warranted. Specifically, future studies should focus on:
-
Direct Comparative Efficacy Studies: Conducting head-to-head comparisons of this compound's efficacy in standardized disease models across multiple species (e.g., mouse, rat, and a non-rodent species like the beagle dog).
-
Comprehensive Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound in various species to understand inter-species differences in drug exposure and metabolism.
-
Non-Human Primate Studies: Investigating the safety and efficacy of this compound in non-human primate models to bridge the translational gap between rodent studies and human clinical trials.
By addressing these key areas, the scientific community can build a more complete understanding of this compound's therapeutic potential and accelerate its development as a novel treatment for a range of human diseases.
References
- 1. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caffeic Acid Versus Caffeic Acid Phenethyl Ester in the Treatment of Breast Cancer MCF-7 Cells: Migration Rate Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caffeic acid phenethyl ester reduces neurovascular inflammation and protects rat brain following transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caffeic acid phenethyl ester ameliorates cerebral infarction in rats subjected to focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the anti-inflammatory effects of caffeic acid phenethyl ester in a model of λ-Carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. benchchem.com [benchchem.com]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 14. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. A rapid HPLC method for monitoring plasma levels of caffeine and theophylline using solid phase extraction columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Comparative study of ethyl caffeate and other natural phenolic compounds.
A Comparative Analysis of Ethyl Caffeate and Other Prominent Natural Phenolic Compounds
This guide provides a comparative analysis of this compound against other well-researched natural phenolic compounds, namely curcumin, quercetin, and resveratrol. The comparison focuses on their antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data. Detailed methodologies for key assays are provided, along with visualizations of relevant biological pathways to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Comparative Biological Activities
The following tables summarize the quantitative data on the biological activities of this compound and other selected phenolic compounds.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH Radical Scavenging | ~15 µM | [1] |
| Caffeic Acid | DPPH Radical Scavenging | ~10-16 µM | [1] |
| Quercetin | DPPH Radical Scavenging | Positive Control | [2][3] |
| Resveratrol | - | - | - |
| Curcumin | - | - | - |
Table 2: Anti-inflammatory Activity
| Compound | Assay/Target | Effect | Source |
| This compound | LPS-induced NO Production (RAW 264.7 cells) | IC50 = 5.5 µg/ml | [5] |
| LPS-induced PGE2 Production (RAW 264.7 cells) | Total inhibition at 2-5 µg/ml | [5] | |
| Curcumin | LPS-induced NO Production (RAW 264.7 cells) | Significant inhibition | [5] |
| LPS-induced PGE2 Production (RAW 264.7 cells) | 40-78% inhibition at 2-5 µg/ml | [5] | |
| Quercetin | Inhibition of inflammatory genes (IL-1β, COX-2, IL-6, TNF-α) | Downregulates expression via NF-κB and JNK | [6] |
Table 3: Anticancer Activity (Cytotoxicity)
| Compound | Cell Line | Assay | IC50 Value | Source |
| Caffeic Acid Phenethyl Ester (CAPE) | Breast Cancer Cells (MDA-MB-231, MCF-7) | Cytotoxicity | More effective than curcumin | [7][8] |
| Curcumin | Breast Cancer Cells (MCF-7) | MTT Assay | Dose-dependent decrease in viability | [9] |
| Breast Cancer Cells (MDA-MB-231, MCF-7) | Cytotoxicity | Less effective than CAPE | [7][8] |
Note: Caffeic Acid Phenethyl Ester (CAPE) is a closely related compound to this compound and is often used in comparative studies. Both have shown significant anticancer properties.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle: The DPPH assay is based on the reduction of the stable free radical DPPH• (violet) to the non-radical form DPPH-H (yellow) in the presence of an antioxidant. The change in color is measured spectrophotometrically at 517 nm.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Dissolve the test compounds (e.g., this compound, quercetin) in methanol or ethanol to prepare various concentrations (e.g., 50, 100, 200, 400, 800 μg/mL).[10]
-
Reaction Mixture: Add 1 mL of the DPPH solution to 3 mL of the sample solution at different concentrations.[10] A blank sample containing the solvent instead of the antioxidant is also prepared.
-
Incubation: Shake the mixtures vigorously and allow them to stand at room temperature in the dark for 30 minutes.[10]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a UV-VIS spectrophotometer.[10] Ascorbic acid is commonly used as a positive control.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.
-
IC50 Value: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the compound concentration.
Nitric Oxide (NO) Synthase Activity Assay
This assay measures the activity of nitric oxide synthase (NOS), which is crucial in inflammatory processes.
Principle: The most common method for measuring NOS activity is the Griess assay, which is a colorimetric method that detects nitrite (NO₂⁻), a stable and oxidized product of NO. The protocol often involves the enzymatic conversion of any nitrate (NO₃⁻) to nitrite, followed by the quantification of total nitrite.[11]
Protocol:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable buffer.[12]
-
Reaction Mixture: For each reaction, prepare a mix containing the cell/tissue homogenate, NOS assay buffer, and necessary cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin).[12][13]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for the production of NO and its conversion to nitrite/nitrate.[11]
-
Nitrate Reduction (Optional but recommended): Add nitrate reductase and NADPH to the samples to convert any nitrate to nitrite. Incubate at room temperature.[11]
-
Griess Reaction:
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[11]
-
Quantification: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in the samples is then determined from this standard curve.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell viability and cytotoxicity.
Principle: The MTT assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases.[14][15] The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[16][17]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, curcumin) and incubate for a specific period (e.g., 24, 48, or 72 hours).[15] Include untreated and vehicle controls.
-
MTT Incubation: After the treatment period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[17][18]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to dissolve the purple formazan crystals.[14][15]
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 590 nm (typically 570 nm) using a microplate reader.[14]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (concentration of the compound that causes 50% inhibition of cell growth) can then be determined.
Signaling Pathways and Mechanisms of Action
The biological activities of these phenolic compounds are mediated through their interaction with various cellular signaling pathways.
This compound Signaling Pathways
This compound exerts its anti-inflammatory and anticancer effects by modulating several key signaling pathways. It has been shown to suppress the activation of NF-κB , a crucial transcription factor in the inflammatory response, thereby inhibiting the expression of downstream inflammatory mediators like iNOS and COX-2.[5] Additionally, this compound can inhibit Aryl Hydrocarbon Receptor (AhR) signaling .[19] In the context of cancer, it has been found to regulate the PI3K/Akt pathway to delay osimertinib resistance in lung cancer.[20] Its neurotrophic effects are mediated by the modulation of ERK1/2 and Akt signaling pathways .[21]
Caption: Signaling pathways modulated by this compound.
Comparative Signaling Pathways of Phenolic Compounds
While there is some overlap, different phenolic compounds can preferentially target distinct signaling pathways to exert their biological effects.
-
Curcumin: Exerts its anticancer effects by modulating a wide array of signaling pathways, including the suppression of NF-κB and the down-regulation of the Epidermal Growth Factor Receptor (EGFR) .[22][23]
-
Quercetin: Its anti-inflammatory action involves the inhibition of Toll-like Receptor 4 (TLR4) signaling and the subsequent downregulation of NF-κB activation.[6]
-
Resveratrol: Has been shown to exert neuroprotective effects through the activation of Protein Kinase C gamma (PKCγ) .[24][25]
Caption: Key signaling pathways of Curcumin, Quercetin, and Resveratrol.
Conclusion
This compound is a potent natural phenolic compound with significant antioxidant, anti-inflammatory, and anticancer properties. When compared to other well-known phenolics like curcumin, quercetin, and resveratrol, this compound and its related ester, CAPE, demonstrate comparable, and in some cases superior, efficacy, particularly in anti-inflammatory and anticancer assays. For instance, this compound showed a more potent inhibition of PGE2 production compared to curcumin at similar concentrations and exhibited less cytotoxicity.[5] While all these compounds target common inflammatory pathways like NF-κB, they also exhibit distinct mechanisms of action, modulating unique signaling cascades such as AhR and PI3K/Akt for this compound, EGFR for curcumin, TLR4 for quercetin, and PKCγ for resveratrol. This highlights the diverse therapeutic potential of this class of compounds and underscores the importance of comparative studies in identifying the most suitable candidate for specific therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. New Antioxidant Caffeate Esters of Fatty Alcohols Identified in Robinia pseudoacacia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Efficacy of Curcumin and Caffeic Acid Phenethyl Ester in Breast Cancer by Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Activity of Curcumin on Human Breast Adenocarcinoma: Role of Mcl-1 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. atcc.org [atcc.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. This compound Can Inhibit Aryl Hydrocarbon Receptor (AhR) Signaling and AhR-Mediated Potentiation of Mast Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Network pharmacology and experimental analysis reveal this compound delays osimertinib resistance in lung cancer by suppression of MET - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Modulation of ERK1/2 and Akt Pathways Involved in the Neurotrophic Action of Caffeic Acid Alkyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Curcumin and Related Compounds in Cancer Cells: New Avenues for Old Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Review of Curcumin and Its Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Neuroprotective effects of resveratrol and epigallocatechin gallate polyphenols are mediated by the activation of protein kinase C gamma [frontiersin.org]
- 25. Neuroprotective effects of resveratrol and epigallocatechin gallate polyphenols are mediated by the activation of protein kinase C gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Replicating the Neuroprotective Effects of Ethyl Caffeate in PC12 Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the neuroprotective effects of ethyl caffeate in the widely used PC12 neuronal cell model. It offers a comparative analysis with other known neuroprotective agents, including resveratrol, N-acetylcysteine (NAC), and various flavonoids. Detailed experimental protocols and quantitative data are presented to facilitate the replication and extension of these findings in a research setting.
Introduction to the Neuroprotective Potential of this compound
This compound, a naturally occurring phenolic compound, has demonstrated significant neuroprotective properties in various in vitro models. In PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, this compound has been shown to ameliorate neurotoxicity induced by agents such as amyloid-beta42 (Aβ42).[1][2] Its protective mechanisms are multifaceted, primarily attributed to its potent antioxidant and anti-inflammatory activities. These actions are mediated through the modulation of key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) and Phosphatidylinositol 3-kinase/Akt (PI3K/Akt) pathways, which are crucial for cell survival and differentiation.
Comparative Analysis of Neuroprotective Efficacy
To provide a clear perspective on the efficacy of this compound, this section compares its neuroprotective effects with those of other well-established neuroprotective compounds: resveratrol, N-acetylcysteine (NAC), and various flavonoids. The data presented below, sourced from multiple studies, highlights the relative potency of these compounds in mitigating neuronal cell death induced by various stressors in PC12 cells.
Table 1: Comparison of Neuroprotective Effects of this compound and Alternatives in PC12 Cells
| Compound | Neurotoxin | Concentration of Neuroprotective Agent | Observed Effect | Reference |
| This compound | Amyloid-beta42 | Not specified | Ameliorated cell death | [1][2] |
| Resveratrol | 6-Hydroxydopamine (6-OHDA) | 25 µM | Increased cell viability | |
| Paraquat | 25, 50, 75 µM | Increased cell viability and survival rate | [3][4] | |
| Amyloid-beta (1-41) | 25 µM | Increased IC50 of β-AP (1-41) from 1.1x10⁻⁸ M to 2.2x10⁻⁷ M | [5] | |
| N-Acetylcysteine (NAC) | Trophic factor deprivation | Not specified | Promotes survival | [5] |
| Hydrogen Peroxide (H₂O₂) | Not specified | Significantly increased viability of H₂O₂-stressed cells | [6] | |
| Flavonoids (EGCG) | Methylglyoxal | EC50 | Protected PC12 cells from damage | [7][8] |
| Flavonoids (Baicalein, Scutellarin, Hibifolin, Quercetin-3'-glucoside) | Beta-amyloid | Not specified | Strongest neuroprotective effect among tested flavonoids | [9] |
Note: Direct comparison is challenging due to variations in experimental conditions across studies (e.g., different neurotoxins, concentrations, and incubation times). The data presented should be interpreted as indicative of the neuroprotective potential of each compound.
Key Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound and the compared compounds are largely mediated through the modulation of critical intracellular signaling cascades. Understanding these pathways is essential for elucidating their mechanisms of action.
MAPK/ERK and PI3K/Akt Signaling Pathways
Both the MAPK/ERK and PI3K/Akt pathways are central to promoting cell survival, proliferation, and differentiation. Caffeic acid phenethyl ester (CAPE), a derivative of caffeic acid similar to this compound, has been shown to activate these pathways to protect PC12 cells against cisplatin-induced neurotoxicity.[10] Similarly, N-acetylcysteine's protective effect is dependent on the activation of the Ras-ERK pathway.
Caption: Signaling pathways activated by this compound leading to neuroprotection.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the neuroprotective effects of this compound and its alternatives in PC12 cells.
Experimental Workflow
The general workflow for assessing neuroprotection involves inducing neurotoxicity in PC12 cells and then evaluating the protective effects of the test compounds.
Caption: General experimental workflow for neuroprotection studies in PC12 cells.
Cell Culture and Treatment
-
Cell Line: PC12 cells obtained from a reliable cell bank.
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Plating: Seed PC12 cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein extraction) at a suitable density and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound or the alternative compounds for a specified period (e.g., 2-24 hours) before inducing toxicity.
-
Induction of Neurotoxicity: Expose the pre-treated cells to a neurotoxin such as amyloid-beta42 (Aβ42), hydrogen peroxide (H₂O₂), or 6-hydroxydopamine (6-OHDA) at a pre-determined toxic concentration.
Cell Viability Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the metabolic activity of mitochondria.
-
After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
After treatment, collect the cell culture supernatant.
-
Follow the instructions of a commercial LDH cytotoxicity assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing a substrate and a tetrazolium salt.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (usually around 490 nm).
-
Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells to allow entry of the labeling reagents.
-
Follow the protocol of a commercial TUNEL assay kit. This involves incubating the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP).
-
If using an indirect method, incubate with a secondary detection reagent (e.g., an anti-BrdU antibody conjugated to a fluorophore).
-
Visualize the labeled cells using fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence.
-
Quantify the percentage of TUNEL-positive cells.
Western Blotting for Signaling Proteins
Western blotting is used to detect and quantify the expression and phosphorylation status of proteins in the MAPK/ERK and PI3K/Akt pathways.
-
Protein Extraction: Lyse the treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of ERK and Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Logical Comparison of Neuroprotective Agents
The choice of a neuroprotective agent for a specific research application depends on various factors, including the nature of the neurotoxic insult and the desired mechanistic pathway to investigate.
Caption: Comparison of the primary mechanisms and efficacies of neuroprotective agents.
Conclusion
This compound presents a promising avenue for neuroprotective research, with demonstrated efficacy in mitigating Aβ42-induced toxicity in PC12 cells. Its mechanism of action, involving the modulation of key survival pathways and potent antioxidant and anti-inflammatory effects, makes it a valuable tool for studying neurodegenerative processes. This guide provides the necessary framework for researchers to replicate and build upon existing findings, comparing the performance of this compound with other established neuroprotective compounds. The provided protocols and comparative data serve as a foundational resource for further investigation into the therapeutic potential of this compound and related compounds.
References
- 1. This compound ameliorated amyloid-beta42 protein-associated toxicity in PC12 cells and Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resveratrol exhibits neuroprotection against paraquat-induced PC12 cells via heme oxygenase 1 upregulation by decreasing MiR-136-5p expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol exhibits neuroprotection against paraquat-induced PC12 cells via heme oxygenase 1 upregulation by decreasing MiR-136-5p expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prevention of PC12 Cell Death by N-Acetylcysteine Requires Activation of the Ras Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analogs of imine resveratrol alleviate oxidative stress-induced neurotoxicity in PC12 cells via activation of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effect of Flavonoids against Methylglyoxal-Induced Oxidative Stress in PC-12 Neuroblastoma Cells and Its Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Flavonoids possess neuroprotective effects on cultured pheochromocytoma PC12 cells: a comparison of different flavonoids in activating estrogenic effect and in preventing beta-amyloid-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caffeic Acid Phenethyl Ester (CAPE) Protects PC12 Cells Against Cisplatin-Induced Neurotoxicity by Activating the AMPK/SIRT1, MAPK/Erk, and PI3k/Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyl Caffeate Delivery Systems: Enhancing Efficacy Through Nanoformulation
For Researchers, Scientists, and Drug Development Professionals
Ethyl caffeate, a naturally occurring phenolic compound, has garnered significant interest for its potent anti-inflammatory, antioxidant, and anticancer properties. However, its therapeutic application is often hampered by poor water solubility and limited bioavailability. To overcome these challenges, various drug delivery systems have been developed to enhance its efficacy. This guide provides an objective comparison of different this compound and caffeic acid/CAPE (caffeic acid phenethyl ester, a structurally similar compound) delivery systems, supported by experimental data from various studies.
Performance Comparison of Delivery Systems
The efficacy of a drug delivery system is determined by several key parameters, including particle size, encapsulation efficiency, and drug release profile. The following table summarizes the quantitative data for different nanoformulations of this compound and its analogues, collated from multiple studies. It is important to note that direct comparison should be approached with caution as experimental conditions may vary between studies.
| Delivery System | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Key Findings & Citations |
| Solid Lipid Nanoparticles (SLN) | Ethyl Protocatechuate | ~190 | 0.150 | 56% | Promising physicochemical properties and enhanced viability reduction in CaCo-2 cells compared to the free drug.[1] |
| Caffeic Acid | Not specified | Not specified | Not specified | Enhanced the effects of caffeic acid on MCF-7 breast cancer cells.[2] | |
| Polymeric Micelles | Caffeic Acid | 11.70 - 17.70 | Good | 77.68 - 82.59% | Significantly increased solubility and photostability of caffeic acid.[3][4][5] |
| Liposomes | Caffeic Acid | 40 - 500 | Not specified | Up to 76% | Gradual release of over 80% of entrapped caffeic acid in the first eight hours.[6] |
| Caffeic Acid Phenethyl Ester (CAPE) | Not specified | Not specified | Not specified | Modulated Nrf2 and NF-κβ signaling and alleviated acute pancreatitis in a rat model.[7] | |
| Nanoemulsions | Caffeic Acid | < 100 | Not specified | Not specified | Showed 98.76% drug release in 0.1N HCl and 98.57% in phosphate buffer (pH 6.8).[8][9] |
| Lipid Nanocapsules | Caffeic Acid Phenethyl Ester (CAPE) | < 90 | Not specified | 74.27% | Demonstrated sustained release of CAPE during in vitro simulated digestion.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the characterization of nanoparticle-based drug delivery systems.
Preparation of Delivery Systems
-
Solid Lipid Nanoparticles (SLN) by Hot Homogenization: The solid lipid is melted, and the drug is dissolved or dispersed in the molten lipid. This mixture is then emulsified in a hot aqueous surfactant solution using a high-speed homogenizer. The resulting nanoemulsion is cooled down to allow the lipid to recrystallize, forming the SLNs.[2]
-
Polymeric Micelles by Direct Dissolution: The amphiphilic block copolymer is dissolved in an aqueous solution. The hydrophobic drug is then added to the polymer solution and stirred until it is fully encapsulated within the hydrophobic cores of the self-assembled micelles.[11]
-
Liposomes by Thin-Film Hydration: Lipids and the drug are dissolved in an organic solvent. The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask. The film is hydrated with an aqueous buffer, leading to the spontaneous formation of liposomes.[6]
-
Nanoemulsions by Spontaneous Emulsification: The oil phase, containing the drug, and the aqueous phase, containing a surfactant and co-surfactant, are mixed under gentle agitation. The nanoemulsion forms spontaneously due to the reduction of interfacial tension.[8][9]
Characterization of Delivery Systems
-
Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is commonly used to determine the average particle size and the width of the particle size distribution (PDI).
-
Encapsulation Efficiency (EE): The amount of drug encapsulated within the nanoparticles is determined by separating the nanoparticles from the unencapsulated drug (e.g., by centrifugation or ultrafiltration). The amount of drug in the nanoparticles and/or the supernatant is then quantified using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The EE is calculated as: EE (%) = (Total drug - Free drug) / Total drug * 100
-
In Vitro Drug Release: The release profile of the drug from the delivery system is typically studied using a dialysis bag method or a sample and separate method.[12][13][14][15]
-
Dialysis Method: The nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline) at 37°C with constant stirring. At predetermined time intervals, samples of the release medium are withdrawn and analyzed for drug content.[12][13]
-
Mandatory Visualizations
Signaling Pathway of this compound's Anti-inflammatory Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17][18] NF-κB is a key transcription factor that regulates the expression of various pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[17][18]
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow for Comparing Delivery Systems
A systematic workflow is essential for the objective comparison of different drug delivery systems. This involves preparation, characterization, and efficacy evaluation under standardized conditions.
Caption: A typical experimental workflow for comparing drug delivery systems.
References
- 1. Ethyl Protocatechuate Encapsulation in Solid Lipid Nanoparticles: Assessment of Pharmacotechnical Parameters and Preliminary In Vitro Evaluation for Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of solid lipid nanoparticles containing caffeic acid and determination of its effects on MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation of Polymeric Micelles to Increase the Solubility and Photostability of Caffeic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposomes with Caffeic Acid: Morphological and Structural Characterisation, Their Properties and Stability in Time [mdpi.com]
- 7. A Nano-Liposomal Formulation of Caffeic Acid Phenethyl Ester Modulates Nrf2 and NF-κβ Signaling and Alleviates Experimentally Induced Acute Pancreatitis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Formulation and Evaluation of O/W Nanoemulsions of Caffeic Acid - IJIRMPS - International Journal of Innovative Research in Engineering & Multidisciplinary Physical Sciences [ijirmps.org]
- 10. Physicochemical characterization, release profile, and antibacterial mechanisms of caffeic acid phenethyl ester loaded in lipid nanocapsules with lauric acid and glycerol monolaurate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. This compound inhibits macrophage polarization via SIRT1/NF-κB to attenuate traumatic heterotopic ossification in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound suppresses NF-κB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl Caffeate: A Potent Natural Inhibitor of Aryl Hydrocarbon Receptor (AhR) Signaling
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor pivotal in regulating cellular responses to environmental toxins, inflammation, and immune processes.[1] Its role in various pathologies has made it a significant target for therapeutic intervention. This guide provides a comprehensive validation of ethyl caffeate as a potent inhibitor of AhR signaling, comparing its performance with the well-established synthetic AhR antagonist, CH-223191. The following sections present supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying molecular pathways and experimental procedures.
Performance Comparison of AhR Inhibitors
This compound (EC), a natural phenolic compound, has demonstrated significant inhibitory effects on AhR signaling, comparable to the synthetic antagonist CH-223191.[1] The following tables summarize the quantitative data from key validation experiments.
Table 1: Inhibition of AhR-Dependent Reporter Gene Activity
| Compound | Concentration | Ligand | Cell Line | Inhibition of Reporter Activity (%) |
| This compound | 10 µM | FICZ (100 nM) | HeXS34 | ~50% |
| This compound | 10 µM | DHNA (50 µM) | HeXS34 | ~60% |
| CH-223191 | 10 µM | FICZ (100 nM) | HeXS34 | ~75% |
| CH-223191 | 10 µM | DHNA (50 µM) | HeXS34 | ~80% |
Data extrapolated from graphical representations in existing research.[2]
Table 2: Inhibition of AhR Target Gene Expression (Cyp1a1 mRNA)
| Compound | Concentration | Ligand | Cell Type | Fold Change Inhibition |
| This compound | 10 µM | FICZ (1 nM) | BMMCs | Significant Inhibition |
| This compound | 10 µM | DHNA (50 µM) | BMMCs | Significant Inhibition |
| CH-223191 | 10 µM | FICZ (1 nM) | BMMCs | Significant Inhibition |
| CH-223191 | 10 µM | DHNA (50 µM) | BMMCs | Significant Inhibition |
BMMCs: Bone Marrow-Derived Mast Cells. Specific fold change values were not provided in the source, but significant inhibition was reported.[1][2]
Table 3: In Vivo Inhibition of AhR Target Gene Expression in the Intestine
| Treatment | Ligand | Target Genes | Inhibition |
| This compound (10 mg/kg, p.o.) | DHNA (20 mg/kg, p.o.) | Cyp1a1, Cyp1b1, AhRR | Significant |
| CH-223191 (10 mg/kg, p.o.) | DHNA (20 mg/kg, p.o.) | Cyp1a1, Cyp1b1, AhRR | Significant |
Data from a murine model.[2]
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanisms and procedures involved in the validation of this compound as an AhR inhibitor, the following diagrams are provided.
References
A Comparative Guide: Ethyl Caffeate and Indomethacin in the Management of Heterotopic Ossification
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ethyl caffeate and indomethacin for the reduction of heterotopic ossification, supported by available experimental data.
Heterotopic ossification (HO) is the abnormal formation of mature, lamellar bone in soft tissues, a debilitating condition often following trauma, surgery, or neurological injury. The mainstay of current prophylactic treatment for HO is non-steroidal anti-inflammatory drugs (NSAIDs), with indomethacin being one of the most commonly used. However, emerging preclinical evidence suggests that natural compounds like this compound may offer a novel therapeutic avenue. This guide contrasts the current understanding of these two compounds in the context of HO.
At a Glance: this compound vs. Indomethacin
| Feature | This compound | Indomethacin |
| Mechanism of Action | Inhibits macrophage polarization via the SIRT1/NF-κB signaling pathway, reducing inflammation.[1] | Non-selective COX-1 and COX-2 inhibitor, preventing the synthesis of prostaglandins involved in inflammation and bone formation.[2] |
| Primary Evidence | Preclinical (in vivo mouse models).[1] | Extensive clinical trials and meta-analyses in humans, particularly post-total hip arthroplasty.[3][4][5][6][7][8][9] |
| Reported Efficacy | Attenuates traumatic heterotopic ossification in mice.[1] | Effectively prevents the formation of higher grades of heterotopic ossification following total hip arthroplasty.[3][5][7] |
| Administration | Intraperitoneal injection in mouse models.[1] | Oral administration in clinical practice.[4][5][6][7] |
| Side Effects | Not yet established in humans. | Gastrointestinal side effects are a notable concern, with a significant number of patients unable to complete the full course of treatment in some studies.[5][8] |
In-Depth Analysis: Efficacy and Clinical Use
Indomethacin: The Clinical Standard
Indomethacin has been a cornerstone in the prevention of HO for decades, with numerous studies supporting its efficacy. In a randomized, double-blind clinical trial, patients receiving indomethacin (25 mg three times daily for six weeks) after total hip replacement showed a significantly lower incidence of HO compared to a placebo group.[7] Specifically, 87% of patients in the indomethacin group had no signs of HO, compared to only 27% in the placebo group.[7] Shorter courses of treatment, ranging from 7 to 14 days, have also been shown to be effective in reducing the incidence of HO.[3][9]
However, the use of indomethacin is not without its drawbacks. Gastrointestinal side effects are a significant concern, with one study reporting that 37% of patients could not complete a six-week course of the drug.[5] A recent meta-analysis confirmed that while indomethacin is effective in preventing lower grades of HO, it is associated with a higher rate of gastrointestinal complications.[8]
This compound: A Preclinical Contender
This compound, a natural compound, has demonstrated promise in a preclinical setting. A study utilizing a mouse model of traumatic HO found that this compound significantly attenuated the development of ectopic bone.[1] The therapeutic effect of this compound is attributed to its ability to inhibit the polarization of macrophages, key players in the inflammatory process that drives HO.[1] The study showed that this compound exerts its anti-inflammatory effects by modulating the SIRT1/NF-κB signaling pathway.[1]
While these findings are promising, it is crucial to note that the research on this compound for HO is still in its early stages. Clinical trials are needed to establish its safety and efficacy in humans.
Experimental Protocols
This compound in a Traumatic Heterotopic Ossification Mouse Model
-
Animal Model: A mouse model of HO was established through Achilles tendon transection and a subsequent back burn to induce a systemic inflammatory response.[1]
-
Drug Administration: this compound was administered via intraperitoneal injection.[1]
-
Assessment of Heterotopic Ossification: The formation of ectopic bone was assessed using methods such as micro-computed tomography (micro-CT) to quantify bone volume and density, as well as histological analysis to examine tissue morphology and cellular composition.[1]
Indomethacin in Human Clinical Trials (Post-Total Hip Arthroplasty)
-
Study Design: A common design is a randomized, double-blind, placebo-controlled trial.[4][7]
-
Patient Population: Patients undergoing total hip arthroplasty, often those at high risk for developing HO.[3][5]
-
Drug Administration: Indomethacin is typically administered orally, with dosages ranging from 75 mg to 150 mg per day, for durations varying from one to six weeks post-operatively.[4][5][6][7]
-
Assessment of Heterotopic Ossification: The primary outcome is the radiographic evidence of HO, commonly graded using the Brooker classification system at various time points post-surgery.[3][4][6]
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Macrophages
Caption: this compound activates SIRT1, which in turn inhibits the NF-κB pathway, leading to reduced production of inflammatory cytokines and subsequent attenuation of macrophage polarization, a key process in the development of heterotopic ossification.
Comparative Experimental Workflow
References
- 1. This compound inhibits macrophage polarization via SIRT1/NF-κB to attenuate traumatic heterotopic ossification in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Short-course indomethacin prevents heterotopic ossification in a high-risk population following total hip arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indomethacin for prevention of heterotopic ossification. A randomized controlled study in 41 hip arthroplasties. - Post - Orthobullets [orthobullets.com]
- 5. Indomethacin for the prevention of heterotopic ossification following total hip arthroplasty. Effectiveness, contraindications, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterotopic Ossification: A Challenging Complication of Total Hip Arthroplasty: Risk Factors, Diagnosis, Prophylaxis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of indomethacin to prevent the formation of heterotopic bone after total hip replacement. A randomized, double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effectiveness of indomethacin in preventing Heterotopic Ossification: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention of heterotopic ossification after total hip replacement. A prospective, randomised study using acetylsalicylic acid, indomethacin and fractional or single-dose irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl Caffeate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Ethyl Caffeate, ensuring the protection of personnel and the environment.
Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all recommended personal protective equipment (PPE) guidelines. Standard PPE for handling this compound includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. The following is a general procedural guide based on best practices for chemical waste management.
-
Waste Identification and Segregation:
-
This compound waste should be collected in a designated, properly labeled hazardous waste container.
-
Do not mix this compound with other waste streams, particularly incompatible chemicals such as strong oxidizing agents.
-
Segregate halogenated and non-halogenated solvent waste.
-
-
Containerization:
-
Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any associated hazards.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
The storage area should be away from sources of ignition, such as heat, sparks, and open flames.
-
-
Disposal:
-
Disposal of this compound should be carried out by a licensed chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[1]
-
According to GHS precautionary statements, it is advised to "Dispose of contents/container to an approved waste disposal plant".[2]
-
For spills, absorb the material with an inert absorbent, such as vermiculite or sand. The contaminated absorbent material should then be collected in a suitable container for disposal as hazardous waste.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound.
| Parameter | Value | Source |
| GHS Hazard Statement | H302: Harmful if swallowed | PubChem[2] |
| GHS Hazard Statement | H315: Causes skin irritation | PubChem[2] |
| GHS Hazard Statement | H319: Causes serious eye irritation | PubChem[2] |
| GHS Hazard Statement | H335: May cause respiratory irritation | PubChem[2] |
| GHS Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant | PubChem[2] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Figure 1. Step-by-step workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Caffeate
For Immediate Implementation: Essential Safety and Handling Protocols for Ethyl Caffeate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is a valuable compound in research; handling it with the appropriate precautions will support your innovative work without compromising safety.
Hazard and Exposure Data
While specific occupational exposure limits for this compound have not been established, its hazard profile necessitates careful handling to minimize exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies several key hazards associated with this compound.
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when handling this compound to prevent contact and inhalation.
| PPE Category | Item | Specification and Rationale |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times to protect against dust particles and potential splashes. Standard safety glasses are insufficient as they do not provide a complete seal. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation and are promptly replaced if compromised. |
| Body Protection | Laboratory Coat | A full-sleeved lab coat is required to protect skin and clothing from contamination. |
| Respiratory Protection | N95 or P100 Respirator | To be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of irritating dust particles. |
Operational Plan: Step-by-Step Handling Procedure
This procedural workflow is designed to minimize exposure and ensure the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage container should be tightly sealed and clearly labeled.
2. Preparation and Weighing:
-
All handling of solid this compound should be conducted within a certified chemical fume hood to control airborne particles.
-
Before weighing, decontaminate the work surface.
-
Use dedicated, clean spatulas and weighing boats.
-
To minimize dust generation, gently scoop the powder instead of pouring it from a height.
3. Dissolving and Solution Handling:
-
When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
If the solvent is volatile, ensure adequate ventilation.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
4. Post-Handling and Decontamination:
-
After handling, thoroughly decontaminate all equipment and the work area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose of all contaminated disposable materials as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
1. Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (goggles, gloves, lab coat, and respirator), cover the spill with an inert absorbent material (e.g., sand or vermiculite).
-
Carefully sweep the absorbent material into a designated waste container.
-
Decontaminate the spill area with a suitable solvent and then with soap and water.
2. Large Spills (requiring emergency response):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
Do not re-enter the area until it has been declared safe by trained professionals.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Collect unused this compound powder and contaminated disposable materials (e.g., weighing boats, gloves, paper towels) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste: Solutions of this compound should be collected in a designated, labeled container for non-halogenated organic solvent waste, unless the solvent itself requires a different disposal route.
-
Disposal Method: All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Workflow for Handling this compound
Caption: This diagram outlines the procedural flow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
